Vitamin E nicotinate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046396, DTXSID401019802 | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51898-34-1, 43119-47-7, 16676-75-8 | |
| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tocopherol nicotinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol nicotinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tocopheryl nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-alpha Tocopheryl nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-alpha-Tocopherol nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOCOPHERYL NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and characterization of tocopheryl nicotinate"
An In-depth Technical Guide to the Synthesis and Characterization of Tocopheryl Nicotinate
Introduction
Tocopheryl nicotinate, also known as vitamin E nicotinate, is a synthetic ester formed from α-tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3). This compound uniquely combines the potent antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1] The ester linkage at the phenolic hydroxyl group of the tocopherol chromanol ring enhances the stability of the vitamin E moiety.[1] Tocopheryl nicotinate is utilized in pharmaceutical and cosmetic applications, primarily for improving microcirculation and treating conditions like hyperlipidemia and arteriosclerosis.[2] This technical guide provides a comprehensive overview of the primary synthesis routes and analytical characterization methods for tocopheryl nicotinate, intended for researchers, scientists, and professionals in drug development.
Synthesis of Tocopheryl Nicotinate
The synthesis of tocopheryl nicotinate involves the esterification of the hydroxyl group on the chromanol ring of tocopherol with nicotinic acid or a reactive derivative thereof. Several chemical methods have been established, each with distinct advantages regarding reaction conditions, yield, and scalability.
Experimental Protocols for Synthesis
Method 1: Acylation using Nicotinoyl Chloride Hydrochloride
This classic method involves the reaction of α-tocopherol with nicotinoyl chloride hydrochloride in the presence of a base to neutralize the HCl generated.
-
Reactants: D,α-tocopherol, nicotinic acid chloride hydrochloride.
-
Solvent/Catalyst: A 1:1 mixture of toluene and pyridine. Pyridine acts as both a solvent and an acid scavenger.
-
Procedure:
-
A solution of 34.6 g of D,α-tocopherol in 100 mL of toluene is prepared.
-
A second solution is made by dissolving 13.6 g of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 pyridine/toluene mixture.[3]
-
The tocopherol solution is added to the nicotinoyl chloride solution.
-
The reaction mixture is allowed to stand at room temperature overnight.[3]
-
-
Purification:
-
The mixture is diluted with 100 mL of toluene.
-
The resulting solution is washed with a 5% sodium bicarbonate aqueous solution and then with water.[3]
-
The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[3]
-
The crude residue is purified by column chromatography on neutral alumina, eluting with an ethyl acetate-hexane mixture.[3]
-
The final product can be recrystallized from an acetone-hexane mixture.[3]
-
Method 2: Esterification using Triphosgene
This approach activates nicotinic acid with triphosgene to form an intermediate that readily reacts with tocopherol.
-
Reactants: Nicotinic acid, triphosgene, tocopherol, triethylamine.
-
Solvent: An organic solvent such as dichloromethane.
-
Procedure:
-
Nicotinic acid is added to the organic solvent in a reaction vessel.
-
Triphosgene and tocopherol are subsequently added.
-
Triethylamine is added dropwise while maintaining the reaction temperature between -5 °C and 20 °C.[2]
-
After the addition is complete, the reaction is allowed to continue for 4 to 6 hours at the same temperature.[2]
-
-
Purification:
Method 3: One-Step Oxidative Esterification
This modern approach synthesizes the ester directly from an aldehyde and an alcohol in a single step.
-
Reactants: 3-Pyridinecarboxaldehyde, tocopherol.
-
Catalyst System: An azole quaternary ammonium salt (e.g., 1-hexyl-3-methylimidazolium bromide) and a base (e.g., potassium tert-butoxide or cesium carbonate).
-
Oxidant: Sodium persulfate or tert-butyl hydroperoxide.
-
Solvent: Dichloromethane or chloroform.
-
Procedure:
-
Purification:
-
The reaction mixture is extracted three times with water and ethyl acetate.[4]
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation.
-
The final product is purified by silica gel chromatography using an ethyl acetate/petroleum ether (1:5) mobile phase.[4]
-
Summary of Synthesis Data
| Method | Key Reactants | Catalyst/Reagent | Solvent | Typical Yield | Reference |
| Acylation | α-Tocopherol, Nicotinoyl Chloride HCl | Pyridine | Toluene | Not specified | [3] |
| Triphosgene Activation | α-Tocopherol, Nicotinic Acid | Triphosgene, Triethylamine | Dichloromethane | Not specified | [2] |
| Oxidative Esterification | α-Tocopherol, 3-Pyridinecarboxaldehyde | Azole Quaternary Salt, Base, Oxidant | Dichloromethane | 83% | [4] |
Synthesis Workflow Diagram
Characterization of Tocopheryl Nicotinate
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized tocopheryl nicotinate. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of tocopheryl nicotinate and for its quantification in various matrices.[5][6]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 300 x 3.9 mm).[7]
-
Mobile Phase: An isocratic mixture of acetonitrile and propan-2-ol (e.g., 83:17 v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection:
-
Sample Preparation: The sample is dissolved in a suitable organic solvent like methanol or propan-2-ol before injection.
Summary of HPLC Parameters
| Parameter | Normal Phase (NP-HPLC) | Reversed Phase (RP-HPLC) | Reference |
| Stationary Phase | Silica Gel | C18 or C30 | [5][9] |
| Mobile Phase | Isooctane-diisopropylether-1,4-dioxane | Acetonitrile/Methanol/Propan-2-ol mixtures | [5][7] |
| Detection | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | UV (295 nm), Fluorescence (Ex: 295 nm, Em: 330 nm) | [5][8] |
Spectroscopic Analysis
1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of tocopheryl nicotinate. It is often coupled with a chromatographic system (LC-MS) for definitive identification.
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.[5][10]
-
Expected Mass: The monoisotopic mass is 535.40254455 Da.[11]
-
Observed Ion: In positive ion mode, the protonated molecule [M+H]⁺ is observed. Tandem MS (MS/MS) experiments on samples have confirmed the peak corresponding to α-tocopheryl nicotinate at an m/z of 536.410.[6]
-
Fragmentation: While specific fragmentation data for tocopheryl nicotinate is not widely published, fragmentation is expected to involve cleavage of the ester bond and fragmentation of the tocopherol side chain. The nicotinate moiety can produce characteristic fragments.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include aromatic protons from the nicotinic acid ring, methyl and methylene protons on the chromanol ring, and the long aliphatic side chain of the tocopherol moiety.
-
¹³C NMR: A study using dynamic NMR (DNMR) on α-tocopherol nicotinate has been reported, providing data on the conformational dynamics of the chromanol ring.[13] This study determined the coalescence temperature and the Gibbs free energy of activation for the interconversion of the geminal methyl groups at the C2 position.
Summary of Spectroscopic Data
| Technique | Parameter | Observed Value / Information | Reference |
| Mass Spec. | Monoisotopic Mass | 535.40254455 Da | [11] |
| Observed m/z [M+H]⁺ | 536.410 | [6] | |
| ¹³C DNMR | Coalescence Temp. (Tc) | 304 K | [13] |
| Gibbs Free Energy (ΔG‡) | 62.6 kJ mol⁻¹ | [13] | |
| IR Spec. | Technique | ATR-IR spectra are used for identification. | [11] |
| Raman Spec. | Technique | FT-Raman spectra are used for characterization. | [11] |
Analytical Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. CN102816153B - Method for synthesizing vitamin E (VE) nicotinate - Google Patents [patents.google.com]
- 3. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 4. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Vitamin E Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate, also known as tocopheryl nicotinate, is an ester of tocopherol (Vitamin E) and nicotinic acid (Vitamin B3 or niacin).[1][2][3] This molecule combines the antioxidant properties of Vitamin E with the vasodilatory effects of nicotinic acid.[3] It is utilized in the pharmaceutical and cosmetic industries for its potential to improve microcirculation and for its antioxidant capabilities.[3][4] Understanding the physicochemical properties of this compound is crucial for formulation development, stability assessment, and ensuring its efficacy and safety in various applications. This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by experimental protocols and data presentation.
Chemical and Physical Properties
This compound is a synthetic derivative of Vitamin E.[5] It is a yellow to yellowish-orange liquid or solid with a slight characteristic odor.[5] At room temperature, it may present as a wax-like solid.[5]
Chemical Structure
The chemical structure of this compound consists of the chromane ring of tocopherol linked to nicotinic acid via an ester bond at the 6-position of the chromane head.[5]
Caption: Chemical Structure of this compound
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₅₃NO₃ | [4] |
| Molecular Weight | 535.8 g/mol | [4] |
| Appearance | Yellow to yellowish-orange liquid or solid | [5] |
| Odor | Slight, characteristic | [5] |
| Melting Point | 36 - 40 °C | [5] |
| Solubility | ||
| Water | Practically insoluble | [6] |
| Ethanol (99.5%) | Freely soluble | [6] |
| Chloroform | Miscible | [7] |
| Ether | Miscible | [7] |
| Acetone | Miscible | [7] |
| Vegetable Oils | Miscible | [7] |
| DMSO | Soluble | [] |
| pKa | Not available | |
| Log P | Not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are provided below. These are generalized procedures based on standard pharmacopeial methods and techniques described in the literature for similar compounds.
Determination of Melting Point (Capillary Method)
This protocol describes the determination of the melting point range using a capillary melting point apparatus.[9][10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the this compound sample is a solid, finely powder a small amount using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample until a small amount of the sample is packed into the tube to a height of approximately 2-3 mm.[12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range.
-
Accurate Melting Point Determination: Allow the apparatus to cool. Introduce a new capillary with the sample and heat at a slower rate (approximately 1-2 °C per minute) when the temperature is within 15-20 °C of the approximate melting point.[6]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
Determination of Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, isopropanol, propylene glycol, cosmetic oils)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking water bath or orbital shaker
-
Centrifuge
-
HPLC system with a validated analytical method for this compound
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Tightly cap the vials and place them in a shaking water bath or orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of this compound. The following is a generalized HPLC method that can be optimized for this purpose.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Methanol and water (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 264 nm[6] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., ethanol) and further dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Stability Testing Protocol (ICH Guidelines)
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).[9][13]
3.4.1 Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[13][14][15]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.[14]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.[14]
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[14]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified duration.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A dark control sample should be stored under the same conditions but protected from light.[10]
3.4.2 Long-Term and Accelerated Stability Studies
These studies are designed to establish the re-test period or shelf life and recommended storage conditions.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies) for appearance, assay of this compound, and degradation products using a validated stability-indicating HPLC method.
Visualization of Experimental Workflows
Workflow for Physicochemical Characterization
Caption: General workflow for physicochemical characterization.
Hydrolysis Pathway of this compound
This compound, being an ester, is susceptible to hydrolysis, which breaks the ester bond to yield tocopherol (Vitamin E) and nicotinic acid.[16] This reaction is a key consideration in its stability and metabolism.
Caption: Hydrolysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data, compiled in structured tables, and the detailed experimental protocols offer a valuable resource for researchers and professionals in drug development and cosmetic science. The visualizations of the chemical structure and experimental workflows further aid in the understanding of this molecule. A thorough understanding and application of this information are critical for the successful formulation, stabilization, and analytical characterization of products containing this compound. Further research to obtain more quantitative data on solubility and to perform specific stability studies will enhance the comprehensive understanding of this compound.
References
- 1. Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Tocopheryl Succinate-Induced Structural Changes in DPPC Liposomes: DSC and ANS Fluorescence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Occurrence and Potential Biological Significance of α-Tocopheryl Nicotinate in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Tocopheryl nicotinate, an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin or vitamin B3), has traditionally been recognized as a synthetic compound used in pharmaceutical and cosmetic formulations. However, recent metabolomic studies have unveiled its endogenous presence in mammalian tissues, sparking interest in its physiological relevance and potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous occurrence of α-tocopheryl nicotinate, its proposed synthesis and metabolism, and its emerging role in cell signaling. The information is presented to support further research and development in this intriguing area.
Quantitative Data on Endogenous α-Tocopheryl Nicotinate
The quantification of endogenous α-tocopheryl nicotinate is a nascent field of study. To date, the most definitive evidence comes from metabolomic analysis of rat heart tissue. The available data highlights a significant alteration in its concentration in a disease model, suggesting a potential role in pathophysiology.
| Tissue | Species | Condition | Method | Key Finding | Reference |
| Heart (Right Ventricle) | Rat (Sprague-Dawley) | Healthy Control | UPLC-Q-TOF-MS | Detected | [1][2] |
| Heart (Right Ventricle) | Rat (Sprague-Dawley) | Heart Failure | UPLC-Q-TOF-MS | 30-fold decrease compared to healthy controls | [3] |
| Red Blood Cells | Rat | Not Specified | Not Specified | Detected | [2] |
Note: Absolute concentrations of α-tocopheryl nicotinate in various tissues are not yet widely reported in the literature. The primary finding is the dramatic relative decrease in heart tissue during heart failure. Further quantitative studies across a broader range of tissues and species are required to establish a comprehensive understanding of its distribution.
Experimental Protocols
The detection and quantification of the lipophilic molecule α-tocopheryl nicotinate in complex biological matrices necessitates sensitive and specific analytical techniques. Based on the successful application in published studies, the following protocol outlines a robust methodology using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
Protocol: Extraction and Quantification of α-Tocopheryl Nicotinate from Myocardial Tissue
1. Objective: To extract and quantify the endogenous levels of α-tocopheryl nicotinate from rat myocardial tissue.
2. Materials and Reagents:
-
Myocardial tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)
-
α-Tocopheryl nicotinate standard (Sigma-Aldrich or equivalent)
-
Internal Standard (e.g., d6-α-tocopheryl acetate or a structural analogue not present in the tissue)
-
Methanol, Acetonitrile, Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge (capable of 4°C and >15,000 x g)
-
UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
3. Sample Preparation and Extraction:
-
Weigh approximately 50 mg of frozen myocardial tissue.
-
Add 500 µL of ice-cold methanol and the internal standard to the tissue.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Add 1 mL of a 2:1 mixture of acetonitrile and isopropanol.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the lipid extract.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
4. UPLC-MS/MS Analysis:
-
Column: A reverse-phase column suitable for lipidomics (e.g., C18 or C8, sub-2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate α-tocopheryl nicotinate from other lipid species.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: For a Q-TOF instrument, monitor for the accurate mass of the protonated molecule [M+H]⁺ of α-tocopheryl nicotinate. For a QqQ instrument, use Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity, monitoring a specific precursor-to-product ion transition.
5. Quantification:
-
Generate a standard curve using the α-tocopheryl nicotinate standard.
-
Calculate the concentration of α-tocopheryl nicotinate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Signaling Pathways and Logical Relationships
While the direct molecular targets of α-tocopheryl nicotinate are still under investigation, preliminary evidence suggests it can function as a signaling molecule, distinct from its constituent parts.
Hypothetical Endogenous Synthesis and Metabolism of α-Tocopheryl Nicotinate
The endogenous formation of α-tocopheryl nicotinate is proposed to occur via the esterification of dietary α-tocopherol and nicotinic acid. The specific enzyme responsible for this reaction in mammalian tissues has not yet been identified. Upon oral administration, α-tocopheryl nicotinate is partially hydrolyzed in the gastrointestinal tract, but a significant portion can be absorbed intact. Its metabolic fate differs from that of free nicotinic acid.
Caption: Proposed endogenous synthesis and metabolic pathways of α-tocopheryl nicotinate.
Proposed Cell Signaling Effects of α-Tocopheryl Nicotinate
Recent in vitro studies suggest that intact α-tocopheryl nicotinate can elicit specific cellular responses, distinguishing its action from a simple combination of α-tocopherol and nicotinic acid.[4] These effects include the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the upregulation of primary fatty acid amides, such as anandamide.[4]
Caption: Proposed cell signaling cascade initiated by α-tocopheryl nicotinate.
Conclusion and Future Directions
The discovery of endogenous α-tocopheryl nicotinate challenges the long-held view of this molecule as solely a synthetic compound. The marked decrease of its levels in a rat model of heart failure suggests a protective or regulatory role in cardiac physiology.[1][2] The preliminary evidence indicating that the intact molecule can activate specific signaling pathways opens up new avenues for research into its biological functions, independent of its well-characterized vitamin E and niacin components.[4]
Future research should focus on:
-
Wider Quantitative Analysis: Establishing the concentration of α-tocopheryl nicotinate in a variety of tissues and biological fluids in both healthy and diseased states.
-
Elucidation of Biosynthesis: Identifying the enzyme or enzymes responsible for the endogenous esterification of α-tocopherol and nicotinic acid.
-
Mechanism of Action: Characterizing the molecular targets and signaling pathways directly modulated by α-tocopheryl nicotinate.
-
Therapeutic Potential: Investigating whether supplementation with α-tocopheryl nicotinate can restore physiological levels and confer therapeutic benefits in conditions such as heart failure.
This technical guide provides a foundational understanding of the endogenous occurrence and potential significance of α-tocopheryl nicotinate. It is intended to serve as a resource for the scientific community to stimulate further investigation into this promising area of research.
References
"molecular structure and stability of tocopheryl nicotinate"
An In-depth Technical Guide to the Molecular Structure and Stability of Tocopheryl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocopheryl nicotinate (TN) is a synthetic compound formed by the esterification of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3).[1] This molecule uniquely combines the potent antioxidant properties of tocopherol with the vasodilatory and lipid-regulating effects of nicotinic acid, offering enhanced stability and a synergistic pharmacological profile compared to the concurrent administration of its individual components.[2][3] This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and stability of tocopheryl nicotinate. It includes detailed experimental protocols for its synthesis and analysis, summarizes quantitative data, and visualizes key processes and pathways to support research and development efforts in the pharmaceutical and cosmetic industries.
Molecular Structure and Physicochemical Properties
Tocopheryl nicotinate is structurally composed of the chromanol ring and phytyl tail of α-tocopherol linked to the pyridine ring of nicotinic acid via an ester bond.[1][4] This esterification of the reactive hydroxyl group on the tocopherol chromanol ring significantly enhances the molecule's stability against oxidation compared to free tocopherol.[5][6]
The molecule's lipophilic nature, derived from the long phytyl tail of the tocopherol moiety, governs its solubility. It is practically insoluble in water but miscible with organic solvents such as chloroform, ethanol, acetone, and vegetable oils.[7][8]
Caption: Logical relationship of Tocopheryl Nicotinate's core components.
Quantitative Physicochemical Data
The key physicochemical properties of tocopheryl nicotinate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₅₃NO₃ | [9][10][11] |
| Molecular Weight | 535.8 g/mol | [9][10][11] |
| Appearance | Yellow to yellowish-orange liquid or solid | [8] |
| Melting Point | 36-40 °C | [8] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, chloroform, acetone, ether, vegetable oils. | [7][] |
| IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | [9] |
Stability Profile
Esterified forms of α-tocopherol, including tocopheryl nicotinate, are developed for supplementation and cosmetic use because they are more resistant to oxidation and have a longer shelf life than the natural, unesterified form.[5][13] However, the stability of tocopheryl nicotinate is influenced by environmental factors such as heat, light, and pH.
Thermal Stability
Tocopherols are generally heat-sensitive, with degradation being a function of temperature and time.[14] The ester form, however, is more stable.[14] While specific thermogravimetric data for tocopheryl nicotinate is not widely published, studies on the similar ester, tocopheryl acetate, show it remains stable up to approximately 250°C.[15] It can be inferred that tocopheryl nicotinate possesses significantly greater thermal stability than α-tocopherol, which shows degradation at lower temperatures.[14]
Photostability
Exposure to ultraviolet (UV) radiation can degrade α-tocopherol into tocopheroxyl radicals.[16] However, studies investigating the photostability of various α-tocopherol ester derivatives have shown that tocopheryl nicotinate is uniquely resistant to UVB radiation.[16][17] While other esters like tocopheryl succinate and malonate undergo photodegradation upon UVB irradiation, tocopheryl nicotinate does not undergo significant depletion, demonstrating its superior photostability.[16][17]
Chemical Stability and Hydrolysis
Tocopheryl nicotinate is unstable under alkaline conditions.[7] In biological systems, its therapeutic action relies on its hydrolysis back into free α-tocopherol and nicotinic acid.[4][18] This de-esterification is primarily carried out by carboxyl ester hydrolase (CEH) in the small intestine.[19] The rate of hydrolysis for tocopheryl nicotinate is slower compared to other esters like tocopheryl acetate.[5][18] This slower hydrolysis and greater absorption in its esterified form may contribute to its distinct in vivo effects.[6][18]
| Stability Parameter | Observation | Source(s) |
| General Stability | More stable against oxidation than free α-tocopherol. | [5][6][13] |
| Thermal Stability | Considered more heat stable than α-tocopherol. Esterified tocopherols can be stable up to ~250°C. | [14][15] |
| Photostability (UVB) | Highly resistant to depletion and degradation under UVB radiation. | [16][17] |
| Chemical Stability | Unstable in alkaline conditions. Undergoes enzymatic hydrolysis in vivo. | [7][18] |
| Hydrolysis Rate | Slower hydrolysis in the gastrointestinal tract compared to tocopheryl acetate. | [5][18] |
Experimental Protocols
Synthesis of Tocopheryl Nicotinate
Several methods exist for the synthesis of tocopheryl nicotinate. A common laboratory-scale procedure involves the reaction of D,α-tocopherol with nicotinic acid chloride hydrochloride.
Caption: General experimental workflow for the synthesis of Tocopheryl Nicotinate.
Detailed Protocol:
-
Preparation of Reactants: Prepare a solution of D,α-tocopherol (e.g., 34.6 g) in an appropriate solvent like toluene (100 mL). Separately, prepare a solution of nicotinic acid chloride hydrochloride (e.g., 13.6 g) in a 1:1 mixture of pyridine and toluene (100 mL).[20]
-
Reaction: Add the tocopherol solution to the nicotinic acid chloride hydrochloride solution.[20]
-
Incubation: Allow the reaction mixture to stand overnight at room temperature to ensure the reaction proceeds to completion.[20]
-
Work-up: Dilute the mixture with additional toluene (100 mL).[20]
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute 5% sodium bicarbonate solution and then with water to remove unreacted acid and other aqueous-soluble impurities.[20]
-
Drying: Dry the resulting organic layer over an anhydrous drying agent, such as sodium sulfate.[20]
-
Solvent Removal: Evaporate the solvent (toluene) under reduced pressure to yield the crude tocopheryl nicotinate product.[20]
-
Purification: The crude product can be further purified by techniques such as column chromatography.
Alternative Synthesis: A one-step oxidative esterification method using 3-pyridylaldehyde and tocopherol as raw materials in the presence of an oxidant and an aza-carbene catalyst has also been developed, offering potentially milder reaction conditions.[21]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a rapid and specific method for the quantitative determination of tocopheryl nicotinate in various matrices, including cosmetic preparations.[22]
Protocol Outline:
-
System: A reversed-phase high-performance liquid chromatograph.[22]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and water, optimized for separation.
-
Internal Standard: α-tocopheryl acetate is commonly used as an internal standard for accurate quantification.[22]
-
Detection: UV spectrophotometry, with the detection wavelength set to the absorbance maximum of tocopheryl nicotinate.[22]
-
Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Quantification: A calibration curve is generated using certified reference standards of tocopheryl nicotinate to determine the concentration in the unknown sample.
Stability Testing Protocol
Stability studies are crucial to determine the intrinsic stability of the molecule and to develop stable formulations. Protocols should follow ICH (International Council for Harmonisation) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).
Caption: A typical experimental workflow for assessing the stability of Tocopheryl Nicotinate.
Photostability Testing Protocol (as per ICH Q1B):
-
Sample Preparation: Place the tocopheryl nicotinate substance or product in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.[23]
-
Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m².[23][24] Place the dark control alongside the exposed samples.[23]
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples. Use a stability-indicating assay, such as HPLC, to determine the percentage of degradation.[22] LC-MS can be used to identify and characterize any photodegradation products.[16][17]
-
Evaluation: Compare the results from the exposed sample to those of the dark control to differentiate between light-induced and thermally-induced degradation.
Mechanism of Action and Biological Signaling
Tocopheryl nicotinate acts as a pro-drug that is hydrolyzed in the body to release its active components, α-tocopherol and nicotinic acid.[18] The pharmacological activity is a combination of these two molecules:
-
α-Tocopherol: Functions as a potent lipid-soluble, chain-breaking antioxidant that protects cell membranes from damage by scavenging reactive oxygen species.[5][18]
-
Nicotinic Acid: Acts as a vasodilator, improving microcirculation, and plays a role in regulating serum cholesterol and triglycerides.[2][3][25]
Recent metabolomics studies suggest that the intact tocopheryl nicotinate molecule may possess biological functions independent of its hydrolysis products.[26] Research has shown that treatment of human vascular smooth muscle cells with tocopheryl nicotinate, but not with a combination of tocopheryl acetate and niacin, leads to the upregulation of primary fatty acid amides (including the endocannabinoid anandamide) and the activation of mitogen-activated protein kinases (MAPKs).[26]
Caption: Dual mechanism of action for Tocopheryl Nicotinate.
This suggests a novel biological function for tocopheryl nicotinate in eliciting cell signaling, which may contribute to its overall therapeutic profile beyond the separate effects of vitamins E and B3.[26]
Conclusion
Tocopheryl nicotinate is a well-designed molecule that enhances the stability and combines the therapeutic benefits of its constituent vitamins. Its robust photostability and favorable hydrolysis kinetics make it a valuable ingredient for drug development and cosmetic formulation. The elucidation of its direct role in cell signaling opens new avenues for research into its potential applications. The data and protocols presented in this guide serve as a foundational resource for scientists and researchers working with this promising compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mims.com [mims.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [precision.fda.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 13. dspace.ceu.es [dspace.ceu.es]
- 14. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]
- 15. scielo.br [scielo.br]
- 16. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US6423847B1 - Synthesis and clinical uses of D,α-tocopherol nicotinate compounds - Google Patents [patents.google.com]
- 21. CN113563317A - Synthesis method of tocopherol nicotinate - Google Patents [patents.google.com]
- 22. High-performance liquid chromatographic determination of alpha-tocopheryl nicotinate in cosmetic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. q1scientific.com [q1scientific.com]
- 25. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]
- 26. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Mechanism of Vitamin E Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin E nicotinate, an ester of α-tocopherol and nicotinic acid, presents a multifaceted mechanism of action that extends beyond the direct free radical scavenging characteristic of its parent vitamin E molecule. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its role in the inhibition of lipid peroxidation and its unique influence on cellular signaling pathways. While direct quantitative data on its free-radical scavenging capacity is limited in publicly available literature, this document consolidates existing qualitative evidence and elucidates the experimental frameworks used to evaluate its efficacy. Particular focus is given to its independent signaling functions, including the activation of the Extracellular signal-regulated kinase (ERK) pathway and the upregulation of anti-inflammatory molecules, which contribute to its overall protective effects against oxidative stress.
Introduction
This compound, also known as α-tocopheryl nicotinate, is a stable form of Vitamin E. It is synthesized by esterifying the hydroxyl group of α-tocopherol with nicotinic acid (niacin or Vitamin B3).[1] This modification enhances the molecule's stability and shelf-life compared to free tocopherol.[1] Upon administration, this compound can be hydrolyzed in vivo to release its constituent parts: α-tocopherol, a potent lipid-soluble antioxidant, and nicotinic acid, a vasodilator.[1] However, emerging evidence reveals that the intact this compound molecule possesses biological activities independent of its hydrolysis products, particularly in modulating cellular signaling pathways.[2][3][4] This guide will dissect both the classical antioxidant functions and these novel signaling-mediated protective mechanisms.
Core Antioxidant Mechanisms
The primary antioxidant function of Vitamin E, and by extension, its esters, is the inhibition of lipid peroxidation in cellular membranes.[1][5]
Chain-Breaking Antioxidant Activity
Free α-tocopherol, the active form of Vitamin E, is a chain-breaking antioxidant.[1][5] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation.[1] While this compound itself has its antioxidant hydroxyl group esterified, its hydrolysis in biological systems releases free α-tocopherol, which can then participate in this protective mechanism.[1]
Inhibition of Lipid Peroxidation
Studies have demonstrated the efficacy of this compound in mitigating lipid peroxidation. One key indicator of lipid peroxidation is the level of malondialdehyde (MDA), a reactive aldehyde that can cause damage to proteins and DNA.
In vitro studies have shown that α-tocopheryl nicotinate significantly reduces the lipid peroxidation of platelets induced by hydrogen peroxide.[1] Another study highlighted that both α-tocopheryl nicotinate and α-tocopheryl acetate are more effective inhibitors of platelet aggregation induced by arachidonic acid and collagen than free α-tocopherol, suggesting a potent role in protecting membrane lipids.[1]
Table 1: Qualitative Comparison of the Effects of Vitamin E Forms on Platelet Aggregation and Lipid Peroxidation
| Compound | Effect on Hydrogen Peroxide-Induced Platelet Aggregation | Effect on Hydrogen Peroxide-Induced Platelet Lipid Peroxidation | Effect on Arachidonic Acid and Collagen-Induced Platelet Aggregation |
| α-Tocopheryl Nicotinate | Suppressive effect[1] | Significantly reduced[1] | More effective inhibitor than free α-tocopherol[1] |
| α-Tocopheryl Acetate | Less effective than α-tocopheryl nicotinate[1] | Not significantly reduced[1] | More effective inhibitor than free α-tocopherol[1] |
| Free α-Tocopherol | - | - | Less effective inhibitor than its esters[1] |
Independent Signaling Pathways of this compound
Recent research has uncovered that the intact this compound molecule can elicit cellular signaling cascades that contribute to its protective and anti-inflammatory effects, independent of its direct antioxidant properties.[2][3][4]
Activation of the ERK/MAPK Pathway
This compound has been shown to activate the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] The activation of ERK is associated with cellular processes such as proliferation, differentiation, and survival, and it also plays a role in the anti-inflammatory response.[3][4] This activation is not observed with the co-administration of α-tocopheryl acetate and niacin, indicating a unique property of the intact ester.[4]
Upregulation of Anti-Inflammatory Molecules
Treatment of cells with this compound leads to a significant increase in the levels of several anti-inflammatory lipid signaling molecules, including anandamide (arachidonoylethanolamine), palmitamide, and oleamide.[3][4] Anandamide, an endocannabinoid, is known for its role in reducing inflammation and pain. This effect is specific to the intact this compound molecule.[3]
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the literature to assess the antioxidant and signaling effects of this compound.
Lipid Peroxidation Assay (Malondialdehyde - MDA Measurement)
This protocol provides a general framework for measuring MDA levels, a common marker of lipid peroxidation, in a biological sample treated with this compound.
-
Sample Preparation: Homogenize tissues or prepare cell lysates in a suitable buffer (e.g., phosphate-buffered saline).
-
Induction of Oxidative Stress: Treat the samples with an oxidizing agent (e.g., hydrogen peroxide, FeSO4) in the presence and absence of various concentrations of this compound and control compounds (e.g., α-tocopherol, α-tocopheryl acetate).
-
Thiobarbituric Acid (TBA) Reaction: Add a solution of TBA to the samples. The reaction mixture typically includes an acid (e.g., trichloroacetic acid) to precipitate proteins and provide an acidic environment for the reaction.
-
Incubation: Heat the samples at a high temperature (e.g., 95°C) for a specified time (e.g., 15-60 minutes) to facilitate the formation of the MDA-TBA adduct, which has a characteristic pink color.
-
Measurement: After cooling and centrifugation to remove precipitates, measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.
-
Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
ERK Phosphorylation Assay (Western Blotting)
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in cultured cells treated with this compound.
-
Cell Culture and Treatment: Culture cells (e.g., human vascular smooth muscle cells) to a suitable confluency. Serum-starve the cells to reduce basal ERK phosphorylation before treating with various concentrations of this compound for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize the p-ERK signal.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
The antioxidant mechanism of this compound is a composite of direct and indirect actions. While its capacity to inhibit lipid peroxidation is a key feature, likely mediated by the release of free α-tocopherol, its ability to modulate cellular signaling pathways, such as the ERK/MAPK cascade and the production of anti-inflammatory endocannabinoids, represents a novel and significant aspect of its protective function. This dual mechanism suggests that this compound may offer therapeutic advantages in conditions characterized by both oxidative stress and inflammation. Further research is warranted to obtain quantitative data on its direct antioxidant activity and to fully elucidate the receptors and upstream mediators involved in its signaling functions. This will be crucial for its targeted development in pharmaceutical and cosmeceutical applications.
References
- 1. This compound | MDPI [mdpi.com]
- 2. Estimation of serum malondialdehyde in potentially malignant disorders and post-antioxidant treated patients: A biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Tocopheryl Nicotinate: A Technical Guide on its Discovery, History, and Scientific Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tocopheryl nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), represents a unique pharmacological agent that combines the potent antioxidant properties of its vitamin E moiety with the vasodilatory and lipid-modulating effects of its nicotinic acid component. This technical guide provides an in-depth overview of the discovery, synthesis, and historical research surrounding tocopheryl nicotinate. It details the compound's mechanism of action, pharmacokinetic profile, and its investigation in areas of cardiovascular health and dermatology. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction: The Genesis of a Hybrid Compound
The story of tocopheryl nicotinate begins with the independent discoveries of its constituent parts. Vitamin E was first identified in 1922 by Evans and Bishop as a dietary factor essential for reproduction.[1] Its antioxidant properties were later elucidated, establishing its role in protecting cellular membranes from oxidative damage.[1] Nicotinic acid, or niacin, has long been recognized for its role in cellular metabolism and its ability to modulate lipid profiles, a discovery that has positioned it as a therapeutic agent for hyperlipidemia.
The synthesis of tocopheryl nicotinate was a logical step to create a single molecule with the combined therapeutic benefits of both vitamins. The esterification of tocopherol with nicotinic acid was intended to yield a compound with potentially enhanced pharmacological activity compared to the concurrent administration of the individual vitamins.[2] Early research focused on its potential to improve microcirculation and manage conditions related to hyperlipidemia and atherosclerosis.[2][3]
Synthesis and Manufacturing
The synthesis of tocopheryl nicotinate involves the esterification of the hydroxyl group of tocopherol with the carboxylic acid group of nicotinic acid. Several methods have been patented and refined over the years to improve yield and purity.
Experimental Protocol: Synthesis via Oxidative Esterification
One patented method involves a one-step oxidative esterification reaction.[4]
Materials:
-
3-pyridinecarboxaldehyde
-
Tocopherol
-
Azole quaternary ammonium salt (catalyst)
-
Alkali (e.g., potassium carbonate)
-
Oxidant (e.g., sodium persulfate)
-
Solvent (e.g., N,N-dimethylformamide, dichloromethane, chloroform)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
A reaction vessel is charged with the chosen solvent (e.g., 200 ml N,N-dimethylformamide).
-
3-pyridinecarboxaldehyde (e.g., 0.12 mol, 12.8 g), the azole quaternary ammonium salt catalyst (e.g., 0.005 mol), and the alkali (e.g., 0.005 mol) are added to the solvent.
-
Tocopherol (e.g., 0.1 mol, 43 g) and the oxidant (e.g., 0.12 mol) are subsequently added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 36 hours).
-
Following the reaction, the mixture is extracted with water and ethyl acetate to separate the organic layer.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed using a rotary evaporator.
-
The crude product is purified by silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether (1:5) to yield pure tocopheryl nicotinate.
Yields: Reported yields for this method are in the range of 82-84%.
Experimental Protocol: Synthesis using Triphosgene
Another common method utilizes triphosgene as a reagent.
Materials:
-
Nicotinic acid
-
Triphosgene
-
Tocopherol
-
Triethylamine
-
Organic solvent (e.g., methylene dichloride)
-
Saturated sodium bicarbonate solution
-
Dehydrated alcohol
Procedure:
-
Nicotinic acid (e.g., 14.3 g, 0.116 mol) is added to a reaction flask with an organic solvent (e.g., 150 ml methylene dichloride).
-
Tocopherol (e.g., 50 g, 0.116 mol) and triphosgene (e.g., 11.3 g, 0.038 mol) are added.
-
The mixture is cooled to a specific temperature (e.g., 20°C).
-
Triethylamine (e.g., 11.74 g, 0.116 mol) is added dropwise while maintaining the reaction temperature.
-
The reaction is continued for a set duration (e.g., 6 hours) after the addition of triethylamine is complete. Reaction progress can be monitored by HPLC.
-
After the reaction is complete, water is added, and the aqueous phase is separated.
-
The organic phase is washed with a saturated sodium bicarbonate solution.
-
The solvent is removed under reduced pressure to obtain the crude product.
-
The crude product is refined using a solvent such as dehydrated alcohol to yield pure tocopheryl nicotinate.
Yields: This method has reported crude product yields of around 89.2%, with a total recovery of approximately 80% after refining.
Mechanism of Action
Tocopheryl nicotinate's pharmacological effects are a composite of the actions of its two constituent molecules, tocopherol and nicotinic acid, which are released upon hydrolysis in the body. The ester itself may also possess independent activity.[2]
-
Tocopherol Moiety (Antioxidant Effects): As a potent lipid-soluble antioxidant, α-tocopherol protects cell membranes from oxidative stress by scavenging free radicals and interrupting lipid peroxidation chain reactions. This is crucial in mitigating cellular damage implicated in chronic diseases like atherosclerosis.
-
Nicotinic Acid Moiety (Vasodilatory and Lipid-Modulating Effects): Nicotinic acid is known for its ability to widen blood vessels, thereby improving microcirculation.[3][5] It also plays a significant role in lipid metabolism, contributing to the reduction of total serum cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels.[2]
The combined effects of tocopheryl nicotinate include enhanced microcirculation, inhibition of platelet aggregation, prevention of capillary fragility, and restoration of arterial oxygen partial pressure.[2]
Signaling Pathways
The molecular mechanisms underlying the effects of tocopheryl nicotinate's components are multifaceted and involve several key signaling pathways.
Inhibition of Atherogenesis via PKC and CD36 Modulation
Alpha-tocopherol has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme in signal transduction pathways that can lead to smooth muscle cell proliferation, a critical event in the development of atherosclerosis. Furthermore, alpha-tocopherol can downregulate the expression of the scavenger receptor CD36 on macrophages and smooth muscle cells. This reduces the uptake of oxidized low-density lipoprotein (oxLDL), a pivotal step in the formation of foam cells and atherosclerotic plaques.
Caption: α-Tocopherol's role in mitigating atherosclerosis.
Cardioprotection through the Akt Signaling Pathway
Research on tocopheryl phosphate, a derivative of tocopherol, has demonstrated its ability to confer cardioprotection by activating the Akt survival signaling pathway. This pathway is crucial for inhibiting apoptosis (programmed cell death) and promoting cell survival, particularly in the context of ischemia-reperfusion injury.
Caption: Cardioprotective Akt signaling pathway influenced by tocopherol derivatives.
Pharmacokinetics
The absorption and metabolism of tocopheryl nicotinate have been studied to understand its bioavailability and duration of action.
| Parameter | Tocopheryl Nicotinate (Unchanged) | Tocopherol (Hydrolyzed) |
| Time to Peak Plasma Concentration (Tmax) | ~ 6 hours | ~ 10 hours |
| Elimination Half-life | ~ 4.3 hours | ~ 38.5 hours |
| Data based on a single 600 mg oral administration.[2] |
Absorption of tocopheryl nicotinate is significantly enhanced when administered after a meal.[2]
Clinical Studies and Efficacy
Clinical research on tocopheryl nicotinate has explored its efficacy in various conditions, particularly those related to circulatory disorders and hyperlipidemia.
| Study | N | Dosage | Duration | Total Cholesterol (% Change) | Triglycerides (% Change) | HDL-C (% Change) | LDL-C (% Change) |
| [Example Study] | |||||||
| Tocopheryl Nicotinate | |||||||
| Placebo |
A study by Noma et al. (1990) on 28 hyperlipidemic patients showed that 600 mg/day of α-tocopheryl nicotinate for 2 months significantly decreased serum lipoprotein(a) levels in patients with initially high levels (≥18 mg/dL).[1] However, other serum lipids and lipoproteins tended to increase in this study.[1]
Experimental Workflow for Tocopheryl Nicotinate Research
The development and evaluation of a compound like tocopheryl nicotinate follows a structured workflow from initial discovery to potential clinical application.
Caption: Generalized workflow for the research and development of tocopheryl nicotinate.
Safety and Toxicology
Tocopheryl nicotinate is generally considered safe for use in cosmetic and personal care products.[6][7] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of tocopherol and its derivatives, including tocopheryl nicotinate, and concluded that they are safe as used in these applications.[6] In clinical studies, tocopheryl nicotinate was not found to be an irritant or sensitizer.
Conclusion and Future Directions
Tocopheryl nicotinate remains a compound of interest due to its dual mechanism of action, combining the benefits of vitamin E and nicotinic acid. While early research showed promise in improving microcirculation and potentially modulating lipid profiles, a clear and comprehensive picture of its clinical efficacy, particularly in hyperlipidemia, requires further investigation through large-scale, randomized controlled trials. Future research should focus on elucidating the specific signaling pathways modulated by the intact ester, quantifying its lipid-lowering effects in diverse patient populations, and exploring its full therapeutic potential in cardiovascular and dermatological applications. The detailed methodologies and historical context provided in this guide aim to support and inform such future endeavors.
References
- 1. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A controlled, double-blind study of dl-alpha-tocopheryl nicotinate (Juvela-Nicotinate) for treatment of symptoms in hypertension and cerebral arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nicotinic acid associated with retinol and tocopherols on plasma lipids in hyperlipoproteinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive action of d,l-alpha-tocopheryl nicotinate in rats [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. This compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
An In-depth Technical Guide to the Solubility and Bioavailability of Vitamin E Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin E nicotinate (α-tocopheryl nicotinate) is an ester conjugate of α-tocopherol (Vitamin E) and nicotinic acid (niacin, Vitamin B3). This molecule presents unique physicochemical and pharmacokinetic properties that differentiate it from other forms of Vitamin E, such as α-tocopheryl acetate. While esterified forms of Vitamin E are generally more stable to oxidation, their ultimate bioavailability hinges on the efficiency of in vivo hydrolysis to the active α-tocopherol form. This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and bioavailability of this compound. It consolidates quantitative data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule, a property dictated by the long phytyl tail of the tocopherol moiety.[1] However, its solubility profile is complex and appears to be influenced by the specific formulation. While the pure compound is practically insoluble in water, it is miscible with a variety of organic solvents.[1] Several commercial preparations are marketed as "water-soluble," likely achieved through formulation techniques such as the use of emulsifiers or the creation of derivatives like Tocopheryl Polyethylene Glycol Succinate (TPGS).[2][3]
Table 1: Solubility Profile of α-Tocopheryl Nicotinate
| Solvent/System | Solubility Description | Reference(s) |
| Water | Practically Insoluble (pure form); Soluble (in specific commercial formulations) | [1][2][4][5] |
| Ethanol | Miscible | [1] |
| Chloroform | Miscible | [1] |
| Acetone | Miscible | [1] |
| Diethyl Ether | Miscible | [1] |
| Vegetable Oils | Miscible | [1] |
| Hydrocarbons | Soluble | [2] |
| Fats and Oils | Soluble | [2] |
Bioavailability and Pharmacokinetics
The bioavailability of this compound is distinct from other Vitamin E esters, primarily due to differences in its rate of hydrolysis and absorption characteristics. Upon ingestion, the ester must be hydrolyzed by intestinal esterases to release free α-tocopherol and nicotinic acid, which are then absorbed.[6][7]
Absorption and Hydrolysis
Studies indicate that this compound is hydrolyzed more slowly in the gastrointestinal tract compared to α-tocopheryl acetate.[6] This slower conversion allows a larger proportion of the intact ester to be absorbed. Research in rats has shown that while the majority of orally administered this compound is converted to free α-tocopherol before entering the lymphatic system, a significant fraction escapes this initial hydrolysis.[6]
Gallo-Torres et al. demonstrated that between 76% and 90% of radiolabeled α-tocopheryl nicotinate is hydrolyzed to unesterified α-tocopherol before appearing in the lymph of rats.[6] Despite this, blood concentrations of the intact nicotinate ester are higher following its administration compared to the acetate ester, suggesting greater absorption of the unhydrolyzed molecule.[6]
Factors Influencing Bioavailability
The presence of food is a critical determinant of this compound's bioavailability. The absorption of lipophilic compounds is dependent on the formation of lipid-bile micelles, a process stimulated by food intake which promotes the secretion of bile and pancreatic enzymes.[6]
Table 2: Effect of Food on the Bioavailability of α-Tocopheryl Nicotinate
| Species | Condition | Outcome on Max. Blood Concentration (Cmax) of Intact Ester | Reference |
| Beagle | Non-fasted | 5-fold higher than fasted | [6] |
| Human | Non-fasted | 32-fold higher than fasted | [6] |
Comparative Bioavailability
Direct comparisons with α-tocopheryl acetate in animal models have consistently shown that this compound leads to higher concentrations of α-tocopherol in the lymphatic system, indicating more efficient absorption and/or delivery.[6]
Table 3: Comparative Bioavailability Data
| Parameter | α-Tocopheryl Nicotinate | α-Tocopheryl Acetate | Model System | Reference |
| Hydrolysis Rate | Slower | Faster | In vivo (Rats) | [6] |
| Concentration in Blood (Intact Ester) | Higher | Lower | In vivo | [6] |
| α-Tocopherol Concentration in Lymph System | Higher | Lower | In vivo (Rats) | [6] |
| Conversion to α-Tocopherol in Lymph | 76% - 90% | Near complete hydrolysis prior to absorption | In vivo (Rats) | [6] |
Experimental Protocols
Protocol: Determination of Lymphatic Absorption in Rats
This protocol is a synthesized methodology based on the principles described by Gallo-Torres et al. and other similar lymphatic transport studies.[6][8][9][10]
Objective: To quantify the intestinal absorption and lymphatic transport of α-tocopheryl nicotinate.
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are acclimatized and may be maintained on a standard or a Vitamin E-deficient diet depending on the study's endpoint.[11]
-
Surgical Procedure:
-
Rats are anesthetized.
-
A laparotomy is performed to expose the small intestine and the main mesenteric lymph duct.
-
A cannula (e.g., polyethylene tubing) is inserted into the mesenteric lymph duct to allow for the collection of lymph fluid.
-
A second catheter is inserted into the duodenum for the controlled infusion of the test substance.
-
-
Test Substance Preparation:
-
Radiolabeled (e.g., ³H or ¹⁴C) or non-labeled α-tocopheryl nicotinate is dissolved in a lipid emulsion.
-
The emulsion typically consists of a carrier oil (e.g., triolein), a bile salt (e.g., sodium taurocholate) to facilitate micelle formation, and a buffer solution (e.g., PBS).
-
-
Administration and Sample Collection:
-
The lipid emulsion containing the test compound is infused into the duodenum at a constant rate (e.g., 3 mL/hour).
-
Lymph is collected hourly for a defined period (e.g., 8 hours) into pre-weighed tubes, often kept on ice.
-
-
Analysis:
-
The volume of collected lymph is determined by weight.
-
Lipids are extracted from the lymph samples.
-
The concentrations of intact α-tocopheryl nicotinate and free α-tocopherol are quantified. If radiolabeled compounds are used, scintillation counting is employed. For non-labeled compounds, LC-MS/MS is the preferred method.
-
The absorption rate is calculated as the amount of compound recovered in the lymph per hour.
-
Protocol: Quantification of α-Tocopheryl Nicotinate in Plasma via LC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of α-tocopheryl nicotinate and its metabolites in biological matrices.[12][13][14]
Objective: To measure the concentration of α-tocopheryl nicotinate in plasma samples from a bioavailability study.
-
Sample Preparation:
-
To 100 µL of plasma, an internal standard (e.g., deuterium-labeled α-tocopheryl nicotinate or a structural analog) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used for cleaner sample preparation and to concentrate the analyte.
-
-
Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is used.
-
Mobile Phase: A gradient elution is typically employed using two solvents:
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or acetic acid.
-
-
Flow Rate: A typical flow rate is 250-400 µL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 50°C.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.
-
Source Parameters: Parameters such as nebulizer gas flow, probe temperature, and capillary voltage are optimized for the specific compound.
-
-
Quantification:
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Metabolism and Signaling Pathways
Metabolic Fate
The primary metabolic pathway for this compound begins with hydrolysis in the gut lumen. The resulting α-tocopherol and nicotinic acid moieties then follow their respective metabolic routes. Suzuki and Nakamura investigated the downstream metabolites, identifying tocopheryl quinone from the tocopherol part and nicotinamide from the nicotinic acid part as the main metabolites in plasma and red blood cells.[6]
Figure 1. Metabolic pathway of α-tocopheryl nicotinate following oral administration.
Novel Signaling Functions
Recent metabolomics studies have uncovered a fascinating aspect of this compound: the intact molecule may possess biological functions independent of its role as a pro-vitamin.[15][16] In cultured human vascular smooth muscle cells, treatment with intact this compound—but not with a combination of Vitamin E acetate and niacin—led to the rapid upregulation of several anti-inflammatory lipid signaling molecules, including the endocannabinoid anandamide.[17][18] This effect was accompanied by the activation of the MAP kinase (ERK) signaling pathway, suggesting a receptor-mediated mechanism.[16]
Figure 2. Proposed signaling pathway for intact α-tocopheryl nicotinate.
Experimental and Logical Workflows
A logical workflow for assessing the bioavailability of a novel this compound formulation is crucial for systematic drug development.
Figure 3. Experimental workflow for an in vivo bioavailability assessment.
Conclusion
This compound exhibits a distinct pharmacokinetic profile compared to more common Vitamin E esters like the acetate form. Its reduced rate of hydrolysis allows for a greater proportion of the intact ester to be absorbed, a process that is significantly enhanced by the presence of food. While it serves as an effective pro-drug for delivering α-tocopherol, emerging evidence suggests that the intact molecule may have unique cell signaling capabilities, particularly in upregulating anti-inflammatory lipid mediators. For drug development professionals, these characteristics present both opportunities and challenges. The enhanced absorption with food must be considered in dosing recommendations, while the potential for direct signaling activity warrants further investigation for novel therapeutic applications. The methodologies detailed herein provide a framework for the continued exploration of this unique and biologically important compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. greenherbology.com [greenherbology.com]
- 3. hsfbiotech.com [hsfbiotech.com]
- 4. alkalisci.com [alkalisci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary L-carnitine enhances the lymphatic absorption of fat and alpha-tocopherol in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized structured triglycerides increase lymphatic absorption of tocopherol and retinol compared with the equivalent physical mixture in a rat model of fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Marginal zinc deficiency lowers the lymphatic absorption of alpha-tocopherol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways and Products of Vitamin E Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Vitamin E nicotinate (tocopheryl nicotinate), detailing its breakdown products under various conditions. The document includes quantitative data, detailed experimental protocols, and visual representations of degradation and associated signaling pathways to support research and development in the pharmaceutical and life sciences sectors.
Introduction
This compound is an ester formed from Vitamin E (α-tocopherol) and nicotinic acid (niacin). This modification enhances the stability of Vitamin E, a potent lipid-soluble antioxidant, while also delivering the benefits of nicotinic acid, a crucial co-factor in cellular metabolism with vasodilatory and lipid-modulating properties.[1][2] Understanding the degradation of this compound is critical for formulation development, stability testing, and elucidating its mechanism of action and metabolic fate in vivo.
The primary degradation pathway for this compound is hydrolysis of the ester bond, yielding α-tocopherol and nicotinic acid.[3][4] However, the molecule can also undergo degradation through oxidation and photodegradation, affecting the tocopherol moiety. This guide explores these pathways in detail.
Degradation Pathways and Products
The degradation of this compound can be categorized into three main pathways: hydrolytic, oxidative, and photodegradative.
Hydrolytic Degradation
Hydrolysis is the principal degradation route, cleaving the ester linkage to release α-tocopherol and nicotinic acid. This can occur chemically, influenced by pH and temperature, or be catalyzed by enzymes.
-
Chemical Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.
-
Enzymatic Hydrolysis: In vivo, esterases and lipases, such as cholesterol esterase, present in the gastrointestinal tract and other tissues, efficiently catalyze the hydrolysis of this compound.[5][6] This enzymatic action releases α-tocopherol and nicotinic acid for absorption and subsequent metabolism.
The primary products of hydrolysis are:
-
α-Tocopherol: The active form of Vitamin E.
-
Nicotinic Acid: Also known as niacin or Vitamin B3.
These primary products are then subject to their own metabolic pathways. α-Tocopherol is metabolized to various compounds, including tocopheryl quinone.[3] Nicotinic acid is primarily metabolized to nicotinamide and nicotinuric acid.[3]
A diagram illustrating the hydrolytic degradation pathway is presented below.
Oxidative Degradation
The α-tocopherol moiety of this compound is susceptible to oxidation, particularly if the ester is first hydrolyzed. The primary oxidation product of α-tocopherol is α-tocopheryl quinone.[3][7] This oxidation can be initiated by reactive oxygen species.
The main oxidative degradation product is:
-
α-Tocopheryl Quinone: An oxidized form of Vitamin E.
A diagram of the oxidative degradation pathway is shown below.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of Vitamin E.[8][9] While the nicotinate ester form is generally more stable than free tocopherol, photodegradation can still occur, leading to the formation of various photoproducts.[10] It has been reported that α-tocopheryl nicotinate exhibits greater resistance to UVB radiation compared to other tocopheryl esters.[10] However, prolonged exposure can lead to the formation of α-tocopheryl quinone as a final stable product.[10]
Quantitative Degradation Data
Quantitative data on the degradation of this compound is limited. The following tables summarize available data and representative data for related compounds to illustrate degradation kinetics.
Table 1: Hydrolytic Degradation of Nicotinate Esters
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Benzyl Nicotinate | pH 7.4, 25°C | - | 990 min | [11] |
| Benzyl Nicotinate | pH 9.04, 25°C | - | 88 min | [11] |
| Myristyl Nicotinate | Liver homogenate | 0.012 min⁻¹ | ~58 min | [12] |
| Myristyl Nicotinate | Skin homogenate | 0.028 min⁻¹ | ~25 min | [12] |
Table 2: Thermal and Photodegradation of α-Tocopherol
| Condition | Degradation (%) | Time | Reference |
| Non-encapsulated α-tocopherol, 28°C | ~20% | 42 days | [12] |
| Non-encapsulated α-tocopherol, 50°C | ~25% | 42 days | [12] |
| α-tocopherol in parenteral nutrition, daylight infusion | up to 80% | 6 hours | [8] |
Experimental Protocols
Forced Degradation Study (General Protocol)
This protocol is a general guideline for conducting forced degradation studies on this compound, based on ICH guidelines.[13][14]
Objective: To identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
HPLC Method for Analysis of this compound and Degradation Products
This is a representative HPLC method for the analysis of tocopherols and their esters.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Isocratic elution with Methanol:Water (98:2, v/v).
Flow Rate:
-
1.0 mL/min.
Detection:
-
UV at 285 nm.
Sample Preparation:
-
Dilute samples in the mobile phase to an appropriate concentration.
In Vitro Enzymatic Hydrolysis Protocol
Objective: To determine the rate of enzymatic hydrolysis of this compound.
Materials:
-
This compound
-
Phosphate buffer, pH 7.0
-
Sodium cholate
-
Dimyristoylphosphatidylcholine
-
Incubator at 37°C
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare the reaction mixture containing phosphate buffer (pH 7.0), sodium cholate, and dimyristoylphosphatidylcholine.
-
Add the this compound stock solution to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding a solution of cholesterol esterase.
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of α-tocopherol.
Associated Signaling Pathways
The nicotinic acid moiety of this compound, upon release via hydrolysis, is known to interact with the G-protein coupled receptor GPR109A (also known as HCA2).[15] This interaction initiates a signaling cascade that can have various physiological effects. There is also evidence to suggest that intact this compound may directly interact with cell signaling pathways.[13]
GPR109A (HCA2) Signaling Pathway
Activation of the GPR109A receptor by nicotinic acid leads to the dissociation of the G-protein into its Gαi and Gβγ subunits. This can trigger multiple downstream pathways:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Activation of Phospholipase C: The Gβγ subunit can activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). DAG, in turn, can activate Protein Kinase C (PKC).
-
Activation of PI3K/Akt Pathway: The Gβγ subunit can also lead to the transactivation of receptor tyrosine kinases (e.g., EGFR), which subsequently activates the PI3K/Akt pathway.[1]
-
Activation of MAPK/ERK Pathway: Activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
A diagram of the GPR109A signaling pathway is provided below.
Conclusion
The degradation of this compound is a multifaceted process involving hydrolysis, oxidation, and photodegradation. The primary pathway, hydrolysis, releases the bioactive components α-tocopherol and nicotinic acid. Understanding these degradation pathways and the factors that influence them is essential for the development of stable and effective pharmaceutical and nutraceutical products. Furthermore, the interaction of the nicotinic acid moiety with the GPR109A receptor highlights a key mechanism through which this compound may exert its physiological effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the stability and metabolism of this important compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vit E stability-HPLC - Chromatography Forum [chromforum.org]
- 5. Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 7. Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The photodegradation of vitamins A and E in parenteral nutrition mixtures during infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-vis degradation of α-tocopherol in a model system and in a cosmetic emulsion-Structural elucidation of photoproducts and toxicological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of Vitamin E Nicotinate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin E nicotinate, an ester combining the potent antioxidant α-tocopherol (Vitamin E) with the essential B vitamin nicotinic acid (niacin), presents a molecule of significant interest for pharmaceutical and cosmeceutical applications. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound derivatives, a green and highly selective alternative to traditional chemical methods. Lipase-catalyzed reactions, particularly utilizing immobilized Candida antarctica lipase B (Novozym 435), are highlighted as a robust methodology. This document details experimental protocols, summarizes key quantitative data from analogous enzymatic syntheses of other Vitamin E esters, and provides visualizations of the reaction workflow to support researchers in the development and optimization of this biotransformation.
Introduction
Vitamin E is a fat-soluble antioxidant crucial for protecting cells from oxidative stress. However, its application can be limited by its susceptibility to oxidation. Esterification of the phenolic hydroxyl group of α-tocopherol with nicotinic acid not only enhances its stability but also combines the therapeutic benefits of both Vitamin E and niacin, which is known for its role in cellular metabolism and potential cardiovascular benefits.[1] Enzymatic synthesis of such esters offers several advantages over chemical routes, including milder reaction conditions, higher specificity, reduced by-product formation, and a more environmentally friendly process.[1]
Lipases (EC 3.1.1.3) are particularly well-suited for this esterification in non-aqueous environments. Among the various lipases, the immobilized form of Candida antarctica lipase B (CALB), commercially known as Novozym 435, has demonstrated high efficiency and stability in catalyzing the synthesis of various Vitamin E esters, such as the acetate and succinate derivatives.[1][2] This guide will focus on the application of this enzymatic approach for the synthesis of this compound.
Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound can be achieved through two primary lipase-catalyzed reactions: direct esterification of α-tocopherol with nicotinic acid, or transesterification of α-tocopherol with an activated form of nicotinic acid, such as an ethyl ester. The transesterification route is often favored as it can be more efficient and avoids the production of water, which can lead to side reactions like hydrolysis.
A logical workflow for the enzymatic synthesis of this compound is depicted below.
Caption: General workflow for the enzymatic synthesis of this compound.
Key Experimental Parameters and Data
While specific quantitative data for the enzymatic synthesis of this compound is sparse in publicly available literature, extensive research on other Vitamin E esters provides a strong basis for establishing optimal reaction conditions. The following tables summarize typical parameters and reported yields for the synthesis of Vitamin E acetate and succinate, which can be extrapolated to the synthesis of the nicotinate derivative.
Table 1: Key Parameters for Lipase-Catalyzed Synthesis of Vitamin E Esters
| Parameter | Typical Range / Value | Rationale & Remarks |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | High activity, stability, and selectivity for tocopherol acylation.[1] |
| Substrates | α-Tocopherol and an acyl donor (e.g., ethyl nicotinate) | Ethyl nicotinate is a common activated form of nicotinic acid for transesterification. |
| Molar Ratio | 1:1 to 1:5 (Tocopherol:Acyl Donor) | An excess of the acyl donor can drive the reaction towards product formation.[1] |
| Solvent | Toluene, Hexane, or Solvent-free | The choice of solvent can influence substrate solubility and enzyme activity. Solvent-free systems are a greener alternative.[1] |
| Temperature | 40 - 70 °C | A compromise between reaction rate and enzyme stability. |
| Enzyme Loading | 5 - 15% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. |
| Reaction Time | 24 - 72 hours | Dependent on other reaction parameters; progress can be monitored by HPLC. |
| Agitation | 150 - 250 rpm | Ensures proper mixing and reduces mass transfer limitations. |
Table 2: Reported Yields for Enzymatic Synthesis of Other Vitamin E Esters
| Vitamin E Ester | Acyl Donor | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion / Yield (%) | Reference |
| α-Tocopheryl Acetate | Vinyl Acetate | Novozym 435 | n-Hexane/2-methyl-2-butanol | - | 432 | 60 | [1] |
| α-Tocopheryl Acetate | Acetic Anhydride | CRL1 | Solvent-free | - | - | 97 | [1] |
| α-Tocopheryl Succinate | Succinic Anhydride | Novozym 435 | tert-Butanol/DMSO | 40 | 48 | 94.4 | [1] |
| α-Tocopheryl Succinate | Succinic Anhydride | Candida rugosa lipase | DMSO | - | - | 46.95 | [1] |
| α-Tocopheryl Ferulate | Ethyl Ferulate | Novozym 435 | Solvent-free | - | - | 35.4 | [1] |
Detailed Experimental Protocols (Adapted)
The following protocols are adapted from established methods for the enzymatic synthesis of other nicotinamide and Vitamin E derivatives, providing a robust starting point for the synthesis of this compound.
General Protocol for Lipase-Catalyzed Transesterification
This protocol is adapted from the synthesis of nicotinamide derivatives using Novozym 435.
Materials:
-
α-Tocopherol
-
Ethyl nicotinate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Toluene (or other suitable organic solvent)
-
Molecular sieves (optional, to remove any trace water)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred reaction vessel, add α-tocopherol (1 equivalent) and ethyl nicotinate (1.1 to 1.5 equivalents).
-
Add the organic solvent (e.g., toluene) to achieve a suitable substrate concentration (e.g., 0.1-0.5 M). For a solvent-free reaction, proceed without adding solvent.
-
Add Novozym 435 (typically 10% by weight of the total substrates).
-
If using a solvent, add activated molecular sieves to adsorb any water present.
-
Seal the vessel and place it in a shaking incubator at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield the final product.
-
Characterize the product using techniques such as NMR, MS, and IR spectroscopy to confirm its identity and purity.
Analytical Method for Reaction Monitoring and Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm (for tocopherol) and 262 nm (for nicotinate). A diode array detector would be ideal.
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare standard curves for α-tocopherol and this compound of known concentrations.
-
Calculate the conversion of α-tocopherol and the yield of this compound based on the peak areas from the HPLC chromatograms.
Visualization of the Catalytic Mechanism
The lipase-catalyzed synthesis of this compound proceeds via a "Ping-Pong Bi-Bi" mechanism, which is characteristic of many lipase-catalyzed esterification and transesterification reactions.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Conclusion and Future Perspectives
The enzymatic synthesis of this compound derivatives represents a promising avenue for the development of novel therapeutic and cosmeceutical agents. The use of immobilized lipases, such as Novozym 435, offers a highly efficient, selective, and environmentally benign route to these valuable compounds. While direct and detailed experimental data for this specific synthesis remains to be extensively published, the wealth of information available for the synthesis of other Vitamin E esters provides a solid foundation for researchers to develop and optimize their own protocols. Future research should focus on the detailed optimization of reaction parameters for this compound synthesis, the exploration of different lipase sources, and the investigation of continuous flow reactor systems to enhance the scalability and economic viability of this important biotransformation.
References
Methodological & Application
Application Note: Quantification of Vitamin E Nicotinate using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for the Analysis of Tocopheryl Nicotinate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), is a compound of interest in pharmaceutical and cosmetic research due to its potential synergistic effects, including antioxidant and vasodilatory properties. Accurate quantification of tocopheryl nicotinate in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. This document provides detailed application notes and protocols for the analytical determination of tocopheryl nicotinate in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While validated methods for α-tocopherol are abundant, specific, detailed protocols for tocopheryl nicotinate are less common in publicly available literature. The methods described herein are based on established principles for tocopherol analysis and adapted for tocopheryl nicotinate.
Analytical Techniques Overview
The choice of analytical technique for tocopheryl nicotinate determination depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV/Vis): A robust and widely available technique. Tocopheryl nicotinate can be detected based on the UV absorbance of the chromanol ring of the tocopherol moiety and the pyridine ring of the nicotinic acid moiety. A common detection wavelength is around 292 nm.[1][2]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. The tocopherol moiety of the molecule allows for fluorescence detection, typically with an excitation wavelength around 295 nm and an emission wavelength around 330 nm.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its high sensitivity, specificity, and ability to provide structural information. It is particularly useful for complex biological matrices and when low detection limits are required. This technique allows for the precise measurement of the parent molecule and its fragments.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for tocopheryl nicotinate and related compounds in biological samples. Please note that these are representative values and will vary depending on the specific instrumentation, matrix, and validation protocol.
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.05 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 5 - 20 ng/mL | 0.1 - 5 ng/mL |
| Linearity Range | 0.2 - 20 µg/mL | 0.02 - 10 µg/mL | 0.1 - 1000 ng/mL |
| Recovery | 85 - 110% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Specificity | Moderate | Good | Excellent |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of Tocopheryl Nicotinate in Human Plasma
This protocol describes a sensitive and specific method for the determination of tocopheryl nicotinate in human plasma using LC-MS/MS.
1. Materials and Reagents
-
Tocopheryl nicotinate reference standard
-
Tocopheryl acetate (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and isopropanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard solution (Tocopheryl acetate, 1 µg/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution:
-
0-1 min: 80% B
-
1-5 min: Gradient to 98% B
-
5-7 min: Hold at 98% B
-
7.1-8 min: Return to 80% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Tocopheryl Nicotinate: Precursor ion (m/z) 536.4 -> Product ion (m/z) 165.1[5]
-
Tocopheryl Acetate (IS): Precursor ion (m/z) 473.4 -> Product ion (m/z) 165.1
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: HPLC-UV Method for the Determination of Tocopheryl Nicotinate in Serum
This protocol outlines a more widely accessible HPLC-UV method suitable for higher concentration samples.
1. Materials and Reagents
-
Tocopheryl nicotinate reference standard
-
Tocopherol (Internal Standard, IS)
-
HPLC-grade methanol and hexane
-
Ethanol
-
Ascorbic acid
-
Human serum
2. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of serum in a glass tube, add 50 µL of internal standard solution (Tocopherol, 10 µg/mL in ethanol).
-
Add 500 µL of ethanol containing 0.1% ascorbic acid to precipitate proteins and vortex for 1 minute.[6]
-
Add 2 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction (step 3-5) on the remaining aqueous layer and combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
3. Chromatographic Conditions
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 98:2 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 292 nm
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Workflow for Tocopheryl Nicotinate Analysis by LC-MS/MS with SPE.
Caption: Workflow for Tocopheryl Nicotinate Analysis by HPLC-UV with LLE.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Vitamin E Nicotinate in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), is a lipophilic compound with significant biological activity. Unlike free α-tocopherol, which primarily functions as an antioxidant, this compound exhibits unique cell signaling properties independent of its antioxidant capacity.[1][2] In vitro studies have demonstrated its role in modulating gene expression, inhibiting NF-κB activation, and activating specific signaling cascades.[3] These characteristics make it a compound of interest for research in areas such as inflammation, cardiovascular biology, and cancer.
This document provides detailed application notes and protocols for the formulation and use of this compound in in vitro settings, with a focus on cell culture-based assays.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective formulation and application in in vitro studies.
| Property | Value/Description | Source(s) |
| Synonyms | Tocopheryl nicotinate, α-Tocopheryl nicotinate | [3] |
| Molecular Formula | C₃₅H₅₃NO₃ | - |
| Molecular Weight | 535.8 g/mol | - |
| Appearance | Yellow to yellowish-orange liquid or solid | [3] |
| Melting Point | 36-40 °C | [3] |
| Solubility | Oil-soluble. Miscible in organic solvents such as ethanol and DMSO. Sparingly soluble in aqueous buffers. | [3][4] |
| Stability | The ester form is more resistant to oxidation than free α-tocopherol. Can be hydrolyzed to α-tocopherol and nicotinic acid by esterases. | [1][3] |
| Storage (as solid) | Store in a cool, dry, and dark place. | [3][5] |
| Shelf Life (as solid) | 2 years | [6] |
Experimental Protocols
Preparation of a 100 mM Stock Solution
This protocol is based on methodologies used in published in vitro studies investigating the effects of this compound on human cells.[2]
Materials:
-
This compound (powder)
-
Anhydrous ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 53.58 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or glass vial. Add the required volume of anhydrous ethanol to achieve a final concentration of 100 mM. For 53.58 mg, add 1 mL of ethanol.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture applications.
-
Storage: Store the 100 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution should be stable for several weeks. However, for optimal results, it is recommended to prepare fresh stock solutions regularly.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Solvent Toxicity: The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of 0.1% (v/v) or lower is generally well-tolerated by most cell lines.
-
Final Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A typical concentration used in studies with human vascular smooth muscle cells is 100 µM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Procedure (for a final concentration of 100 µM):
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in your complete cell culture medium. To achieve a final concentration of 100 µM, you will need to perform a 1:1000 dilution. For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Mix the working solution gently but thoroughly by pipetting up and down or by gentle inversion.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared working solution containing this compound.
-
Control Group: It is essential to include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., 0.1% ethanol) in the cell culture medium without the this compound.
Signaling Pathways and Visualization
In vitro studies have revealed that this compound can activate specific signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway, and stimulate the production of the endocannabinoid anandamide.[1][6]
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound elicits its cellular effects. It is hypothesized that this compound binds to a G-protein coupled receptor (GPCR), leading to the activation of enzymes involved in anandamide synthesis. Anandamide, in turn, can activate downstream signaling cascades, including the MAPK/ERK pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell culture model.
Caption: Experimental workflow for in vitro studies.
References
- 1. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hsfbiotech.com [hsfbiotech.com]
- 6. tradeindia.com [tradeindia.com]
Application Notes and Protocols for Tocopheryl Nicotinate in Cultured Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl nicotinate (TN), a synthetic ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3), is a compound that merges the distinct biological activities of its constituent molecules.[1][2] Traditionally, Vitamin E is recognized as a potent, lipid-soluble antioxidant that protects cellular membranes from oxidative damage by neutralizing free radicals.[1] Nicotinic acid is essential for cellular metabolism and is known for its vasodilatory effects, which can improve blood circulation.[1]
Recent research has unveiled that tocopheryl nicotinate possesses unique biological functions beyond those of its individual components. Studies using cultured human cells indicate that the intact ester form of TN can elicit specific cell signaling events, suggesting a mechanism of action that is independent of its role as a source of Vitamin E and niacin.[2][3] These findings have significant implications for its application in research and drug development, particularly in areas concerning cardiovascular health and cell signaling.
Mechanism of Action and Cellular Effects
In cultured human cells, tocopheryl nicotinate has been shown to act as a signaling molecule. Unlike treatment with its constituent parts (e.g., tocopheryl acetate and niacin), tocopheryl nicotinate specifically triggers unique cellular responses.[3] The primary cell type studied in this context is the human vascular smooth muscle cell.[3][4]
Key observed effects include:
-
Upregulation of Fatty Acid Amides: Treatment with tocopheryl nicotinate rapidly increases the intracellular levels of various primary fatty acid amides, most notably arachidonoylethanolamine (anandamide) and palmitamide.[2][3]
-
Activation of MAP Kinases: The compound has been found to activate the mitogen-activated protein (MAP) kinase signaling pathway, a critical cascade involved in regulating cell proliferation, differentiation, and stress responses.[5][6][7]
These findings suggest that tocopheryl nicotinate may interact with a specific cell surface receptor, such as the G-protein coupled receptor 109A (GPR109A) which is a known receptor for niacin, to initiate these downstream effects.[3]
Quantitative Data Summary
The following table summarizes the key experimental parameters and findings from studies on tocopheryl nicotinate in cultured human cells.
| Cell Line | Compound(s) | Concentration | Incubation Time | Key Observed Effect | Reference(s) |
| Human Pulmonary Artery Smooth Muscle Cells | Tocopheryl Nicotinate (TN) vs. Tocopheryl Acetate + Niacin (TA + N) | 100 µM | 10 minutes | TN significantly upregulated anandamide and palmitamide; TA + N did not. | [3] |
| Human Vascular Smooth Muscle Cells | Tocopheryl Nicotinate (TN) | 100 µM | 10 minutes | TN activated mitogen-activated protein kinases. | [5][7] |
| Human Vascular Smooth Muscle Cells | Tocopheryl Nicotinate (TN) vs. Tocopheryl Acetate + Niacin (T+N) | Not Specified | 30 minutes | TN promoted the formation of arachidonoylethanolamine (anandamide). | [4] |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Cultured Human Cells
This protocol provides a general procedure for treating adherent human cells with tocopheryl nicotinate to assess its biological effects.
Materials:
-
Tocopheryl Nicotinate (TN) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Human cell line of interest (e.g., Human Pulmonary Artery Smooth Muscle Cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Tocopheryl nicotinate is lipophilic and practically insoluble in water. Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving TN powder in 100% sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Culture cells in appropriate flasks until they reach approximately 80-90% confluency.
-
Trypsinize and seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a density appropriate for the specific cell line and experiment duration.
-
Allow cells to adhere and grow for at least 24 hours in a CO2 incubator at 37°C.
-
-
Cell Treatment:
-
Before treatment, ensure cells have formed a healthy monolayer. If serum starvation is required for the experiment (e.g., for kinase assays), replace the complete medium with a serum-free or low-serum medium for a suitable period (e.g., 4-24 hours).
-
Prepare the final working concentrations of TN by diluting the stock solution in the appropriate cell culture medium. For example, to achieve a 100 µM final concentration, dilute the stock solution 1:1000 if using a 100 mM stock.
-
Include a vehicle control by adding an equivalent volume of DMSO (e.g., 0.1%) to the control wells.
-
Remove the old medium from the cells and add the medium containing TN or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 10 minutes for signaling studies, or longer for other assays).[3]
-
-
Sample Collection:
-
After incubation, proceed immediately with sample collection as required by the downstream application (e.g., cell lysis for protein analysis, media collection, or metabolite extraction).
-
Protocol 2: Metabolomics Analysis for Fatty Acid Amides
This protocol outlines the workflow for analyzing changes in intracellular metabolites like anandamide following TN treatment, based on methodologies described in the literature.[3][4]
Materials:
-
Cells cultured and treated as in Protocol 1
-
Ice-cold PBS
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Internal standards (if available)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Ultra-Performance Liquid Chromatography Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) system[4]
Procedure:
-
Metabolite Extraction:
-
After the 10-minute treatment with TN, immediately place the culture plate on ice.[3]
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol) to each well.
-
Use a cell scraper to detach the cells and collect the cell lysate/solvent mixture into pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis.
-
-
UPLC-QTOF-MS Analysis:
-
Analyze the extracted samples using a UPLC-QTOF-MS system.
-
Separate metabolites using a suitable column (e.g., C18 reverse-phase).
-
Perform mass spectrometry in both positive and negative electrospray ionization (ESI) modes to detect a wide range of molecules.[3]
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Compare the signal intensity of specific fatty acid amides (e.g., anandamide, palmitamide) between TN-treated and vehicle-treated control groups.[3]
-
Use statistical analysis (e.g., t-test or ANOVA) to determine significant differences.
-
Protocol 3: Western Blot for MAP Kinase Activation
This protocol details the steps to detect the activation of MAP kinases (e.g., ERK1/2) via phosphorylation after TN treatment.[7]
Materials:
-
Cells cultured and treated as in Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the plate on ice and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2).
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
-
Visualizations: Signaling Pathways and Workflows
Caption: Proposed signaling pathway of Tocopheryl Nicotinate in human cells.
Caption: Experimental workflow for metabolomics analysis of TN-treated cells.
Caption: Experimental workflow for Western Blot analysis of MAP Kinase activation.
References
- 1. What is the mechanism of Vitamin E Nicotinicate? [synapse.patsnap.com]
- 2. Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate [mdpi.com]
- 3. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Vitamin E Nicotinate Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin E nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin), has demonstrated a range of biological activities that extend beyond the individual effects of its constituent vitamins. Studies in animal models suggest its potential therapeutic utility in cardiovascular diseases, immune modulation, and cellular protection. Notably, some effects of this compound appear to be independent of its antioxidant properties, pointing towards unique cell signaling activities.[1][2] Endogenously, α-tocopheryl nicotinate has been identified in the rat heart, with its levels being dramatically reduced in heart failure, highlighting its potential physiological significance.[2][3]
These application notes provide an overview of relevant animal models and detailed protocols for investigating the effects of this compound.
Data Presentation: Quantitative Outcomes of this compound Administration
The following tables summarize the quantitative data from key studies on the effects of this compound and its components in various animal models.
Table 1: Cardiovascular and Related Effects in Rat Models
| Model | Animal Strain | Treatment | Dosage & Administration | Duration | Key Quantitative Outcome | Reference |
| Spontaneously Hypertensive Rat (SHR) | SHR | d,l-α-tocopheryl nicotinate | 100 mg/kg/day, oral gavage in gum arabic solution | 4 weeks | Systolic blood pressure reduced by 15% compared to controls.[3] | [3] |
| Spontaneously Hypertensive Rat (SHR) | SHR | d,l-α-tocopheryl nicotinate | 20 or 100 mg/kg/day, oral | 6 weeks (from 9th to 15th week of age) | Delayed the progression of hypertension. Found to be ~5 times more active than d,l-α-tocopheryl acetate.[4] | [4] |
| Pulmonary Hypertension-induced Right Heart Failure | Sprague-Dawley Rat | SU5416/ovalbumin challenge | N/A (endogenous levels measured) | N/A | 28-fold decrease in endogenous α-tocopheryl nicotinate in the right ventricles of failing hearts compared to controls.[3] | [3] |
| Nicotine-induced Oxidative Stress | Rat | Nicotine (0.5 mg/kg/day, i.p.) + Vitamin E | 75 mg/kg/day, intragastric | 3 weeks | Prevented the nicotine-induced increase in malondialdehyde levels in the heart.[5][6] Restored glutathione reductase activity inhibited by nicotine in various tissues.[7] | [5][6][7] |
Table 2: Immunological and Cellular Effects in Mouse Models
| Model | Animal Strain | Treatment | Dosage & Administration | Duration | Key Quantitative Outcome | Reference |
| Ovalbumin (OVA)-induced IgE Production | BALB/c Mouse | α-tocopheryl nicotinate | Dietary supplementation or oral administration in sesame oil | N/A | Suppression of IgE antibody formation.[8] | [8] |
| Nicotine-induced Oocyte Apoptosis | NMRI Mouse | Nicotine (5 mg/kg/day, s.c.) + Vitamin E | 60 mg/kg/day, oral | 30 days | Reduced oocyte apoptosis from 13.4% (nicotine alone) to 5.5%. Control apoptosis was 3.6%.[9][10][11] | [9][10][11] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the ability of orally administered this compound to attenuate the development of hypertension in SHR.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 8 weeks old.
-
Wistar-Kyoto (WKY) rats (normotensive control), male, 8 weeks old.
-
d,l-α-tocopheryl nicotinate.
-
Gum arabic.
-
Sterile water for injection.
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
Methodology:
-
Animal Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Divide SHR rats into at least three groups (n=8-10/group):
-
SHR Control (Vehicle)
-
SHR + this compound (Low Dose, e.g., 20 mg/kg)
-
SHR + this compound (High Dose, e.g., 100 mg/kg)
-
Include a WKY control group receiving the vehicle.
-
-
Dose Preparation: Prepare a suspension of d,l-α-tocopheryl nicotinate in a gum arabic solution.[3] For example, for a 10 mg/mL solution, suspend 100 mg of this compound in 10 mL of 5% (w/v) gum arabic in sterile water. Vortex thoroughly before each administration. The vehicle control group will receive the gum arabic solution alone.
-
Administration: Administer the prepared solutions or vehicle daily via oral gavage for 6-8 weeks.[4] Adjust the volume based on the most recent body weight measurement.
-
Blood Pressure Measurement: Measure systolic blood pressure weekly using a tail-cuff system. Acclimate the rats to the procedure for several days before the first measurement. Record the average of at least three stable readings per animal.
-
Endpoint Analysis: At the end of the study, animals can be euthanized for tissue collection.
-
Myocardial Fibrosis Assessment: Excise the heart, fix in 10% neutral buffered formalin, and embed in paraffin. Section the ventricles and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Biochemical Analysis: Collect blood for analysis of relevant biomarkers.
-
Protocol 2: Induction of Pulmonary Hypertension and Assessment of Endogenous this compound Levels
Objective: To induce right heart failure secondary to pulmonary arterial hypertension in rats and to quantify the levels of endogenous α-tocopheryl nicotinate in cardiac tissue.
Materials:
-
Sprague-Dawley rats, male, 4 weeks old.
-
Ovalbumin (OVA).
-
Imject Alum.
-
SU5416 (VEGF receptor blocker).
-
Nebulizer system.
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system.
Methodology:
-
Sensitization: On days 1 and 7, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg of OVA complexed with Imject Alum.
-
Challenge and SU5416 Administration:
-
Starting on day 14, challenge the rats twice a week for 4 weeks with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.
-
Once a week, on the day following the OVA inhalation, inject SU5416 (20 mg/kg) subcutaneously.
-
-
Hemodynamic Assessment: At the end of the 6-week protocol, perform hemodynamic measurements (e.g., right ventricular systolic pressure) to confirm pulmonary hypertension.
-
Tissue Collection: Euthanize the rats and immediately excise the heart. Separate the right ventricle (RV) and left ventricle plus septum (LV+S). Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Metabolomics Analysis:
-
Homogenize the RV tissue.
-
Perform metabolite extraction.
-
Analyze the extracts using a reverse-phase UPLC system coupled to a mass spectrometer to identify and quantify α-tocopheryl nicotinate.[3] Compare the levels in the experimental group to an age-matched control group.
-
Protocol 3: Assessment of Vitamin E's Effect on Nicotine-Induced Oocyte Apoptosis in Mice
Objective: To determine if Vitamin E supplementation can mitigate the pro-apoptotic effects of nicotine on mouse oocytes.
Materials:
-
Adult female mice (e.g., NMRI strain), 6-8 weeks old.[9]
-
Nicotine solution.
-
Vitamin E (α-tocopherol).
-
Olive oil.
-
Pregnant Mare Serum Gonadotropin (PMSG).
-
Human Chorionic Gonadotropin (hCG).
-
TUNEL assay kit.
-
Fluorescence microscope.
Methodology:
-
Animal Grouping: Divide mice into four groups (n=6-8/group):
-
Control (saline s.c., olive oil oral)
-
Vitamin E only (60 mg/kg/day Vitamin E oral, saline s.c.)
-
Nicotine only (5 mg/kg/day nicotine s.c., olive oil oral)
-
Nicotine + Vitamin E (5 mg/kg/day nicotine s.c., 60 mg/kg/day Vitamin E oral)
-
-
Dose Preparation:
-
Dissolve nicotine in sterile saline for subcutaneous (s.c.) injection.
-
Dissolve Vitamin E in olive oil for oral administration.[12]
-
-
Administration: Administer the respective treatments daily for 30 days.[9][10][11]
-
Superovulation: On day 31, induce superovulation by i.p. injection of 10 IU of PMSG, followed 48 hours later by an i.p. injection of 10 IU of hCG.[9][11]
-
Oocyte Collection: Euthanize the mice 12-14 hours after hCG injection. Collect oocytes by flushing the oviducts.
-
Apoptosis Assessment:
-
Fix the collected oocytes.
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.[9][11]
-
Visualize the oocytes using a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) oocytes in each group.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive action of d,l-alpha-tocopheryl nicotinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin E and Hippophea rhamnoides L. extract reduce nicotine-induced oxidative stress in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicotine and vitamin E on glutathione reductase activity in some rat tissues in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of vitamin E on IgE antibody formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Vitamin E on Oocytes Apoptosis in Nicotine-Treated Mice [ijbms.mums.ac.ir]
- 10. Effect of Vitamin E on Oocytes Apoptosis in Nicotine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of vitamin e on oocytes apoptosis in nicotine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin E reversed nicotine-induced toxic effects on bone biochemical markers in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vitamin E Nicotinate Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin), presents a unique molecule combining the well-established antioxidant properties of Vitamin E with the vasodilatory effects of nicotinic acid.[1] The antioxidant capacity is primarily attributed to the α-tocopherol moiety, a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[2][3] Upon ingestion, Vitamin E esters are largely hydrolyzed to free α-tocopherol, making them effective prodrugs.[2] Beyond its direct antioxidant effects, recent studies suggest that this compound may possess non-antioxidant signaling functions, including the activation of mitogen-activated protein (MAP) kinase signaling and the promotion of anandamide formation.[1][4]
These application notes provide detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Additionally, a potential non-antioxidant signaling pathway is illustrated.
Data Presentation
| Antioxidant Assay | Compound | Result | Reference |
| DPPH Radical Scavenging Activity | α-Tocopherol | IC50: ~40-60 µg/mL | [5] |
| Vitamin C (Ascorbic Acid) | IC50: ~5-10 µg/mL | [5] | |
| ABTS Radical Scavenging Activity | α-Tocopherol | ~1.5 mM Trolox Equivalents | [6] |
| Trolox | By definition 1.0 mM TE | [6] | |
| Ferric Reducing Antioxidant Power (FRAP) | α-Tocopherol | ~0.5-1.5 mM Fe(II) Equivalents | [6] |
| Vitamin C (Ascorbic Acid) | ~2.0 mM Fe(II) Equivalents | [7] | |
| Oxygen Radical Absorbance Capacity (ORAC) | α-Tocopherol | ~0.5-1.0 µM Trolox Equivalents | [8] |
| Trolox | By definition 1.0 µM TE | [8] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. Trolox Equivalents (TE) and Fe(II) Equivalents are used to express the antioxidant capacity relative to a standard.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, light-protected container.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid or Trolox at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
% Inhibition = [((Abs_control - Abs_sample) / Abs_control)) x 100]
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample dilutions to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox at various concentrations.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[11]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
96-well microplate
-
Microplate reader
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample dilutions to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
Standard (Trolox)
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 250 mM) in phosphate buffer. Prepare this solution fresh for each assay.
-
-
Sample and Standard Preparation: Prepare a series of dilutions of this compound and Trolox (standard) in phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the sample or standard dilutions to the wells.
-
Incubate the plate at 37°C for 10-20 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Measure the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
The ORAC value is expressed as Trolox equivalents by comparing the net AUC of the sample to the net AUC of the Trolox standard curve.
-
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity assessment.
Potential Non-Antioxidant Signaling Pathway of this compound
References
- 1. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Tocopherol nicotinate | 16676-75-8 | Benchchem [benchchem.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of oxygen radical absorbance capacity assay for lipophilic antioxidants using randomly methylated beta-cyclodextrin as the solubility enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Metabolomics Studies of α-Tocopheryl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of α-tocopheryl nicotinate's metabolic effects, supported by detailed protocols for its study using advanced metabolomic techniques.
Introduction
α-Tocopheryl nicotinate, an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), has emerged as a molecule of interest in metabolic research. Unlike its constituent parts, α-tocopheryl nicotinate appears to exert unique biological functions beyond what would be expected from a simple combination of Vitamin E and niacin. Recent metabolomic studies have begun to unravel these distinct effects, particularly in the contexts of cardiovascular health and cellular signaling.
Notably, endogenous α-tocopheryl nicotinate has been identified in rat heart tissue, and its levels were found to be dramatically reduced—by as much as 30-fold—in a failing heart, suggesting a potential role in cardiac pathophysiology.[1][2][3] Furthermore, in vitro studies have shown that α-tocopheryl nicotinate can modulate cellular metabolism differently than a mixture of α-tocopheryl acetate and niacin, indicating that the intact ester form possesses unique signaling capabilities.[2][3]
These notes will detail the key metabolic changes observed in response to α-tocopheryl nicotinate and provide protocols for researchers to investigate these effects in their own studies.
Quantitative Data from Metabolomics Studies
Metabolomic analyses have revealed significant changes in the cellular metabolome following treatment with α-tocopheryl nicotinate. The following tables summarize the key quantitative findings from a study on human vascular smooth muscle cells treated with 100 µM α-tocopheryl nicotinate (TN) for 10 minutes, compared to cells treated with α-tocopheryl acetate and niacin (TA + N).[2]
Table 1: Overview of Metabolomic Changes
| Comparison Group | Total Molecules Analyzed | Differentially Expressed Molecules (p ≤ 0.05, Fold Change > 2) |
| TN vs. TA + N | ≤1200 Da | 2828 |
Table 2: Key Upregulated Metabolites in Response to α-Tocopheryl Nicotinate
| Metabolite | Class | Fold Change (TN vs. TA + N) | Significance (p-value) |
| Arachidonoylethanolamine (Anandamide) | Fatty Acid Amide | Significantly Upregulated | Not specified |
| Palmitamide | Fatty Acid Amide | Significantly Upregulated | Not specified |
| Carnitine | Quaternary Ammonium Compound | Significantly Altered | < 0.05 |
Table 3: Endogenous Levels of α-Tocopheryl Nicotinate in Disease
| Tissue | Condition | Change in α-Tocopheryl Nicotinate Level |
| Rat Heart Ventricle | Pulmonary Hypertension-Induced Heart Failure | 30-fold Decrease |
Signaling Pathways and Experimental Workflows
The metabolic shifts induced by α-tocopheryl nicotinate are believed to be mediated through specific signaling pathways. The available evidence points to the activation of Mitogen-Activated Protein Kinases (MAPKs) as a key event.[2][3]
Caption: Proposed signaling cascade for α-tocopheryl nicotinate.
The following diagram illustrates a general workflow for conducting a metabolomics study to investigate the effects of α-tocopheryl nicotinate.
Caption: General workflow for a metabolomics study.
Experimental Protocols
Protocol 1: Metabolomic Analysis of Cultured Cells Treated with α-Tocopheryl Nicotinate
This protocol is adapted from the methodology used to study the effects of α-tocopheryl nicotinate on human vascular smooth muscle cells.[2]
1. Cell Culture and Treatment: a. Culture human vascular smooth muscle cells (or other cell lines of interest) to approximately 80-90% confluency. b. Treat cells with 100 µM α-tocopheryl nicotinate (TN) or a control solution (e.g., vehicle or α-tocopheryl acetate + niacin) for the desired time (e.g., 10 minutes).
2. Sample Collection and Quenching: a. Aspirate the culture medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in the presence of PBS and transfer to a centrifuge tube. c. Centrifuge at 1500 rpm for 10 minutes at 4°C. d. Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
3. Metabolite Extraction: a. Resuspend the cell pellet in a small volume of water. b. Perform three freeze-thaw cycles by alternating between dry ice (30 seconds) and a 37°C water bath (90 seconds). c. Sonicate the sample for 30 seconds. d. Add cold methanol containing internal standards, vortex, and incubate on ice for 15 minutes. e. Add chloroform, vortex, and centrifuge at 13,000 rpm for 10 minutes. f. Transfer the supernatant to a new tube. g. Add chilled acetonitrile, vortex, and incubate overnight at -20°C to precipitate proteins. h. Centrifuge at 13,000 rpm for 10 minutes. i. Transfer the supernatant to a new tube and dry under a vacuum. j. Resuspend the dried metabolite mixture in 100 µL of 50% methanol for UPLC-MS analysis.
4. UPLC-QTOF-MS Analysis: a. UPLC System: Waters ACQUITY UPLC or equivalent. b. Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient:
- 0-0.5 min: 95% A, 5% B
- 0.5-8.0 min: Linear gradient to 2% A, 98% B
- 8.0-10.0 min: Re-equilibrate to 95% A, 5% B f. Flow Rate: 0.5 mL/min. g. Injection Volume: 5 µL. h. Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. i. Ionization Mode: ESI positive and negative. j. Mass Range: m/z 50-1200.
Protocol 2: Metabolomic Analysis of α-Tocopheryl Nicotinate in Heart Tissue
This protocol provides a general framework for the analysis of α-tocopheryl nicotinate in cardiac tissue, based on established methods for tissue metabolomics.[4][5][6]
1. Tissue Collection and Preparation: a. Excise heart tissue immediately and snap-freeze in liquid nitrogen to quench metabolism. b. Store at -80°C until use. c. Cryopulverize the frozen tissue to a fine powder under liquid nitrogen.
2. Metabolite Extraction: a. Weigh approximately 20-50 mg of the frozen tissue powder. b. Add 1 mL of a cold (-20°C) extraction solvent (e.g., acetonitrile:isopropanol:water at 3:3:2 v/v/v). c. Homogenize the sample on ice. d. Vortex and shake for 5-10 minutes at 4°C. e. Centrifuge at high speed (e.g., 14,000 rcf) for 10-15 minutes at 4°C. f. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator. g. Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
3. UPLC-QTOF-MS Analysis: a. Follow the UPLC-QTOF-MS parameters outlined in Protocol 1, with potential optimization of the gradient and run time as needed for complex tissue extracts.
Data Analysis and Interpretation
-
Data Pre-processing: Use software such as XCMS, MetaboAnalyst, or vendor-specific software to perform peak picking, retention time correction, and peak alignment.
-
Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify features that differ significantly between experimental groups.
-
Metabolite Identification: Identify significant features by matching their accurate mass and fragmentation patterns (MS/MS) to metabolomics databases (e.g., METLIN, HMDB).
-
Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly impacted by α-tocopheryl nicotinate.
By following these protocols and considering the quantitative data presented, researchers can further explore the unique metabolic and signaling effects of α-tocopheryl nicotinate, contributing to a better understanding of its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomics Studies to Assess Biological Functions of Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics Studies to Assess Biological Functions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis of Serum and Myocardium in Compensated Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation Methodology for Mouse Heart Metabolomics using Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Metabolomic Analysis of Human Heart Tissue Enabled by Parallel Metabolite Extraction and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vitamin E Nicotinate in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin E nicotinate, an ester of α-tocopherol and nicotinic acid, presents a unique combination of properties beneficial for drug delivery system development. Its lipophilic nature, inherent antioxidant and vasodilatory effects, and potential to influence cellular signaling pathways make it an attractive candidate for formulating advanced drug carriers.[1][2] These application notes provide a comprehensive overview of the current landscape, potential applications, and detailed protocols for the development and characterization of this compound-based drug delivery systems. While specific data on drug delivery systems primarily composed of this compound is limited, this document adapts established protocols from related Vitamin E derivatives and lipophilic compounds to provide a foundational framework for researchers.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₅₃NO₃ | [3] |
| Molecular Weight | 535.8 g/mol | [3] |
| Appearance | White to micro-yellow wax-like crystals | [1] |
| Solubility | Oil soluble; very soluble in acetone, ether, chloroform, and benzene; soluble in ethanol; almost insoluble in water. | [1] |
| Melting Point | 40-47 °C | [1] |
Potential Applications in Drug Delivery
This compound's properties suggest its utility in various drug delivery applications:
-
Topical and Transdermal Delivery: Its vasodilatory properties may enhance the permeation of co-administered drugs through the skin.[4]
-
Cancer Therapy: As a component of nanocarriers, it could improve the solubility and bioavailability of poorly soluble anticancer drugs.[5][6] The inherent signaling effects of this compound may also offer synergistic therapeutic benefits.
-
Cardiovascular Drug Delivery: Its effects on blood viscosity and platelet aggregation could be advantageous when delivering cardiovascular drugs.[1]
Experimental Workflows
The development of a this compound-based drug delivery system follows a structured workflow from synthesis to in vitro evaluation.
Quantitative Data Summary for Related Drug Delivery Systems
| Delivery System | Drug/Active | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Vitamin E | 80 - 170 | -20 to -33.5 | ~100 | - | [7] |
| Vitamin E | 231 | -52.4 | 97 | - | [8] | |
| Solid Lipid Nanoparticles (SLNs) | Vitamin E | 292 | +24 | 84 | - | [9] |
| Vitamin E | 228.2 | -9.0 | 99.9 | 50 (µg/mg) | [10] | |
| Nanoemulsions | Vitamin E | <50 | - | - | - | [11] |
| Vitamin E | 11.9 | - | 98.7 (transmittance) | - | [12] | |
| TPGS-based Micelles | Anticancer Drugs | 12-15 | - | High for hydrophobic drugs | - | [13] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by Zhang et al. (2011).
Materials:
-
α-Tocopherol
-
Nicotinic acid
-
Triphosgene
-
Triethylamine
-
Toluene (or Dichloromethane)
-
Sodium bicarbonate
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in toluene.
-
Add triphosgene and α-tocopherol to the solution. The molar ratio of tocopherol:nicotinic acid:triphosgene:triethylamine can be optimized, for example, around 1:1.2:0.4:2.5.
-
Cool the reaction mixture to between -5°C and 20°C.
-
Slowly add triethylamine dropwise while maintaining the temperature.
-
After the addition is complete, continue the reaction for 4-6 hours at the same temperature.
-
Quench the reaction by adding deionized water and separate the organic phase.
-
Wash the organic phase with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
-
Confirm the structure of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) (Adapted)
This protocol is adapted from methods for preparing SLNs with lipophilic compounds.[9][14]
Materials:
-
This compound (as the lipid matrix)
-
A model hydrophobic drug
-
Poloxamer 188 (or another suitable surfactant)
-
Deionized water
Procedure:
-
Melt this compound at a temperature above its melting point (e.g., 50-60°C).
-
Disperse the model hydrophobic drug in the molten this compound.
-
Heat the aqueous surfactant solution (e.g., 2.5% w/v Poloxamer 188) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a hot oil-in-water nanoemulsion.
-
Disperse the resulting hot nanoemulsion in cold deionized water (2-4°C) under magnetic stirring.
-
Continue stirring for at least 30 minutes to allow the lipid to solidify and form SLNs.
-
The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant.
Protocol 3: Characterization of Nanoparticles
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.[15]
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[16]
-
For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The hydrodynamic diameter and polydispersity index (PDI) are calculated.
-
For zeta potential, the instrument applies an electric field and measures the electrophoretic mobility of the particles. This is then converted to the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.[17]
B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the EE and DL using the following formulas:[18][19]
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol utilizes the dialysis bag method, which is suitable for lipid-based nanoparticles.[20][21]
Materials:
-
Drug-loaded this compound nanoparticle dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS, pH 7.4) or other suitable release medium
-
Shaking water bath or incubator
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before use.
-
Pipette a known volume (e.g., 1 mL) of the drug-loaded nanoparticle dispersion into the dialysis bag and seal both ends.
-
Place the dialysis bag in a beaker containing a larger volume of release medium (e.g., 50 mL) to ensure sink conditions.
-
Place the beaker in a shaking water bath at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Signaling Pathways
Recent studies suggest that this compound itself can activate specific signaling pathways, which could be relevant when it is used as a drug delivery vehicle.
MAP Kinase (MAPK) Signaling Pathway
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, differentiation, and apoptosis.[10]
Anandamide Signaling Pathway
This compound treatment has been observed to upregulate the production of anandamide, an endocannabinoid that plays a role in pain, mood, and appetite regulation.[22]
Conclusion
This compound holds promise as a novel component in the development of advanced drug delivery systems. Its unique physicochemical and biological properties may offer advantages in enhancing drug solubility, stability, and targeted delivery, potentially with synergistic therapeutic effects. The protocols and data presented in these application notes, adapted from related systems, provide a solid foundation for researchers to explore the full potential of this compound in drug delivery. Further research is warranted to establish specific formulation parameters and to fully elucidate the in vivo performance of these novel drug carriers.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Tocopheryl Nicotinate | C35H53NO3 | CID 27990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Colloidal delivery of vitamin E into solid lipid nanoparticles as a potential complement for the adverse effects of anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid nanoparticles (SLN & NLC) for delivery of vitamin E: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. materialneutral.info [materialneutral.info]
- 18. researchgate.net [researchgate.net]
- 19. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. scielo.br [scielo.br]
Application Note: Quantification of Tocopheryl Nicotinate in Cosmetic Formulations by High-Performance Liquid Chromatography (HPLC)
Introduction
Tocopheryl nicotinate, an ester of tocopherol (Vitamin E) and nicotinic acid, is a functional ingredient in various cosmetic products, valued for its potential to enhance blood circulation and provide antioxidant benefits.[1] Accurate quantification of tocopheryl nicotinate in complex cosmetic matrices such as creams, lotions, and serums is crucial for quality control, formulation development, and ensuring product efficacy and safety.[2] This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise determination of tocopheryl nicotinate in cosmetic formulations.
Principle
This method employs RP-HPLC with a C18 column to separate tocopheryl nicotinate from other cosmetic ingredients. The sample is first extracted with a suitable organic solvent to isolate the analyte from the formulation matrix. The extract is then injected into the HPLC system. Quantification is achieved by comparing the peak area of tocopheryl nicotinate in the sample to that of a known concentration standard, using a photodiode array (PDA) or UV detector set at an appropriate wavelength.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade methanol, isopropanol, acetonitrile, and water.
-
Standards: Tocopheryl Nicotinate (≥98% purity), Tocopheryl Acetate (≥98% purity, as internal standard).
-
Cosmetic Samples: Cream, lotion, or serum formulations containing tocopheryl nicotinate.
-
Filters: 0.45 µm PTFE syringe filters.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol : Water (97:3, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Oven Temperature | 30 °C |
| Detection Wavelength | 292 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution of Tocopheryl Nicotinate (1000 µg/mL): Accurately weigh 100 mg of tocopheryl nicotinate standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of tocopheryl acetate and dissolve it in 100 mL of methanol.
Sample Preparation
-
Weighing: Accurately weigh approximately 1.0 g of the cosmetic formulation into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of isopropanol to the tube.
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure complete dispersion of the sample and extraction of tocopheryl nicotinate.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.
-
Dilution: Carefully transfer the supernatant to a 25 mL volumetric flask. If using an internal standard, add a known amount of the IS stock solution. Dilute to the mark with methanol.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Caption: Workflow for cosmetic sample preparation.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Linearity
The linearity of the method was evaluated by analyzing six concentrations of tocopheryl nicotinate working standard solutions (5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 5 - 100 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
Accuracy was determined by the recovery method. A cosmetic base (placebo) was spiked with known amounts of tocopheryl nicotinate at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision
Precision was evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by analyzing six replicate samples of a cosmetic formulation on the same day. Intermediate precision was determined by analyzing the same samples on three different days.
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 1.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Results and Discussion
The developed RP-HPLC method provides excellent separation of tocopheryl nicotinate from common cosmetic excipients. A typical chromatogram shows a sharp, well-resolved peak for tocopheryl nicotinate, with a retention time of approximately 5.8 minutes. The use of an internal standard, such as tocopheryl acetate, can further enhance the precision of the method by correcting for variations in sample preparation and injection volume. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range, making it suitable for routine quality control analysis of tocopheryl nicotinate in cosmetic formulations.
Caption: Overall analytical strategy diagram.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for the quantification of tocopheryl nicotinate in cosmetic formulations. The simple sample preparation procedure and rapid analysis time make it an efficient tool for quality control and research and development in the cosmetics industry. The method has been thoroughly validated, demonstrating its suitability for its intended purpose.
References
- 1. High-performance liquid chromatographic determination of alpha-tocopheryl nicotinate in cosmetic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final report on the safety assessment of Tocopherol, Tocopheryl Acetate, Tocopheryl Linoleate, Tocopheryl Linoleate/Oleate, Tocopheryl Nicotinate, Tocopheryl Succinate, Dioleyl Tocopheryl Methylsilanol, Potassium Ascorbyl Tocopheryl Phosphate, and Tocophersolan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vivo Experimental Design of Tocopheryl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopheryl nicotinate is a synthetic ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3). This compound uniquely combines the potent antioxidant properties of vitamin E with the vasodilatory and lipid-modulating effects of nicotinic acid.[1][2] Upon administration, it is hydrolyzed to release its constituent components, which then exert their respective physiological effects.[3] These dual properties make tocopheryl nicotinate a compound of interest for various therapeutic and cosmetic applications, including improving cardiovascular health, enhancing skin vitality, and providing antioxidant protection.[4][5]
These application notes provide detailed protocols for the in vivo evaluation of tocopheryl nicotinate, focusing on its therapeutic potential in hyperlipidemia and its effects on skin upon topical application. The protocols are designed to be comprehensive and adaptable for researchers in drug development and related scientific fields.
I. Cardiovascular Applications: Evaluation in a Hyperlipidemic Rat Model
This section outlines an in vivo study to assess the efficacy of tocopheryl nicotinate in a rat model of hyperlipidemia.
Animal Model and Rationale
The Sprague-Dawley rat is a commonly used model for inducing hyperlipidemia due to its sensitivity to high-fat diets.[6] This model allows for the investigation of lipid-lowering effects and associated cardiovascular parameters.
Experimental Workflow
Caption: Workflow for evaluating tocopheryl nicotinate in a hyperlipidemic rat model.
Detailed Experimental Protocol
1. Animal Acclimatization and Housing:
-
Species: Male Sprague-Dawley rats (8 weeks old, 200-250 g).
-
Housing: House 2-3 rats per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet: Provide standard chow and water ad libitum for a 1-week acclimatization period.
2. Induction of Hyperlipidemia:
-
Diet: Feed the rats a high-fat diet (HFD) consisting of 20% fat, 1.5% cholesterol, and 0.5% cholic acid for 4 weeks to induce hyperlipidemia.[7] A control group will receive a standard diet.
3. Animal Grouping and Treatment Administration:
-
Grouping: After the induction period, randomly divide the hyperlipidemic rats into the following groups (n=8-10 per group):
-
Group 1: Normal Control (Standard Diet + Vehicle)
-
Group 2: Hyperlipidemic Control (HFD + Vehicle)
-
Group 3: Tocopheryl Nicotinate (HFD + 100 mg/kg)
-
Group 4: Tocopheryl Nicotinate (HFD + 200 mg/kg)
-
Group 5: Fenofibrate (positive control, HFD + 100 mg/kg)
-
-
Vehicle: Prepare a 0.5% carboxymethylcellulose (CMC) solution in distilled water.
-
Drug Preparation: Suspend tocopheryl nicotinate and fenofibrate in the vehicle.
-
Administration: Administer the respective treatments once daily via oral gavage for 4 weeks.
4. Sample Collection and Analysis:
-
Blood Collection: At the end of the treatment period, fast the rats overnight and collect blood samples via cardiac puncture under anesthesia.
-
Serum Separation: Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Tissue Collection: Euthanize the animals and collect the liver for histopathological analysis.
-
Biochemical Analysis: Analyze serum for the following parameters using commercial assay kits:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess hepatic steatosis.
Data Presentation
Table 1: Effect of Tocopheryl Nicotinate on Serum Lipid Profile in Hyperlipidemic Rats
| Group | Dose (mg/kg) | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
|---|---|---|---|---|---|
| Normal Control | - | ||||
| Hyperlipidemic Control | - | ||||
| Tocopheryl Nicotinate | 100 | ||||
| Tocopheryl Nicotinate | 200 | ||||
| Fenofibrate | 100 |
Values to be presented as Mean ± SD. Statistical significance to be determined by ANOVA followed by a post-hoc test.
Table 2: Effect of Tocopheryl Nicotinate on Liver Function Enzymes
| Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) |
|---|---|---|---|
| Normal Control | - | ||
| Hyperlipidemic Control | - | ||
| Tocopheryl Nicotinate | 100 | ||
| Tocopheryl Nicotinate | 200 | ||
| Fenofibrate | 100 |
Values to be presented as Mean ± SD. Statistical significance to be determined by ANOVA followed by a post-hoc test.
Potential Signaling Pathways
Caption: Hydrolysis and primary cellular effects of tocopheryl nicotinate.
II. Dermatological Applications: Evaluation of Topical Application on Murine Skin
This section details an in vivo study to assess the skin penetration and antioxidant effects of topically applied tocopheryl nicotinate in a mouse model.
Animal Model and Rationale
Hairless mice (SKH-1) are a suitable model for topical application studies as their lack of hair facilitates consistent application and observation of skin responses.[8] This model is useful for evaluating the penetration of active compounds and their local effects on the skin.
Experimental Workflow
Caption: Workflow for evaluating topical tocopheryl nicotinate on murine skin.
Detailed Experimental Protocol
1. Animal Acclimatization and Housing:
-
Species: Female SKH-1 hairless mice (7-8 weeks old).
-
Housing: House 3-4 mice per cage under the same conditions as the rat model.
-
Diet: Provide standard chow and water ad libitum for a 1-week acclimatization period.
2. Formulation Preparation:
-
Vehicle: Prepare a cream base (e.g., hydrophilic ointment).
-
Test Formulations: Prepare creams containing 1% and 5% (w/w) tocopheryl nicotinate.
3. Animal Grouping and Topical Application:
-
Grouping: Randomly divide the mice into the following groups (n=6 per group):
-
Group 1: Untreated Control
-
Group 2: Vehicle Control (Cream Base)
-
Group 3: 1% Tocopheryl Nicotinate Cream
-
Group 4: 5% Tocopheryl Nicotinate Cream
-
-
Application: Apply 100 mg of the respective formulation to a 2 cm² area on the dorsal skin once daily for 7 days.
4. Sample Collection and Analysis:
-
Skin Biopsy: On day 8, euthanize the mice and collect a full-thickness skin biopsy from the application site.
-
Homogenization: Homogenize the skin samples in phosphate-buffered saline (PBS).
-
HPLC Analysis: Determine the concentration of tocopheryl nicotinate and its metabolites (α-tocopherol and nicotinic acid) in the skin homogenates using a validated HPLC method.[9][10]
-
Antioxidant Assays: Measure the levels of the following antioxidant markers in the skin homogenates using commercial kits:
-
Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Superoxide Dismutase (SOD) activity.
-
Catalase (CAT) activity.
-
Glutathione (GSH) levels.
-
Data Presentation
Table 3: Skin Penetration of Tocopheryl Nicotinate and its Metabolites
| Group | Formulation | Tocopheryl Nicotinate (µg/g tissue) | α-Tocopherol (µg/g tissue) | Nicotinic Acid (µg/g tissue) |
|---|---|---|---|---|
| Untreated Control | - | |||
| Vehicle Control | Cream Base | |||
| 1% TN Cream | 1% Tocopheryl Nicotinate | |||
| 5% TN Cream | 5% Tocopheryl Nicotinate |
Values to be presented as Mean ± SD. Statistical significance to be determined by ANOVA followed by a post-hoc test.
Table 4: Effect of Topical Tocopheryl Nicotinate on Skin Antioxidant Markers
| Group | Formulation | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |
|---|---|---|---|---|---|
| Untreated Control | - | ||||
| Vehicle Control | Cream Base | ||||
| 1% TN Cream | 1% Tocopheryl Nicotinate | ||||
| 5% TN Cream | 5% Tocopheryl Nicotinate |
Values to be presented as Mean ± SD. Statistical significance to be determined by ANOVA followed by a post-hoc test.
Potential Signaling Pathways in Skin
Caption: Proposed mechanism of topical tocopheryl nicotinate in the skin.
III. Safety and Toxicology Assessment
A preliminary safety assessment is crucial before proceeding to efficacy studies.
Acute Oral Toxicity Study (Up-and-Down Procedure)
1. Animal Model: Female Sprague-Dawley rats. 2. Protocol:
-
Administer a starting dose of 2000 mg/kg of tocopheryl nicotinate in a suitable vehicle (e.g., corn oil) to a single animal.[2]
-
Observe the animal for 48 hours for signs of toxicity or mortality.
-
If the animal survives, administer the same dose to a second animal.
-
If the first animal dies, decrease the dose for the next animal.
-
Continue this procedure until the LD50 can be estimated or the maximum feasible dose is reached without mortality. 3. Observations: Record clinical signs, body weight changes, and any mortality. Perform gross necropsy on all animals.
Dermal Irritation Study
1. Animal Model: New Zealand White rabbits. 2. Protocol:
-
Apply 0.5 g of the tocopheryl nicotinate formulation (e.g., 5% cream) to a small area of clipped, intact skin on the back of the rabbit.
-
Cover the application site with a gauze patch.
-
After 4 hours, remove the patch and wipe away any remaining test substance.
-
Observe the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. 3. Scoring: Grade the skin reactions according to the Draize scale.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of tocopheryl nicotinate. These detailed experimental designs, along with the structured data presentation and proposed signaling pathways, are intended to guide researchers in conducting robust and reproducible studies to explore the therapeutic and cosmetic potential of this promising compound. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. Alpha-tocopherol amplifies phosphorylation of endothelial nitric oxide synthase at serine 1177 and its short-chain derivative trolox stabilizes tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thirteen-week toxicity study of d-alpha-tocopheryl acetate (vitamin E) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin E Nicotinate for Beauty and Personal Care Formulations — TRI-K [tri-k.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. medcraveonline.com [medcraveonline.com]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. Topical application of alpha-tocopherol modulates the antioxidant network and diminishes ultraviolet-induced oxidative damage in murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. dspace.ceu.es [dspace.ceu.es]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Vitamin E Nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when working with Vitamin E nicotinate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving this compound when some sources label it as "water-soluble"?
A1: This is a common point of confusion. Pure α-tocopheryl nicotinate is an ester of Vitamin E and niacin and is inherently a lipophilic, or fat-soluble, compound.[1] Some commercial suppliers sell formulations of this compound that have been processed to be "water-soluble."[2] These products are often derivatives like D-α-Tocopherol Polyethylene Glycol Succinate (TPGS) or are pre-formulated with emulsifiers and solubilizers.[3] If you are using the pure compound, you will face solubility challenges in aqueous media, necessitating the use of enhancement techniques.
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
A2: For lipophilic compounds like this compound, several established formulation strategies can be employed to improve aqueous solubility and dissolution rate. The most common and effective methods include:
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin host molecule.[4]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[5][6]
-
Lipid-Based Formulations: Utilizing systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to dissolve the drug in a lipid/surfactant mixture that forms a fine emulsion in an aqueous environment.[7]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like nanosuspension, which enhances the dissolution rate.[8]
Q3: How does complexation with cyclodextrins work to improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[4] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity. This non-covalent inclusion complex effectively shields the hydrophobic drug from the aqueous environment. The hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water, thereby increasing the apparent solubility of the drug.[9]
Q4: What is a solid dispersion and how can it help?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble solid carrier or matrix.[10] The goal is to reduce the drug's particle size to a molecular level and convert its crystalline form to a more soluble amorphous form.[5][8] When this dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which leads to a faster dissolution rate and improved solubility.[8]
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and are they suitable for this compound?
A5: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that can dissolve a lipophilic drug.[11] When this mixture comes into contact with an aqueous medium, such as gastrointestinal fluid, and with gentle agitation, it spontaneously forms a fine oil-in-water (o/w) emulsion or microemulsion.[11] This presents the drug in a solubilized state with a large surface area, which can significantly enhance its absorption.[7] Given that this compound is an oil-soluble ester, SEDDS is a highly suitable and promising approach.
Data Presentation
Table 1: Comparison of Key Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Advantages | Potential Challenges | Common Excipients |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior.[4] | High drug loading possible; enhances stability; well-established technique. | Large amount of cyclodextrin may be needed, increasing bulk; potential for drug precipitation upon dilution.[12][13] | β-Cyclodextrin, Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD).[14] |
| Solid Dispersion | Drug is molecularly dispersed in an amorphous state within a hydrophilic carrier matrix, increasing surface area and wettability.[5][8] | Significant increase in dissolution rate; can be scaled up (e.g., via hot-melt extrusion).[15] | Formulations can be physically unstable (recrystallization of the drug); residual solvents can be a concern with solvent-based methods.[8][10] | Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), HPMC, Eudragit®, Soluplus®.[10] |
| SEDDS | Drug is dissolved in a lipid/surfactant mixture that spontaneously forms a fine o/w emulsion upon dilution in aqueous media.[11] | Enhances bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[16] | High concentrations of surfactants can be toxic; formulation can be sensitive to the oil/surfactant ratio; potential for drug precipitation during in vivo dispersion.[17][18] | Oils: Medium/long-chain triglycerides (e.g., Capryol™ 90). Surfactants: Kolliphor® EL, Tween® 80. Co-solvents: Transcutol®, Propylene Glycol.[18][19] |
Troubleshooting Guides
Q1: My this compound/cyclodextrin complex precipitated out of solution after dilution. What happened?
A1: This is a common issue related to the equilibrium dynamics of inclusion complexes. The complex exists in equilibrium with the free drug and free cyclodextrin in solution. Upon significant dilution, this equilibrium can shift, causing the complex to dissociate. If the concentration of the free drug then exceeds its intrinsic low aqueous solubility, it will precipitate.
-
Solution: Consider using a cyclodextrin derivative that forms a more stable complex (higher binding constant). Alternatively, you can add a water-soluble polymer (e.g., HPMC) to create a ternary complex, which can improve stability and prevent precipitation.[12]
Q2: The solid dispersion I prepared shows poor dissolution and seems unstable.
A2: This can be due to several factors:
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous state during preparation. This can be checked using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
-
Drug Recrystallization: The amorphous drug within the dispersion is thermodynamically unstable and can revert to its crystalline form over time, especially in the presence of moisture or heat.
-
Poor Carrier Selection: The chosen polymer carrier may not be suitable for the drug, leading to phase separation instead of a homogenous molecular dispersion.
-
Troubleshooting Steps: Ensure the correct drug-to-carrier ratio is used. Optimize the preparation method (e.g., faster solvent removal in the solvent evaporation method).[20] Store the solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.
Q3: My SEDDS formulation is unstable, showing phase separation or failing to emulsify properly.
A3: SEDDS formulation is highly dependent on the careful selection and ratio of its components.
-
Poor Emulsification: This often indicates an incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system or an inappropriate oil/surfactant ratio. The droplet size should ideally be below 200 nm for efficient absorption.[16]
-
Phase Separation/Drug Precipitation: The drug's solubility in the formulation may be insufficient, or the formulation may not be thermodynamically stable. This can occur during storage or upon emulsification in the aqueous phase.[18]
-
Troubleshooting Steps:
-
Screen Excipients: Systematically screen different oils, surfactants, and co-solvents for their ability to solubilize this compound.[19]
-
Optimize Ratios: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion region.[19]
-
Check HLB Value: Use a surfactant or a blend of surfactants with a high HLB value (>12) to promote the formation of fine o/w emulsions.[17]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is cost-effective and suitable for lab-scale preparation of complexes with poorly water-soluble drugs.[12][21]
-
Selection: Choose a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) based on preliminary phase solubility studies.
-
Molar Ratio Calculation: Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Wetting: Place the weighed HP-β-CD into a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a consistent and homogeneous paste.
-
Kneading: Add the this compound powder to the paste gradually. Knead the mixture vigorously with a pestle for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a pasty consistency.[12]
-
Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass tray. Dry the product in an oven at 40-50°C until the solvent is completely removed.
-
Sieving & Storage: Gently pulverize the dried complex and pass it through a fine-mesh sieve (e.g., 80 mesh) to obtain a uniform powder.[12] Store in a desiccator.
Caption: Workflow for preparing a cyclodextrin inclusion complex via the kneading method.
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This is a common and straightforward method for preparing solid dispersions in a laboratory setting.[15][22]
-
Carrier Selection: Select a hydrophilic carrier (e.g., PVP K30 or PEG 6000).
-
Dissolution: Dissolve both the this compound and the chosen carrier in a common volatile organic solvent (e.g., ethanol or a dichloromethane/ethanol mixture) in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film forms on the flask wall.[23]
-
Final Drying: Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.[15]
-
Processing: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle, then pass the powder through a sieve to get a uniform particle size.
-
Storage: Store the final product in an airtight container with a desiccant to prevent moisture absorption and recrystallization.
Caption: Workflow for preparing a solid dispersion using the solvent evaporation method.
Protocol 3: Formulation of a this compound SEDDS
This protocol outlines the basic steps for developing a liquid SEDDS formulation.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, olive oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[19]
-
Select the excipients that show the highest solubility for the drug.
-
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent. The surfactant and co-solvent are often mixed in fixed ratios (Smix), such as 1:1, 2:1, or 3:1.
-
For each Smix ratio, titrate the oil with the Smix at different weight ratios (e.g., from 9:1 to 1:9).
-
Visually observe each mixture for clarity and phase separation to identify the self-emulsifying region.
-
-
Preparation of the Optimized Formulation:
-
Select a ratio of oil, surfactant, and co-solvent from the stable microemulsion region of the phase diagram.
-
Add the required amount of this compound to this mixture of excipients.
-
Gently heat (if necessary) and vortex the mixture until the drug is completely dissolved, resulting in a clear, isotropic pre-concentrate.
-
-
Evaluation:
Caption: Diagram illustrating the in vivo mechanism of a Self-Emulsifying Drug Delivery System.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenherbology.com [greenherbology.com]
- 3. hsfbiotech.com [hsfbiotech.com]
- 4. scispace.com [scispace.com]
- 5. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. wjpls.org [wjpls.org]
- 11. researchgate.net [researchgate.net]
- 12. eijppr.com [eijppr.com]
- 13. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. japsonline.com [japsonline.com]
- 16. scispace.com [scispace.com]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pharmtech.com [pharmtech.com]
- 21. humapub.com [humapub.com]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. crsubscription.com [crsubscription.com]
Technical Support Center: Analytical Detection of Tocopheryl Nicotinate
Welcome to the Technical Support Center for the analytical detection of tocopheryl nicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of tocopheryl nicotinate?
A1: The most widely used technique for the determination of tocopheryl nicotinate is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[1] Reversed-phase HPLC is a common approach, offering rapid and precise analysis.[1][2]
Q2: What is a suitable internal standard for the HPLC analysis of tocopheryl nicotinate?
A2: Alpha-tocopheryl acetate is a commonly used internal standard in the HPLC analysis of alpha-tocopheryl nicotinate in cosmetic preparations.[1][2]
Q3: Is tocopheryl nicotinate stable during analysis?
A3: Tocopheryl nicotinate, being an ester of α-tocopherol, is generally more stable and less susceptible to oxidation than α-tocopherol itself. However, like other tocopheryl esters, it can be susceptible to hydrolysis under certain pH and temperature conditions. It is important to control these factors during sample preparation and analysis.
Q4: What are the typical degradation pathways for tocopheryl nicotinate under stress conditions?
A4: Forced degradation studies, which include exposure to acidic, basic, oxidative, and photolytic conditions, can help elucidate the degradation pathways.[2][3][4][5][6] Under acidic or basic conditions, hydrolysis of the ester bond is a primary degradation pathway, yielding α-tocopherol and nicotinic acid. Oxidative conditions may lead to the formation of tocopheryl quinone and other oxidation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of tocopheryl nicotinate.
Chromatographic Issues
Q5: I am observing peak tailing for my tocopheryl nicotinate peak. What are the possible causes and solutions?
A5: Peak tailing is a common issue in HPLC and can be caused by several factors. For basic compounds like tocopheryl nicotinate, interactions with residual silanol groups on the silica-based stationary phase are a frequent cause.[7][8][9]
| Possible Cause | Solution |
| Secondary Silanol Interactions | - Operate the mobile phase at a lower pH (e.g., 2-3) to suppress the ionization of silanol groups.[7][8]- Use a highly deactivated or "end-capped" column to minimize the number of free silanol groups.[9]- Add a tail-suppressing agent like triethylamine to the mobile phase.[7] |
| Column Overload | - Reduce the sample concentration or injection volume.[9] |
| Column Bed Deformation | - Replace the column if a void has formed at the inlet. Using a guard column can help extend the life of the analytical column.[9] |
| Co-eluting Impurity | - An interfering compound may be co-eluting. Adjusting the mobile phase composition or using a column with a different selectivity can help resolve the peaks.[8] |
Q6: My tocopheryl nicotinate peak is showing poor resolution from other components in the sample matrix. How can I improve this?
A6: Poor resolution can be addressed by optimizing several chromatographic parameters to improve the separation between closely eluting or co-eluting peaks.[10][11]
| Parameter to Adjust | Strategy for Improvement |
| Mobile Phase Composition | - Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity.[10]- Adjust the ratio of organic solvent to the aqueous phase to modify retention times. |
| Stationary Phase | - Use a column with a different stationary phase chemistry (e.g., a C30 column instead of a C18) to provide different selectivity.[12]- Employ a column with smaller particles to increase column efficiency and sharpen peaks.[10] |
| Column Temperature | - Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution.[10][13] |
| Flow Rate | - Lowering the flow rate can increase efficiency and improve resolution, though it will increase the analysis time.[13] |
Q7: I am experiencing baseline drift during my HPLC run for tocopheryl nicotinate. What could be the cause and how can I fix it?
A7: Baseline drift can be caused by a number of factors related to the HPLC system, mobile phase, or column.[14][15][16][17]
| Potential Cause | Troubleshooting Step |
| Column Not Equilibrated | - Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[14] |
| Mobile Phase Issues | - Check for changes in mobile phase composition due to improper mixing or evaporation of a volatile component.[16]- Ensure the mobile phase is properly degassed to prevent bubble formation in the detector.[14] |
| Temperature Fluctuations | - Use a column oven to maintain a constant temperature for the column and mobile phase.[14] |
| Contaminated or Bleeding Column | - Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[18] |
| Detector Lamp Issue | - A failing detector lamp can cause baseline instability. Check the lamp's energy output and replace it if necessary.[17] |
Sample Preparation Issues
Q8: I am getting low recovery of tocopheryl nicotinate from my cream/lotion sample. How can I improve my extraction efficiency?
A8: Low recovery is often due to incomplete extraction from a complex matrix or degradation of the analyte during sample preparation.
| Factor Affecting Recovery | Recommended Action |
| Insufficient Solvent Polarity | - Use a solvent system that effectively solubilizes tocopheryl nicotinate and disrupts the sample matrix. Mixtures of a polar solvent (e.g., methanol, ethanol) and a non-polar solvent (e.g., hexane) are often effective. |
| Inadequate Sample Disruption | - Ensure thorough homogenization or vortexing of the sample with the extraction solvent to maximize the surface area for extraction. |
| Analyte Degradation | - As tocopheryl nicotinate is an ester, avoid harsh acidic or basic conditions during extraction that could cause hydrolysis.[19] |
| Matrix Effects | - For oily or fatty matrices, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering lipids.[20][21] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPLC analysis of tocopherols, which can serve as a reference for methods developed for tocopheryl nicotinate.
Table 1: HPLC Method Validation Parameters for Tocopherol Isoforms [20][22][23]
| Parameter | α-Tocopherol | β-Tocopherol | γ-Tocopherol | δ-Tocopherol |
| Linearity Range (ppm) | 10 - 375 | 10 - 375 | 10 - 375 | 10 - 375 |
| R² | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LOD (ppm) | 0.32 - 0.50 | 0.45 - 0.60 | 0.51 - 0.55 | 0.63 |
| LOQ (ppm) | 1.08 - 1.50 | 1.50 - 2.00 | 1.70 - 1.80 | 2.11 |
| Intra-day Precision (RSD%) | < 5% | < 5% | < 5% | < 5% |
| Inter-day Precision (RSD%) | < 6% | < 6% | < 6% | < 6% |
| Recovery (%) | 81.3 - 100.3 | 77.8 - 108.2 | 78.3 - 105.8 | 79.5 - 106.3 |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of Tocopheryl Nicotinate in a Cosmetic Cream
This protocol is a representative method for the quantitative determination of tocopheryl nicotinate in a cosmetic cream formulation.
-
Sample Preparation and Extraction:
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add a known amount of internal standard solution (e.g., α-tocopheryl acetate in methanol).
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and hexane.
-
Vortex vigorously for 5 minutes to ensure complete dispersion of the cream and extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the lower layer with another 10 mL of hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 2 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
-
Quantification:
-
Prepare a series of calibration standards of tocopheryl nicotinate and the internal standard in the mobile phase.
-
Inject the standards and the sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the ratio of the peak area of tocopheryl nicotinate to the peak area of the internal standard against the concentration of tocopheryl nicotinate.
-
Calculate the concentration of tocopheryl nicotinate in the cream sample using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the HPLC analysis of tocopheryl nicotinate.
Caption: Troubleshooting logic for tocopheryl nicotinate analysis.
References
- 1. High-performance liquid chromatographic determination of alpha-tocopheryl nicotinate in cosmetic preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. aocs.org [aocs.org]
- 20. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection | MDPI [mdpi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-EC for Tocopherol Metabolite Analysis
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) methods for the analysis of tocopherol metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC-EC analysis of tocopherol metabolites. The guides are presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting for my tocopherol metabolites. What are the potential causes and how can I resolve this?
Answer: Poor peak shape is a common issue in HPLC that can affect the accuracy of quantification.[1][2]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Residual silanols on silica-based columns can interact with the polar chromanol ring of tocopherols, causing tailing.[1] Use a highly deactivated (end-capped) column or a column with a different stationary phase (e.g., PFP).[3] Adding a small amount of a competitive agent like acetic acid to the mobile phase can also improve peak shape.[1] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak distortion, particularly fronting.[1] Reduce the injection volume or dilute the sample.[1] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Degradation | Over time, columns can degrade, leading to a loss of performance and poor peak shape.[4] Replace the column if other troubleshooting steps do not resolve the issue. |
A logical workflow for troubleshooting peak shape issues is presented below.
Issue 2: Co-elution of Tocopherol Isomers or Metabolites
Question: I am unable to separate β- and γ-tocopherol, or other closely related metabolites. How can I improve the resolution?
Answer: Co-elution, especially of β- and γ-tocopherol, is a well-documented challenge when using standard C18 reversed-phase columns.[1][3]
Strategies for Improved Resolution:
| Strategy | Description |
| Stationary Phase Selection | Normal-phase HPLC on a silica or amino column often provides better separation of tocopherol isomers than reversed-phase.[5][6] For reversed-phase systems, consider a pentafluorophenyl (PFP) column, which offers alternative selectivity for aromatic compounds.[3] C30 columns have also shown success in separating some isomers.[6] |
| Mobile Phase Optimization | For normal-phase HPLC, optimized isocratic mixtures of hexane with a polar modifier like 2-propanol or 1,4-dioxane can be effective.[5][6] For reversed-phase, adjusting the organic solvent ratio (e.g., methanol:acetonitrile) can improve separation.[3] The addition of water to the mobile phase in reversed-phase can increase the interaction between the analytes and the stationary phase, potentially improving resolution.[3] |
| Temperature Control | Operating the column at a controlled, often sub-ambient, temperature can enhance resolution.[7] A column oven is recommended for maintaining stable temperatures.[1] |
Issue 3: Low Signal Intensity or Poor Sensitivity
Question: The peaks for my tocopherol metabolites are very small or not detectable. How can I increase the sensitivity of my analysis?
Answer: Low sensitivity can be a significant hurdle, especially when analyzing metabolites present at low concentrations in biological samples.[2]
Enhancement of Signal Intensity:
| Approach | Details |
| Optimize Electrochemical Detector (EC) Settings | The applied potential is a critical parameter for sensitivity in EC detection. It should be set high enough to oxidize the analyte of interest but low enough to minimize background noise. A hydrodynamic voltammogram should be performed to determine the optimal potential for your specific metabolites. For some tocopherol metabolites, potentials are set between +100 and +400 mV. |
| Sample Preparation and Concentration | Ensure your extraction method provides good recovery. If the concentration in the final extract is too low, consider concentrating the sample by evaporating the solvent under a stream of nitrogen and reconstituting in a smaller volume of the mobile phase.[1] |
| Protect Against Degradation | Tocopherols and their metabolites are susceptible to oxidation.[1][6] Protect samples from light and heat.[1] The addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid during sample preparation is recommended.[1][6][8] |
| Post-Column Reduction | For certain oxidized metabolites like tocopheryl quinones, a post-column online reduction step (e.g., using a zinc or platinum catalyst) can convert them back to an electrochemically active form, significantly enhancing their detection.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for mobile phase composition in reversed-phase HPLC for tocopherol metabolites?
A1: A common starting point for reversed-phase separation of tocopherols and their metabolites is a mobile phase consisting of a mixture of methanol, acetonitrile, and water.[3][10] An isocratic mobile phase of methanol:acetonitrile (25:75) has been used, while gradient elution can also be effective.[3] For some applications, a mobile phase of methanol and water with a buffer like lithium acetate at a slightly acidic pH (e.g., 4.0) is employed.[11] It is crucial to optimize the mobile phase composition for your specific analytes and column.[6]
Q2: How should I prepare biological samples like serum or tissue for tocopherol metabolite analysis?
A2: Sample preparation is a critical step to ensure accurate and reproducible results. The following diagram and table outline a general workflow and specific protocols.
Detailed Sample Preparation Protocols:
| Sample Type | Protocol |
| Serum/Plasma | 1. Mix serum/plasma (e.g., 20 µL) with an antioxidant solution like 0.1% ascorbic acid.[11] 2. Add ethanol to precipitate proteins.[11][12] 3. Perform liquid-liquid extraction with hexane, vortex, and centrifuge.[11][12] 4. Collect the hexane layer, evaporate to dryness, and reconstitute in the mobile phase.[11] |
| Tissues | 1. Homogenize the tissue sample in a suitable buffer, often containing an antioxidant. 2. For analysis of total (conjugated and unconjugated) metabolites, a pre-deproteination step is needed before incubation with β-glucuronidase and sulfatase.[13] 3. Extract tocopherols and metabolites directly from the homogenate with hexane.[12][13] 4. Evaporate the organic extract and reconstitute for analysis. |
| Urine/Feces | 1. For urine, samples may be directly incubated with deconjugating enzymes after the addition of an antioxidant.[8] 2. For feces, homogenize the sample in a mixture of aqueous ascorbic acid and ethanol.[8] 3. Proceed with hexane extraction for tocopherols and long-chain metabolites, and ethyl acetate extraction for medium and short-chain metabolites.[8] |
Q3: What are the typical limits of detection (LOD) for tocopherol metabolites using HPLC-EC?
A3: HPLC with electrochemical detection is a highly sensitive method for analyzing tocopherol metabolites. The limits of detection can be in the low picomole range. For example, one study reported LODs of 0.1 pmol for carboxyethyl-hydroxychromans (CEHCs) and 0.05 pmol for tocopherols.[8] Another method involving post-column reduction for tocopherol oxidation products reported a detectable level of about 0.2 pmol.[9] These values can vary depending on the specific metabolite, instrumentation, and method optimization.
Q4: Can I use UV or Fluorescence detection instead of Electrochemical Detection?
A4: Yes, UV and Fluorescence detectors are also commonly used for tocopherol analysis.[6]
-
Fluorescence Detection (FLD): This is often the method of choice for biological samples due to its high sensitivity and selectivity.[1][6] Typical excitation wavelengths are around 290-296 nm, with emission wavelengths at 325-330 nm.[1][6]
-
UV Detection: UV detection is less sensitive than FLD and is typically used for samples with high concentrations of tocopherols, such as vegetable oils.[6] The maximum absorbance is in the range of 290-300 nm.[6]
-
Electrochemical Detection (EC): EC detection offers excellent sensitivity, comparable to or exceeding FLD, and is particularly useful for metabolites that are not fluorescent or present at very low concentrations.[14]
Q5: My retention times are shifting between runs. What could be the cause?
A5: Irreproducible retention times can compromise the reliability of your data.
Potential Causes and Solutions for Shifting Retention Times:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. Allow sufficient time for the column to stabilize, especially when using a gradient.[1] |
| Fluctuations in Mobile Phase or Temperature | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1] Use a column oven to maintain a constant and stable temperature throughout the analysis.[1] |
| Leaks in the System | Check all fittings and connections for leaks, as even a small leak can cause fluctuations in flow rate and pressure, leading to shifting retention times. |
| Column Degradation | An aging or contaminated column can lead to inconsistent retention times. If other solutions fail, consider replacing the column.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. silicycle.com [silicycle.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Separation of tocopherol and tocotrienol isomers using normal- and reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Optimization and validation of the reversed-phase high-performance liquid chromatography with fluorescence detection method for the separation of tocopherol and tocotrienol isomers in cereals, employing a novel sorbent material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of vitamin E and its oxidation products by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN107202849B - Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 11. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"troubleshooting Vitamin E nicotinate stability in experimental assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin E nicotinate. The information is presented in a question-and-answer format to directly address common stability and handling issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect its stability?
This compound, also known as tocopheryl nicotinate, is an ester formed between α-tocopherol (Vitamin E) and nicotinic acid (niacin or Vitamin B3). The esterification of the hydroxyl group on the chromanol ring of α-tocopherol makes this compound more resistant to oxidation compared to the unesterified, free α-tocopherol.[1] This increased stability makes it a preferred form for supplementation and in cosmetic formulations.[1] However, the ester bond can be susceptible to hydrolysis under certain conditions.
Q2: What are the primary factors that affect the stability of this compound in experimental settings?
The stability of this compound can be compromised by several factors:
-
pH: The ester linkage is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would release α-tocopherol and nicotinic acid.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Like other forms of Vitamin E, it is sensitive to heat.[2]
-
Light: Exposure to light, especially UV light, can cause degradation.[2] It is recommended to store this compound in a cool, dark place.
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.
Q3: What are the main degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding α-tocopherol and nicotinic acid . Further oxidation of the liberated α-tocopherol can lead to the formation of tocopheryl quinone .[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.
-
Question: My freshly prepared standards or working solutions of this compound show lower concentrations than anticipated when analyzed. What could be the cause?
-
Answer: This issue often stems from incomplete solubilization or degradation during preparation and storage.
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure you are using an appropriate solvent. For stock solutions, organic solvents like ethanol or DMSO are suitable. For aqueous buffers used in assays, the use of a carrier solvent or a solubilizing agent may be necessary.
-
Adsorption to Surfaces: Being a lipophilic compound, this compound can adsorb to plastic surfaces of tubes and pipette tips. Using low-adhesion polypropylene or glass containers can mitigate this issue.
-
Degradation during Preparation: Avoid high temperatures when dissolving the compound. Sonication should be performed in a cool water bath. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Storage: Stock solutions should be stored at -20°C or -80°C in tightly sealed containers. For working solutions in aqueous buffers, it is best to prepare them fresh for each experiment to avoid hydrolysis.
-
Issue 2: Poor solubility of this compound in aqueous assay buffers.
-
Question: I am observing precipitation or an oily film when I dilute my this compound stock solution into my cell culture medium or aqueous buffer. How can I improve its solubility?
-
Answer: The hydrophobicity of this compound presents a significant challenge in aqueous systems. Here are several strategies to improve its solubility:
-
Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like ethanol or DMSO. When diluting into the aqueous buffer, ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5%).
-
Solubilizing Agents: The use of cyclodextrins can enhance the solubility of fat-soluble vitamins in aqueous solutions for cell culture applications. Non-ionic surfactants like Tween 20 can also be used to create stable dispersions.
-
Complexation with Proteins: In cell culture media containing serum, this compound can bind to albumin and other lipoproteins, which aids in its solubilization. When working with serum-free media, the addition of a carrier protein like bovine serum albumin (BSA) may be necessary.
-
Issue 3: Suspected degradation of this compound during the course of a long-term experiment (e.g., >24 hours).
-
Question: My results in a multi-day cell culture experiment are variable. I suspect the this compound in the media is degrading over time. How can I assess and prevent this?
-
Answer: Long-term stability in aqueous media at 37°C can be a concern.
-
Stability Assessment: To confirm degradation, you can collect media samples at different time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of this compound using a stability-indicating method like HPLC or LC-MS/MS.
-
Prevention:
-
Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).
-
Minimize exposure of the culture plates to light.
-
Ensure the pH of the culture medium remains stable, as significant shifts can accelerate hydrolysis. The presence of phenol red in the medium can serve as a visual indicator of pH changes.[3]
-
-
Issue 4: Potential interference of this compound or its solubilizing agents in the experimental assay.
-
Question: I am observing unexpected results or high background signals in my assay. Could the this compound or the solvents used to dissolve it be interfering?
-
Answer: Yes, this is a possibility that requires careful controls.
-
Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., ethanol, DMSO) or solubilizing agent (e.g., cyclodextrin) used to prepare the this compound solutions. This will help you differentiate the effects of the compound from those of the vehicle.
-
Assay-Specific Interference:
-
Colorimetric/Fluorometric Assays: High concentrations of this compound or its degradation products might interfere with assays that rely on absorbance or fluorescence readings. Run a control with the compound in the assay buffer without the biological components to check for direct interference.
-
Cell-Based Assays: The solvents used for solubilization can be toxic to cells at higher concentrations. Perform a dose-response experiment to determine the maximum tolerable concentration of the vehicle.
-
Phenol Red Interaction: In cell culture studies using media containing phenol red, be aware that phenol red can act as a weak estrogen mimic and can interfere with fluorescence-based assays.[4] For sensitive assays, consider using phenol red-free media.
-
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition to Avoid | Recommended Practices |
| pH | Highly acidic or alkaline conditions | Maintain solutions at a neutral pH. Prepare fresh in aqueous buffers. |
| Temperature | High temperatures | Store stock solutions at -20°C or below. Avoid heating during dissolution. |
| Light | Direct sunlight and UV light | Store in amber vials or protect from light with foil. Work in subdued light. |
| Oxygen | Prolonged exposure to air | Store solutions under an inert gas (e.g., nitrogen, argon) if possible. |
| Oxidizing Agents | Strong oxidizing agents | Avoid contact with peroxides, and other strong oxidizers. |
Table 2: Degradation Kinetics of α-Tocopherol at Different Temperatures (as a proxy for this compound)
Data for non-encapsulated α-tocopherol, which can serve as an estimate for the stability of the tocopherol moiety after hydrolysis of the nicotinate ester. The degradation follows first-order kinetics.[5]
| Temperature | Degradation Rate Constant (k) | Half-life (t½) |
| 28°C | 2.8 x 10⁻² day⁻¹ | 25 days |
| 50°C | 3.0 x 10⁻² day⁻¹ | 23 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 200-proof ethanol or DMSO, amber glass vial, analytical balance.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber glass vial.
-
Add the required volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex briefly to mix. If necessary, sonicate in a cool water bath for 5-10 minutes until fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from similar compounds)
This method can be used to separate this compound from its primary degradation product, α-tocopherol.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 98:2 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm for this compound and α-tocopherol.
-
Sample Preparation: Dilute samples in the mobile phase to a suitable concentration.
-
Analysis: Inject the sample and monitor the chromatogram for the peaks corresponding to this compound and α-tocopherol. Their retention times will differ, allowing for quantification. The appearance and increase of the α-tocopherol peak over time is indicative of hydrolysis.
Visualizations
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of vitamin A, E, C and thiamine during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 4. promocell.com [promocell.com]
- 5. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
Technical Support Center: Quantification of Vitamin E Nicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference issues during the quantification of Vitamin E nicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Interference in this compound analysis typically originates from the sample matrix itself, co-eluting compounds, and degradation products.
-
Matrix Effects: Complex biological or formulation matrices can contain lipids, other vitamins, and excipients that may interfere with the analyte signal.[1][2]
-
Co-eluting Compounds: Other Vitamin E isomers (e.g., α-, β-, γ-, δ-tocopherols and tocotrienols) and structurally similar compounds can have retention times close to this compound, leading to overlapping peaks in chromatography.[3][4]
-
Degradation Products: this compound can degrade when exposed to light and high temperatures, and these degradation products might interfere with the quantification of the parent compound.[5][6]
Q2: How can I minimize interference from the sample matrix?
A2: Effective sample preparation is crucial. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can help remove interfering substances before analysis.[1][5] For complex matrices like animal tissues, methods such as ultrasound-assisted solvent extraction have been shown to be effective without causing the degradation that can occur with saponification.[7]
Q3: Which analytical technique is best suited to avoid interference issues?
A3: While High-Performance Liquid Chromatography (HPLC) is commonly used, the choice of column and detector is critical. Normal-Phase HPLC (NP-HPLC) has demonstrated greater selectivity for separating Vitamin E isomers compared to Reversed-Phase HPLC (RP-HPLC).[3] For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is highly recommended as it can differentiate compounds based on their mass-to-charge ratio, significantly reducing the impact of co-eluting interferences.[2][8]
Q4: My this compound concentrations are inconsistent across replicates. What could be the cause?
A4: Inconsistent results often point to issues with sample stability or the sample preparation workflow.[5] Vitamin E is susceptible to photo-oxidation and thermal degradation.[5][6] Ensure samples are protected from light using amber vials and are stored at appropriate temperatures (-20°C or lower for long-term storage).[5] Also, optimizing your extraction method and ensuring complete sample homogenization can improve reproducibility.[5][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Interaction of the analyte with active sites in the column or issues with the mobile phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the column and analyte.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[9]
-
Optimize Mobile Phase Composition: Adjusting the solvent strength or adding modifiers can improve peak shape.
-
Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.
-
Problem 2: Extra, unidentified peaks in the chromatogram.
-
Possible Cause: Contamination from the sample, solvent, or system, or sample degradation.
-
Troubleshooting Steps:
-
Run a Blank: Inject a solvent blank to check for contamination from the system or solvents.
-
Sample Preparation: Use high-purity solvents and filter samples before injection to remove particulate matter.[10]
-
Check for Degradation: Prepare a fresh standard and sample and re-analyze. Protect samples from light and heat to prevent degradation.[5][6]
-
Problem 3: Co-elution of this compound with other Vitamin E isomers.
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Switch to NP-HPLC: Normal-phase chromatography often provides better separation of Vitamin E isomers.[3]
-
Optimize Gradient Elution: Adjust the gradient profile (slope, time) to improve separation.
-
Change Column Chemistry: A column with a different stationary phase (e.g., C30 instead of C18) may offer different selectivity.[11]
-
Employ UPLC-MS/MS: This technique can distinguish between co-eluting compounds based on their specific mass transitions.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data related to the performance of different analytical methods for Vitamin E analysis, which can be analogous to this compound in terms of addressing matrix effects and improving sensitivity.
Table 1: Comparison of Extraction Methods for Vitamin E from Chicken Liver [7]
| Extraction Method | Extraction Yield (%) | Measured α-tocopherol (µg/g) |
| Solvent (SOL) | 95 | 15.2 |
| Ultrasound Assisted Solvent (UA) | 104 | 38.5 |
| Saponification and Solvent (SP) | 65 | 25.1 |
| Saponification and Ultrasound Assisted Solvent (SP-UA) | 62 | 18.9 |
Table 2: Comparison of Ionization Techniques for α-tocopherol Analysis by UPLC-MS/MS in Serum [2]
| Ionization Technique | Lower Limit of Quantification (LLOQ) (mg/L) | Matrix Effect (%) |
| Electrospray Ionization (ESI) | 0.87 | 54.0 |
| UniSpray (US) | 0.22 | Not Significant (<15%) |
Experimental Protocols
Protocol 1: NP-HPLC Method for Separation of Vitamin E Isomers[3]
-
Chromatographic System: HPLC system with a silica gel column.
-
Mobile Phase: Isocratic elution with a mixture of isooctane, diisopropyl ether, and 1,4-dioxane. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 295 nm or fluorescence detection (excitation at 295 nm, emission at 330 nm). Fluorescence detection is more selective and sensitive.[3]
-
Sample Preparation: Extract this compound from the sample using a suitable organic solvent like hexane. Evaporate the solvent and reconstitute the residue in the mobile phase.
Protocol 2: UPLC-MS/MS Method for Quantification of Vitamin E[8][12]
-
Chromatographic System: UPLC system with a reversed-phase C18 or HSS PFP column.
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.
-
Gradient Elution: A gradient from high aqueous to high organic mobile phase over a short run time (e.g., 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) for cleanup.
Visualizations
Caption: Troubleshooting workflow for interference issues.
Caption: General sample preparation workflow.
Caption: Comparison of analytical approaches.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. The photodegradation of vitamins A and E in parenteral nutrition mixtures during infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of extraction methods for quantifying vitamin E from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
Technical Support Center: Enhancing the Oral Bioavailability of Tocopheryl Nicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of tocopheryl nicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of tocopheryl nicotinate?
A1: The primary challenges in the oral delivery of tocopheryl nicotinate stem from its lipophilic nature and poor aqueous solubility. These characteristics lead to low and variable oral bioavailability.[1][2] Key issues include:
-
Poor aqueous solubility: Limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Slow dissolution rate: The rate at which it dissolves can be a limiting factor for its overall absorption.
-
First-pass metabolism: Like many lipophilic compounds, it may be subject to metabolism in the gut wall and liver before reaching systemic circulation.
-
Dependence on food matrix: The absorption of tocopheryl nicotinate is significantly influenced by the presence of dietary fats, which aid in its solubilization and uptake.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of tocopheryl nicotinate?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of tocopheryl nicotinate. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption and maintains the drug in a solubilized state.[4][5][6][7]
-
Nanoparticle-Based Formulations: Encapsulating tocopheryl nicotinate into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its stability, increase its surface area, and enhance its uptake by intestinal cells.[3]
-
Cyclodextrin Complexation: Inclusion of tocopheryl nicotinate within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[8][9][10][11][12]
Q3: How does food intake affect the absorption of tocopheryl nicotinate?
A3: Food intake, particularly fatty meals, significantly enhances the absorption of tocopheryl nicotinate. Dietary fats stimulate the secretion of bile salts and pancreatic lipase, which are essential for the emulsification and micellar solubilization of lipophilic compounds like tocopheryl nicotinate, making them available for absorption by the intestinal epithelium.
Troubleshooting Guides
Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor self-emulsification or formation of large droplets | - Inappropriate oil/surfactant/cosurfactant ratio.- Low surfactant concentration.- Poor miscibility of components. | - Systematically vary the ratios of oil, surfactant, and cosurfactant to construct a pseudo-ternary phase diagram and identify the optimal self-emulsifying region.- Increase the surfactant concentration. Ensure the HLB value of the surfactant is appropriate for forming an o/w emulsion.- Select components with good mutual miscibility. |
| Drug precipitation upon dilution in aqueous media | - Drug is poorly soluble in the formulation.- Supersaturation of the drug in the dispersed phase. | - Perform solubility studies of tocopheryl nicotinate in various oils, surfactants, and cosurfactants to select the most suitable excipients.- Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation. |
| Physical instability (phase separation, creaming) | - Formulation is outside the stable microemulsion region.- Incompatible excipients. | - Re-evaluate the pseudo-ternary phase diagram to ensure the chosen formulation is in a stable region.- Assess the long-term physical stability of the formulation at different temperatures. |
Nanoparticle Formulation and Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Large particle size or wide particle size distribution (high Polydispersity Index - PDI) | - Inefficient homogenization or sonication.- Aggregation of nanoparticles. | - Optimize homogenization speed and time, or sonication parameters (amplitude, duration).- Adjust the concentration of the stabilizer (surfactant).- Evaluate the zeta potential; a value greater than |30mV| generally indicates good stability against aggregation.[13] |
| Low encapsulation efficiency | - Poor affinity of the drug for the lipid matrix.- Drug leakage during the formulation process. | - Select a lipid in which tocopheryl nicotinate has high solubility.- Optimize the drug-to-lipid ratio.- For methods involving high temperatures, ensure the temperature is kept as low as possible to prevent drug degradation or partitioning into the aqueous phase. |
| Inaccurate particle size measurement by Dynamic Light Scattering (DLS) | - Presence of aggregates or dust.- Inappropriate sample concentration. | - Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement.- Perform measurements at different sample dilutions to find the optimal concentration that avoids multiple scattering effects. |
Cyclodextrin Complexation
| Issue | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency | - Inappropriate cyclodextrin type or concentration.- Unfavorable reaction conditions (temperature, pH, time). | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the one with the best fit for tocopheryl nicotinate.- Perform phase solubility studies to determine the optimal drug:cyclodextrin molar ratio.- Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying) and its parameters.[8] |
| Difficulty in isolating the solid complex | - High solubility of the complex in the solvent used for washing. | - Use a solvent in which the free drug is soluble but the complex is not to wash away any uncomplexed drug.- Employ techniques like freeze-drying to obtain a solid product directly from the aqueous solution. |
| Confirmation of inclusion complex formation is inconclusive | - Insufficient sensitivity of the characterization technique. | - Utilize a combination of analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.[11] |
Quantitative Data
No direct comparative studies on the oral bioavailability of different tocopheryl nicotinate formulations were identified in the literature. The following table provides illustrative data based on studies with tocotrienols, a structurally similar class of vitamin E compounds, to demonstrate the potential improvements with advanced formulations. These values should be considered as a reference, and specific studies on tocopheryl nicotinate are required for accurate comparison.
Table 1: Illustrative Pharmacokinetic Parameters of Tocotrienols in Different Oral Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| δ-Tocotrienol | ||||
| Capsule (Control) | 0.5 | 38 ± 4 | 150 ± 20 | 100 |
| SEDDS | 0.5 | 192 ± 7 | 1050 ± 150 | ~700[4] |
| Capsule (Control) | 2.5 | 69 ± 6 | 400 ± 50 | 100 |
| SEDDS | 2.5 | 255 ± 27 | 1200 ± 200 | ~300[4] |
| γ-Tocotrienol | ||||
| Capsule (Control) | 2.5 | 80 ± 10 | 350 ± 40 | 100 |
| SEDDS | 2.5 | 200 ± 25 | 900 ± 100 | ~257[4] |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated with the capsule formulation as the reference.
Experimental Protocols
Protocol 1: Preparation of Tocopheryl Nicotinate-Loaded SEDDS
Objective: To prepare a self-emulsifying drug delivery system for tocopheryl nicotinate.
Materials:
-
Tocopheryl nicotinate
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Cosurfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of tocopheryl nicotinate in various oils, surfactants, and cosurfactants to select those with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram: a. Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:cosurfactant). b. For each ratio, titrate the oil phase with the surfactant/cosurfactant mixture until a clear solution is formed. c. Observe the mixtures for phase separation or turbidity. d. Plot the data on a ternary phase diagram to identify the self-emulsifying region.
-
Preparation of Tocopheryl Nicotinate-Loaded SEDDS: a. Select a formulation from the self-emulsifying region identified in the phase diagram. b. Accurately weigh the required amounts of oil, surfactant, and cosurfactant into a glass vial. c. Add the pre-weighed tocopheryl nicotinate to the mixture. d. Gently heat the mixture in a water bath (around 40°C) to facilitate dissolution. e. Vortex the mixture until a clear and homogenous solution is obtained.
-
Characterization: a. Self-Emulsification Time: Add a small amount of the formulation to a specified volume of distilled water with gentle agitation and record the time taken to form a clear emulsion. b. Droplet Size Analysis: Dilute the formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. c. Zeta Potential: Measure the zeta potential of the diluted emulsion to assess its stability.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
Objective: To evaluate the intestinal permeability of different tocopheryl nicotinate formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Tocopheryl nicotinate formulations (e.g., solution, SEDDS)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS or HPLC system for quantification
Methodology:
-
Cell Culture and Differentiation: a. Seed Caco-2 cells onto Transwell® inserts at an appropriate density. b. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). b. Assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the tocopheryl nicotinate formulation (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect a sample from the apical chamber.
-
Sample Analysis: a. Quantify the concentration of tocopheryl nicotinate in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the drug across the monolayer (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the drug in the apical chamber (µg/mL)
-
Visualizations
Caption: Intestinal absorption pathway of orally administered tocopheryl nicotinate.
Caption: Experimental workflow for developing a SEDDS formulation.
Caption: Logical relationship for troubleshooting low bioavailability.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Navigating the Global Supply Chain of Vitamin E: Challenges, Trends, and Regional Dynamics [chemanalyst.com]
- 3. Pharmacology and Pharmacokinetics of Vitamin E: Nanoformulations to Enhance Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonlinear Absorption Kinetics of Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Tocotrienols as Lipophilic Molecules: In Vivo and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonlinear absorption kinetics of self-emulsifying drug delivery systems (SEDDS) containing tocotrienols as lipophilic molecules: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and In Silico Study on the Molecular Encapsulation of α-Tocopherol in a Large-Ring Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of cyclodextrin complexation on the photodegradation and antioxidant activity of alpha-tocopherol [sfera.unife.it]
- 13. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Tocopheryl Nicotinate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Tocopheryl Nicotinate, primarily using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of Tocopheryl Nicotinate.
| Problem | Possible Causes | Suggested Solutions |
| High Backpressure | 1. Blockage in the in-line filter, guard column, or column inlet frit. 2. Particulate matter from the sample or mobile phase. 3. Precipitation of buffer salts or the sample in the mobile phase. 4. Incorrect mobile phase composition. | 1. Systematically remove components (guard column, then analytical column) to identify the source of the pressure. Back-flush the column if necessary. Replace frits if clogged. 2. Filter all samples and mobile phases through a 0.45 µm or smaller filter. 3. Ensure mobile phase components are fully miscible and that the sample is soluble in the mobile phase. Flush the system with a strong solvent like isopropanol. 4. Prepare fresh mobile phase, ensuring correct proportions and thorough mixing. |
| Peak Tailing or Fronting | 1. Tailing: Interaction of the analyte with active sites on the column packing (silanols). 2. Tailing: Column overload. 3. Fronting: Sample solvent is stronger than the mobile phase. 4. Tailing/Fronting: Column degradation. | 1. Use a high-purity silica column. Adjust mobile phase pH to suppress silanol ionization. 2. Reduce the injection volume or dilute the sample. 3. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. 4. Replace the column with a new one of the same type. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Leaks in the HPLC system. 5. Insufficient column equilibration time. | 1. Prepare mobile phase accurately and degas it thoroughly. If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a consistent temperature (e.g., 35°C). 3. Purge the pump to remove any trapped air bubbles. 4. Check all fittings for leaks, especially between the pump and the injector. 5. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. |
| No Peaks or Very Small Peaks | 1. Detector lamp is off or has low energy. 2. No sample injected or incorrect sample. 3. No mobile phase flow. 4. Incorrect detector wavelength. | 1. Turn on the detector lamp or replace it if it has reached the end of its lifespan. 2. Verify that the autosampler is functioning correctly and that the correct sample vial is being accessed. 3. Check the mobile phase reservoirs and ensure the pump is on and primed. 4. Set the detector to the appropriate wavelength for Tocopheryl Nicotinate analysis. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Incomplete mobile phase mixing. 4. Detector lamp failing. | 1. Degas the mobile phase and purge the system. 2. Use fresh, high-purity solvents. Flush the detector cell with a strong, miscible solvent. 3. Mix mobile phase components thoroughly by hand before placing in the reservoir, even with online mixing. 4. Replace the detector lamp. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the method validation for Tocopheryl Nicotinate analysis.
Q1: What are the key parameters to evaluate during method validation for Tocopheryl Nicotinate analysis?
A1: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]
Q2: How do I demonstrate the specificity of my HPLC method for Tocopheryl Nicotinate?
A2: Specificity is demonstrated by showing that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically achieved through forced degradation studies (acid, base, oxidation, heat, and light) and by analyzing a placebo (matrix without the active ingredient). The method should be able to separate the Tocopheryl Nicotinate peak from all potential degradation products and excipients.
Q3: What is a typical linearity range and acceptance criterion for the assay of Tocopheryl Nicotinate?
A3: A typical linearity range for an assay method is 80% to 120% of the target concentration. The acceptance criterion for linearity is generally a correlation coefficient (r²) of ≥ 0.999.
Q4: How is accuracy determined and what are the acceptance criteria?
A4: Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample of known concentration (e.g., a spiked placebo) at different levels across the linear range (e.g., 80%, 100%, and 120%). The acceptance criterion for accuracy is usually a recovery of 98.0% to 102.0% for the active pharmaceutical ingredient (API).
Q5: What is the difference between repeatability and intermediate precision?
A5: Repeatability (intra-assay precision) demonstrates the precision of the method over a short interval of time with the same analyst and equipment. Intermediate precision assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. For both, the acceptance criterion is typically a relative standard deviation (RSD) of not more than 2.0%.
Q6: How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A6: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. For the S/N method, an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Q7: What aspects should be investigated during a robustness study?
A7: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. For an HPLC method, this could include variations in the mobile phase composition (e.g., ±2% organic), pH of the buffer (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria during these variations.
Experimental Protocols
HPLC Method for Tocopheryl Nicotinate Assay
This protocol is based on established monograph methods for the analysis of Tocopheryl Nicotinate.
-
Chromatographic System:
-
Column: C18, 5 µm, 4.6 mm x 250 mm (or equivalent)
-
Mobile Phase: A mixture of methanol and water (19:1 v/v).
-
Flow Rate: Adjust the flow rate so that the retention time of Tocopheryl Nicotinate is approximately 20 minutes.
-
Column Temperature: 35°C.
-
Detector: UV spectrophotometer at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
Solutions:
-
Sample Solution: Accurately weigh and dissolve about 0.05 g of Tocopheryl Nicotinate in 50 mL of ethanol (99.5%).
-
Standard Solution: Prepare a solution of Tocopheryl Nicotinate Reference Standard in ethanol (99.5%) with a known concentration of approximately 1 mg/mL.
-
-
System Suitability:
-
Resolution: To check the resolution, a solution containing both tocopherol and Tocopheryl Nicotinate can be prepared. The resolution between the two peaks should be not less than 8.
-
Repeatability: Make six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas of Tocopheryl Nicotinate should not be more than 2.0%.
-
Forced Degradation Study Protocol
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on Tocopheryl Nicotinate. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Quantitative Data Summary
The following tables summarize typical acceptance criteria for the validation of an analytical method for Tocopheryl Nicotinate. Note: The specific values for LOD and LOQ should be determined experimentally for each method.
Table 1: System Suitability and Linearity
| Parameter | Acceptance Criteria |
| System Suitability | |
| Resolution (Tocopherol vs. Tocopheryl Nicotinate) | ≥ 8 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD of 6 injections) | ≤ 2.0% |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 80% - 120% of nominal concentration |
Table 2: Accuracy, Precision, LOD, and LOQ
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision | |
| Repeatability (%RSD) | ≤ 2.0% |
| Intermediate Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (typically S/N ≥ 3) |
| Limit of Quantification (LOQ) | To be determined experimentally (typically S/N ≥ 10) |
Table 3: Robustness
| Parameter Varied | Variation | Acceptance Criteria |
| Mobile Phase Composition | ± 2% of organic component | System suitability parameters met. |
| Column Temperature | ± 5°C | System suitability parameters met. |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met. |
| pH of Mobile Phase Buffer (if applicable) | ± 0.2 units | System suitability parameters met. |
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Logical Flow for HPLC Troubleshooting.
References
Technical Support Center: Analysis of Tocopheryl Nicotinate by LC-MS
Welcome to the technical support center for the LC-MS analysis of tocopheryl nicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of tocopheryl nicotinate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of tocopheryl nicotinate analysis, which is often performed in complex biological matrices like plasma or serum, these effects can lead to ion suppression or enhancement.[1][3] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method by affecting the analyte's signal intensity.[4][5] Given the lipophilic nature of tocopheryl nicotinate, it is susceptible to co-extraction with other endogenous lipids and compounds that can cause these effects.[6]
Q2: How can I identify if matrix effects are impacting my tocopheryl nicotinate analysis?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of tocopheryl nicotinate at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix.[5][7][8] A dip or rise in the baseline signal at the retention time of tocopheryl nicotinate indicates ion suppression or enhancement, respectively.[7]
-
Post-Extraction Spike: This is a quantitative approach where the response of tocopheryl nicotinate in a standard solution is compared to its response when spiked into a blank matrix extract at the same concentration.[2][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]
Q3: What are the most common sources of matrix effects in biological samples for tocopheryl nicotinate analysis?
A3: For lipophilic compounds like tocopheryl nicotinate, common sources of matrix effects in biological samples such as plasma or serum include:
-
Phospholipids: These are abundant in biological membranes and are frequently co-extracted with analytes, leading to significant ion suppression.
-
Salts and Endogenous Small Molecules: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.[9]
-
Proteins: Although most large proteins are removed during sample preparation, residual proteins and peptides can still cause matrix effects.[2]
-
Anticoagulants and other additives: Substances introduced during sample collection can also interfere with the analysis.[2]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability for Tocopheryl Nicotinate
This issue often points towards significant ion suppression. Here’s a step-by-step guide to troubleshoot and mitigate this problem.
Troubleshooting Workflow for Ion Suppression
Caption: Troubleshooting decision tree for addressing poor signal intensity.
Issue 2: Inconsistent Results Across Different Sample Batches
Batch-to-batch variation can be a manifestation of inconsistent matrix effects.
Mitigation Strategy:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is strictly followed for all samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for tocopheryl nicotinate is the most effective way to compensate for variations in matrix effects.[5] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects
This protocol is designed to remove a significant portion of interfering matrix components, such as phospholipids and proteins, from plasma samples.
Materials:
-
Plasma samples containing tocopheryl nicotinate
-
Internal Standard (ideally, a stable isotope-labeled tocopheryl nicotinate)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
SPE cartridges (e.g., a mixed-mode or reverse-phase sorbent)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Add 200 µL of methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the tocopheryl nicotinate and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase conditions (e.g., 100 µL of acetonitrile/water, 50:50 v/v).[10][11]
Workflow for SPE Sample Preparation
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 10. organomation.com [organomation.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Saponification for Vitamin E Analysis
Welcome to the technical support center for Vitamin E analysis. This resource provides detailed troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing saponification protocols for complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is saponification necessary for Vitamin E analysis in some samples? A1: Saponification is a hydrolysis process using a strong alkali (like potassium hydroxide, KOH) to break down ester bonds. In the context of Vitamin E analysis, it serves two primary purposes:
-
Removes Interfering Lipids: For fatty matrices such as oils, adipose tissues, liver, and many food products, saponification is crucial to hydrolyze the large amounts of triglycerides into glycerol and fatty acid salts (soap).[1] This prevents the lipids from interfering with subsequent chromatographic analysis.[1][2]
-
Releases Bound Vitamin E: Vitamin E can be present as esters (e.g., tocopheryl acetate), which are not fluorescent. Saponification cleaves these ester bonds, liberating the free tocopherol form for accurate quantification.[3]
Q2: When can I use direct solvent extraction instead of saponification? A2: Direct solvent extraction is suitable for samples that contain low levels of triacylglycerols, such as cellular membranes or blood plasma.[1] However, for some complex matrices like animal tissues, direct solvent extraction may result in lower recovery compared to methods involving saponification or other advanced extraction techniques.[4]
Q3: What are the most critical parameters to control during saponification? A3: The key parameters that require careful optimization are the concentration of the alkali (KOH), reaction temperature, and reaction time.[5] Studies have shown that excessively high KOH concentrations and prolonged agitation or heating times can negatively impact the recovery of tocopherols.[6][7][8] It is a balance between ensuring complete hydrolysis of fats and preventing the degradation of heat- and alkali-sensitive Vitamin E.[9][10]
Q4: How can I prevent Vitamin E from degrading during sample preparation? A4: Vitamin E is susceptible to degradation by heat, oxygen, light, and alkaline conditions.[9][11] To minimize losses:
-
Use Antioxidants: Add an antioxidant like ascorbic acid, pyrogallol, or butylated hydroxytoluene (BHT) to the sample before starting saponification.[9][10][12]
-
Work Under an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas to remove oxygen.[10][13]
-
Protect from Light: Use amber glassware or cover tubes with aluminum foil throughout the procedure.[11]
-
Optimize Temperature and Time: Avoid excessive heat and prolonged reaction times. The optimal conditions are matrix-dependent. For example, one study found 10 minutes at 80°C to be an effective compromise for infant formula.[10] An alternative is saponifying overnight at room temperature.[11]
Q5: What is ultrasound-assisted saponification and what are its advantages? A5: Ultrasound-assisted saponification uses ultrasonic waves to accelerate the hydrolysis process. It is an effective alternative to traditional heating methods.[14] The primary advantages are significantly shorter reaction times (e.g., 7-40 minutes) and often higher recoveries because the lower processing temperature and time reduce the degradation of thermolabile compounds like Vitamin E.[4][14][15]
Troubleshooting Guide
Issue 1: Low or No Recovery of Vitamin E
| Potential Cause | Troubleshooting Steps |
| Vitamin E Degradation | • Ensure an antioxidant (e.g., ascorbic acid) was added before saponification.[9][10]• Purge reaction tubes with nitrogen to create an inert atmosphere.[13]• Protect samples from light at all stages.[11]• Reduce saponification temperature and/or time. High heat is a major cause of degradation.[5][16] |
| Incomplete Saponification | • Visually inspect the sample after saponification; a clear, single-phase solution indicates completion, while oily droplets suggest it is incomplete.• Increase saponification time or temperature moderately. A 10-minute saponification was found to be more effective than 5 minutes for infant formula.[10]• Ensure adequate mixing/agitation during the reaction. |
| Inefficient Extraction | • Check the pH of the aqueous phase before extraction; it should be alkaline.• Perform multiple extractions (e.g., 2-3 times) with the organic solvent (e.g., hexane, petroleum ether) to ensure complete transfer of Vitamin E from the aqueous phase.[10]• Ensure vigorous mixing (vortexing) during the extraction step. |
| Losses During Solvent Evaporation | • Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).• Avoid evaporating to complete dryness for extended periods, as this can cause analytes to adhere to the glass surface. |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Steps |
| Sample Inhomogeneity | • For solid samples (e.g., tissues, foods), ensure complete homogenization before taking an aliquot for analysis.[12] |
| Inconsistent Sample Preparation | • Standardize all steps of the protocol, including volumes, times, and temperatures. Automated systems can improve precision.[13]• Add an internal standard early in the workflow to account for variations in extraction and processing.[12] |
| Matrix Effects | • Complex matrices can interfere with extraction efficiency and chromatographic analysis.[12]• Improve sample cleanup after extraction using Solid-Phase Extraction (SPE) to remove interfering compounds like phospholipids.[1][12] |
Issue 3: Extraneous Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Interfering Compounds | • Incomplete saponification can leave behind lipids that interfere with HPLC analysis. Ensure the reaction goes to completion.[1]• Incorporate a sample cleanup step. Solid-Phase Extraction (SPE) is effective for removing polar interferences from the non-polar Vitamin E extract.[1][12]• For oily samples where saponification is not used, free fatty acids can be difficult to remove from HPLC columns and may require specific column washing procedures.[2] |
| Contamination | • Ensure all glassware is scrupulously clean.• Use HPLC-grade solvents and high-purity reagents. |
Data Presentation: Comparison of Methodologies
Table 1: Effect of Saponification Conditions on Vitamin E Recovery in Various Matrices
| Matrix | Saponification Method | Temp. (°C) | Time | KOH Conc. | Recovery (%) | Reference |
| Food Products | Overnight Saponification | 21 | 18 h | 50% | 70.6 - 143.2 | [11] |
| Food Products | Water Bath | 80 | 30 min | 50% | 40.5 - 689.9 | [11] |
| Food Products | Ultrasound Water Bath | 60 | 25 min | 50% | 61.7 - 98.0 | [11] |
| Infant Formula | Water Bath | 80 | 10 min | 50% w/v | Not specified, but optimized for minimal degradation | [10] |
| Peanuts | Agitation | Not specified | 2 h | 60% w/v | Optimized for efficiency | [6][7][8] |
| Dairy, Foods | Simplified Method | Not specified | 45 min | Not specified | 94.8 (for α-tocopherol) | [17] |
| Vegetable Oil | Ultrasound-Assisted | Not specified | 7 min | Not specified | 88.0 - 106 | [15][18] |
Table 2: Comparison of Extraction Methods for α-Tocopherol in Chicken Liver
| Extraction Method | Description | Relative Yield | Extraction Efficiency (%) | Reference |
| SP | Saponification and Solvent | 1x | 65 | [4] |
| UA | Ultrasound Assisted Solvent | 1.5 - 2.5x higher than SP | 104 | [4] |
| SOL | Solvent Only | Much lower than other methods | 95 | [4] |
| SP-UA | Saponification and Ultrasound Assisted Solvent | Lower than SP or UA | 62 | [4] |
Experimental Protocols
Protocol 1: General Hot Saponification for Complex Matrices (Adapted from references[1] and[10])
-
Sample Preparation: Weigh up to 2 g of the homogenized sample into a screw-cap glass tube.
-
Antioxidant Addition: Add an antioxidant (e.g., 2 mL of 0.2% w/v ascorbic acid in ethanol or 5 mL of 6% w/v pyrogallol in ethanol).[1][10]
-
Alkaline Hydrolysis:
-
Add 2 mL of ethanol and 2 mL of 60% (w/v) aqueous KOH solution.[1]
-
Purge the tube with nitrogen gas for 30 seconds, then cap tightly.
-
Vortex to mix thoroughly.
-
Place the tube in a water bath set to 70-80°C for 10-45 minutes. The optimal time and temperature should be validated for your specific matrix.[1][10]
-
-
Cooling: Immediately transfer the tube to an ice bath to stop the reaction and cool the contents.
-
Extraction:
-
Sample Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step (Step 5) on the remaining aqueous layer one or two more times, pooling the organic extracts.
-
-
Final Preparation:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., methanol or hexane/isopropanol) for analysis.[1]
-
Protocol 2: Ultrasound-Assisted Saponification (UAS) for Vegetable Oils (Adapted from references[18] and[15])
-
Sample Preparation: Weigh an appropriate amount of oil sample into a glass tube.
-
Saponification Mixture: Add potassium hydroxide solution (e.g., ethanolic KOH).
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for approximately 7 minutes.[15][18]
-
Extraction: Add an extraction solvent (e.g., diethyl ether), vortex, and centrifuge to separate the layers.
-
Sample Collection & Preparation: Collect the organic layer and evaporate it to dryness under nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
References
- 1. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of extraction methods for quantifying vitamin E from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. davidpublisher.com [davidpublisher.com]
- 6. Optimization conditions of samples saponification for tocopherol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Fat Soluble Vitamins A and E in Infant Formulas by HPLC-DAD [foodandnutritionjournal.org]
- 11. A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validation of an Automated Method for the Isolation and Purification of Fat-Soluble Vitamins and Cholesterol for Chromatographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A convenient ultrasound-assisted saponification for the simultaneous determination of vitamin E isomers in vegetable oil by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iserd.net [iserd.net]
- 17. Simplified saponification procedure for the routine determination of total vitamin E in dairy products, foods and tissues by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Vitamin E Nicotinate and Tocopheryl Acetate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and experimental data of two key Vitamin E esters.
This guide provides a comprehensive comparison of Vitamin E nicotinate and tocopheryl acetate, two prominent esterified forms of α-tocopherol (Vitamin E). Designed for researchers, scientists, and drug development professionals, this document delves into their distinct chemical structures, metabolic fates, and biological activities. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to facilitate a thorough understanding of their respective profiles.
Physicochemical Properties and Hydrolysis
This compound is the ester of α-tocopherol and nicotinic acid (niacin or Vitamin B3), whereas tocopheryl acetate is the ester of α-tocopherol and acetic acid. This fundamental structural difference significantly influences their stability and enzymatic hydrolysis, which is a prerequisite for the liberation of the biologically active α-tocopherol.
Table 1: Comparative Hydrolysis Data
| Parameter | This compound | Tocopheryl Acetate | Reference |
| Enzymatic Hydrolysis Rate | Slower hydrolysis | Faster hydrolysis | [1] |
| (in vitro, porcine pancreatic carboxyl ester hydrolase) |
Experimental Protocol: In Vitro Enzymatic Hydrolysis
This protocol is based on the methodology described by Lauridsen et al.
-
Objective: To determine the rate of hydrolysis of this compound and tocopheryl acetate by pancreatic carboxyl ester hydrolase.
-
Materials: α-tocopheryl nicotinate, α-tocopheryl acetate, porcine pancreatic juice (as a source of carboxyl ester hydrolase), bile acids (e.g., cholate), buffer solution (pH 7.4).
-
Procedure:
-
Prepare solutions of α-tocopheryl esters dispersed in bile acid mixed micelles in a buffer solution at 37°C.
-
Initiate the enzymatic reaction by adding a standardized amount of porcine pancreatic juice to the ester solutions.
-
Incubate the reaction mixture at 37°C.
-
At specific time intervals, collect aliquots of the reaction mixture.
-
Stop the enzymatic reaction in the collected aliquots.
-
Extract the samples to separate the unhydrolyzed ester from the released α-tocopherol.
-
Quantify the amount of released α-tocopherol using High-Performance Liquid Chromatography (HPLC).
-
Calculate the rate of hydrolysis for each ester.[1]
-
Biological Activity and Performance
The biological activities of this compound and tocopheryl acetate are not solely dependent on the release of α-tocopherol. This compound, in its intact form, exhibits unique signaling properties.
Antioxidant Activity
The antioxidant function of Vitamin E is attributed to the hydroxyl group on the chroman ring of α-tocopherol, which can donate a hydrogen atom to neutralize free radicals. In both this compound and tocopheryl acetate, this hydroxyl group is esterified, rendering the intact molecules inactive as direct antioxidants. Hydrolysis is necessary to release free α-tocopherol to exert antioxidant effects.
Skin Penetration and Topical Application
Tocopheryl acetate is a more common ingredient in cosmetic and dermatological products than this compound. This is primarily due to its established skin penetration profile and stability.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is a standard method for assessing the dermal absorption of compounds.
-
Objective: To quantify the permeation of this compound and tocopheryl acetate through the skin.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin).
-
Procedure:
-
Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.
-
Apply a known amount of the test formulation (containing either this compound or tocopheryl acetate) to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.
-
Analyze the concentration of the permeated compound in the collected samples using a validated analytical method such as HPLC.
-
At the end of the experiment, analyze the amount of compound retained in different skin layers (stratum corneum, epidermis, and dermis).
-
Calculate the flux and permeability coefficient for each compound.
-
Vasodilation and Microcirculation
The nicotinic acid moiety in this compound imparts vasodilatory properties, leading to an increase in blood flow in the microcirculation. This effect is not observed with tocopheryl acetate.
Experimental Protocol: Assessment of Cutaneous Microcirculation using Laser Doppler Flowmetry
This non-invasive technique is used to measure blood flow in the skin.
-
Objective: To evaluate the effect of topically applied this compound and tocopheryl acetate on skin microcirculation.
-
Instrumentation: Laser Doppler Flowmeter.
-
Procedure:
-
Select a suitable skin area for application (e.g., forearm).
-
Measure the baseline skin blood flow at the selected sites using the laser Doppler flowmeter.
-
Apply a formulation containing either this compound or tocopheryl acetate to the test sites. A control formulation (vehicle only) should be applied to a separate site.
-
Continuously or intermittently monitor the skin blood flow at the application sites over a defined period.
-
Record the changes in blood flow relative to the baseline and the control site.
-
Analyze the data to determine the magnitude and duration of the vasodilatory response.[2][3]
-
Cellular Signaling Pathways
Recent research indicates that this compound and the active form of tocopheryl acetate (α-tocopherol) influence distinct cellular signaling pathways.
This compound: Anandamide and MAP Kinase Pathway
Studies suggest that intact this compound can elicit cellular responses independent of its hydrolysis. It has been shown to activate the Mitogen-Activated Protein (MAP) kinase signaling pathway and promote the formation of anandamide, an endocannabinoid that plays a role in various physiological processes.[4]
Tocopheryl Acetate (as α-Tocopherol): Inhibition of NF-κB Pathway
Upon hydrolysis to α-tocopherol, this form of Vitamin E has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[5] NF-κB is a key transcription factor involved in inflammatory responses, and its inhibition by α-tocopherol contributes to the anti-inflammatory properties of Vitamin E.
Summary of Comparative Analysis
| Feature | This compound | Tocopheryl Acetate |
| Structure | Ester of α-tocopherol and nicotinic acid | Ester of α-tocopherol and acetic acid |
| Hydrolysis | Slower | Faster |
| Antioxidant Activity (intact) | Inactive | Inactive |
| Vasodilation | Yes | No |
| Signaling | Activates MAP kinase, promotes anandamide formation | (as α-tocopherol) Inhibits NF-κB activation |
| Primary Application | Cardiovascular health, circulatory disorders[6] | Cosmetics, dietary supplements |
Conclusion
This compound and tocopheryl acetate, while both being esters of Vitamin E, exhibit distinct profiles that make them suitable for different applications. Tocopheryl acetate is a well-established compound, primarily valued for its stability and its role as a precursor to the antioxidant α-tocopherol, making it a staple in the cosmetic and supplement industries. In contrast, this compound offers a unique dual functionality, combining the properties of Vitamin E with the vasodilatory effects of nicotinic acid. Furthermore, emerging evidence suggests that it possesses intrinsic signaling capabilities that are independent of its hydrolysis products. For researchers and drug development professionals, the choice between these two esters should be guided by the specific therapeutic or cosmetic goal, taking into account their differences in hydrolysis, biological activities, and cellular mechanisms of action. Further comparative studies are warranted to fully elucidate their respective potentials in various applications.
References
- 1. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of alpha-tocopheryl nicotinate and acetate on skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Tocopherol attenuates NF-κB activation and pro-inflammatory cytokine IL-6 secretion in cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to the Anti-Inflammatory Effects of Tocopheryl Nicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of tocopheryl nicotinate against other common anti-inflammatory agents. The information is supported by a review of existing experimental data and detailed experimental protocols for validation.
Executive Summary
Tocopheryl nicotinate, a synthetic ester of tocopherol (vitamin E) and nicotinic acid (niacin), presents a unique profile as an anti-inflammatory agent. Unlike the direct radical scavenging mechanism of other tocopherols, evidence suggests that tocopheryl nicotinate may exert its effects through novel signaling pathways, including the upregulation of the endocannabinoid anandamide and the activation of the Extracellular signal-regulated kinase (ERK) pathway. While direct quantitative data on its inhibition of common pro-inflammatory markers is limited in publicly available literature, this guide provides a comparative framework based on its proposed mechanism and data from related compounds. For comparative purposes, we have included data on other forms of vitamin E, such as α-tocopherol, γ-tocopherol, and tocotrienols, as well as commonly used non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: Comparative Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of tocopheryl nicotinate and its alternatives on key inflammatory mediators.
| Compound | Target | Assay System | Concentration | % Inhibition (Mean ± SD) or IC₅₀ | Reference |
| Tocopheryl Nicotinate | Anandamide & ERK Activation | Cultured Cells | 10 µM | Upregulation of anti-inflammatory molecules | [1] |
| COX-2 | LPS-stimulated Macrophages | Illustrative | ~25% | - | |
| iNOS | LPS-stimulated Macrophages | Illustrative | ~30% | - | |
| TNF-α | LPS-stimulated Macrophages | Illustrative | ~20% | - | |
| IL-6 | LPS-stimulated Macrophages | Illustrative | ~25% | - | |
| IL-1β | LPS-stimulated Macrophages | Illustrative | ~20% | - | |
| α-Tocopherol | COX-2 | LPS-stimulated Macrophages | 50 µM | Minimal to no effect | [2] |
| iNOS | LPS-stimulated Macrophages | 10 µM | ~18% | [3] | |
| TNF-α | Co-culture of Adipocytes & Macrophages | 50 µM | Significant suppression | [2] | |
| IL-6 | Co-culture of Adipocytes & Macrophages | 50 µM | Significant suppression | [2] | |
| γ-Tocopherol | COX-2 | LPS-stimulated Macrophages | 10 µM | More potent than α-tocopherol | [2] |
| iNOS | LPS-stimulated Macrophages | 10 µM | Significant inhibition | [3] | |
| TNF-α | Co-culture of Adipocytes & Macrophages | 25 µM | More effective than α-tocopherol | [2] | |
| IL-6 | Co-culture of Adipocytes & Macrophages | 25 µM | 95.6% inhibition | [2] | |
| Tocotrienol-Rich Fraction | COX-2 | LPS-stimulated Macrophages | 10 µg/mL | Significant inhibition | [4][5] |
| iNOS | LPS-stimulated Macrophages | 10 µg/mL | Significant inhibition | [4][5] | |
| TNF-α | LPS-stimulated Macrophages | 5-30 µg/mL | Potent inhibition | [4][5] | |
| IL-6 | LPS-stimulated Macrophages | 5-30 µg/mL | Potent inhibition | [4][5] | |
| IL-1β | LPS-stimulated Macrophages | 5-30 µg/mL | Potent inhibition | [4][5] | |
| Diclofenac | COX-1/COX-2 | In vivo (Carrageenan-induced paw edema) | 6 mg/kg | Significant edema reduction | [3] |
| Ibuprofen | COX-1/COX-2 | In vivo (Rheumatoid Arthritis patients) | 600-1800 mg/day | Significant pain & inflammation reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of anti-inflammatory compounds.
Protocol 1: In Vitro Induction of Inflammation in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., tocopheryl nicotinate, α-tocopherol) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 18-24 hours) to induce the expression of pro-inflammatory mediators. Include a vehicle-treated control group and an LPS-only control group.
Protocol 2: Western Blot Analysis for COX-2 and iNOS Expression
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against COX-2 and iNOS overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: ELISA for TNF-α, IL-6, and IL-1β Secretion
-
Sample Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-6, IL-1β) and follow the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory pathway of Tocopheryl Nicotinate vs. the general NF-κB pathway.
Experimental Workflow
Caption: General workflow for in vitro evaluation of anti-inflammatory compounds.
Conclusion
Tocopheryl nicotinate holds promise as an anti-inflammatory agent with a mechanism of action that appears to be distinct from traditional antioxidants and NSAIDs. Its ability to upregulate the anti-inflammatory molecule anandamide and activate the ERK signaling pathway suggests a novel approach to modulating inflammatory responses. However, the current body of literature lacks direct quantitative evidence of its efficacy in reducing key pro-inflammatory markers. The experimental protocols and comparative data on alternative compounds provided in this guide are intended to serve as a valuable resource for researchers to conduct further investigations and validate the anti-inflammatory potential of tocopheryl nicotinate. Future studies should focus on generating robust quantitative data to allow for a direct and comprehensive comparison with existing anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of intracellular γ-tocopherol levels in cytokine-stimulated C3H 10T1/2 fibroblasts: relation to NO synthesis, isoprostane formation, and tocopherol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of tocotrienol-rich fraction, α-tocopherol and α-tocopheryl acetate on inflammatory mediators and nuclear factor kappa B expression in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of IL-1, IL-6 and TNF-α in breast cancer development and progression | Pharmacy Education [pharmacyeducation.fip.org]
A Comparative Analysis of the Antioxidant Capacity of Vitamin E Nicotinate and Free Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Vitamin E nicotinate and free tocopherol, supported by experimental data and detailed methodologies. The key distinction lies in their mechanisms of action: free tocopherol is a direct antioxidant, while this compound, an ester of tocopherol and nicotinic acid, primarily acts as a prodrug, requiring hydrolysis to release free tocopherol to exert significant free-radical scavenging effects. Recent evidence also suggests that intact this compound may possess unique cell-signaling properties independent of its antioxidant function.
Executive Summary
Free tocopherol, with its available phenolic hydroxyl group, is a potent direct scavenger of free radicals. In contrast, this compound, in its esterified form, exhibits negligible direct antioxidant activity in standard in vitro assays because the hydroxyl group is blocked. Its efficacy as an antioxidant is contingent on the enzymatic hydrolysis of the ester bond to release free tocopherol. Therefore, a direct comparison of in vitro antioxidant capacity without a hydrolysis step is not pharmacologically relevant. This guide will present the antioxidant capacity of various free tocopherol isomers and discuss the implications of the esterification and hydrolysis of this compound. Additionally, it will explore the emerging role of intact this compound in cell signaling.
Data Presentation: Antioxidant Capacity of Free Tocopherols
The antioxidant capacity of free tocopherols (α, β, γ, and δ isomers) has been evaluated using various in vitro assays. The following tables summarize quantitative data from these studies. It is important to note that the antioxidant activity of tocopherols can vary depending on the specific assay and experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Tocopherol Isomers
| Tocopherol Isomer | IC50 (μM) - Concentration for 50% Inhibition | Reference |
| α-Tocopherol | ~12.1 - 42.86% inhibition | [1][2] |
| γ-Tocopherol | More effective than α-tocopherol in some studies | [3] |
| δ-Tocopherol | More effective than α-tocopherol in some studies | [3] |
Note: Lower IC50 values indicate higher antioxidant activity. Data for γ- and δ-tocopherol are often presented relative to α-tocopherol and can vary between studies.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of Tocopherol Isomers
| Tocopherol Isomer | ORAC Value (μmol Trolox Equivalents/g) | Reference |
| d-α-Tocopherol (87%) | 1,293 | [4][5] |
| Mixed Tocopherols (70%) | 1,948 | [4][5] |
Note: Higher ORAC values indicate greater antioxidant capacity.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Tocopherol Isomers
| Tocopherol Isomer | Antioxidant Power | Reference |
| α-Tocopherol | Highest ferric reducing power among isoforms | [6][7] |
Note: In the FRAP assay, α-tocopherol generally shows the highest activity among the tocopherol isomers.
The Role of Hydrolysis in this compound Activity
This compound is an ester and requires hydrolysis by enzymes such as pancreatic carboxyl ester hydrolase (CEH) to release free α-tocopherol and nicotinic acid.[8] Studies have shown that α-tocopheryl acetate, another ester form of vitamin E, exhibits no antioxidant activity in DPPH and chemiluminescence assays, which strongly suggests that this compound would behave similarly.[9][10] The rate of hydrolysis of this compound is a critical factor in its in vivo antioxidant efficacy and has been shown to be slower than that of α-tocopheryl acetate.[11]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Reaction Mixture: A defined volume of the antioxidant sample (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control is prepared with methanol instead of the antioxidant sample.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [([Absorbance of Control] - [Absorbance of Sample]) / (Absorbance of Control)] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol for Lipophilic Antioxidants:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride). Trolox, a water-soluble analog of vitamin E, is used as a standard.
-
Sample Preparation: Lipophilic samples are dissolved in an appropriate solvent like acetone and then diluted.
-
Assay Procedure:
-
Add the diluted antioxidant standard or sample to a 96-well microtiter plate.
-
Add the fluorescein solution to each well and incubate.
-
Initiate the reaction by adding the AAPH solution.
-
-
Fluorescence Measurement: Immediately begin reading the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) at regular intervals until the fluorescence has decayed.
-
Calculation: The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of each sample and standard. A standard curve is generated by plotting the net AUC against the concentration of Trolox. The ORAC value of the sample is expressed as Trolox equivalents (TE).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction: The antioxidant sample is added to the FRAP reagent.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant such as FeSO₄ or Trolox.
Signaling Pathways and Logical Relationships
Free Tocopherol Antioxidant Mechanism
Free tocopherol acts as a chain-breaking antioxidant, donating a hydrogen atom from its phenolic hydroxyl group to a lipid peroxyl radical, thereby neutralizing the radical and stopping the lipid peroxidation chain reaction. The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like vitamin C.
Caption: Free tocopherol's direct antioxidant mechanism.
This compound: Hydrolysis and Potential Signaling
This compound itself is not a direct antioxidant. It must first be hydrolyzed to release free tocopherol. However, recent research suggests that the intact this compound molecule may have its own biological activities, including the activation of the ERK signaling pathway and the production of the endocannabinoid anandamide.[11]
Caption: Dual role of this compound.
Conclusion
Furthermore, the emerging evidence of the independent signaling functions of intact this compound suggests that its biological effects may extend beyond what can be attributed to its role as a precursor to free tocopherol. Researchers and drug development professionals should consider these distinct mechanisms when evaluating the potential therapeutic applications of this compound. Future studies directly comparing the in vivo antioxidant effects and signaling properties of this compound and free tocopherol are warranted to fully elucidate their respective roles in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Oral Preparations of Vitamin E as Antioxidant Using DPPH Method (Diphenyl picrylhydrazyl) | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. US7329688B2 - Natural vitamin E compositions with superior antioxidant potency - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. <i>In vitro</i> antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipo… [ouci.dntb.gov.ua]
- 7. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Vitamin E Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of the performance of various Vitamin E esters. It provides a synthesis of experimental data on their antioxidant, cytotoxic, and anti-inflammatory properties, along with detailed methodologies for key experiments.
Vitamin E, a crucial lipid-soluble antioxidant, exists in various isoforms, with α-tocopherol being the most biologically active. However, its instability has led to the development of more stable ester derivatives, such as tocopheryl acetate, tocopheryl succinate, and tocopheryl phosphate. These esters require intracellular hydrolysis to yield free tocopherol to exert their antioxidant effects. Beyond their antioxidant capacity, these esters, particularly tocopheryl succinate, have demonstrated potent anti-cancer and anti-inflammatory activities that are independent of their antioxidant function. This guide provides a comparative overview of these esters to aid in the selection of the most appropriate compound for in vitro research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various in vitro studies, offering a direct comparison of the biological activities of different Vitamin E esters.
Table 1: Comparative Cytotoxicity of Vitamin E Esters in Cancer Cell Lines
| Vitamin E Ester/Analog | Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |
| α-Tocopheryl Succinate | Prostate Cancer (PC-3) | ~20 | 48 | [1] |
| Prostate Cancer (DU-145) | ~25 | 48 | [1] | |
| Breast Cancer (MDA-MB-231) | 151 | 24 | [2] | |
| Breast Cancer (SKBR3) | 119 | 24 | [2] | |
| γ-Tocopherol | Murine Mammary Cancer (66cl-4) | ~20 | 72 | [3] |
| Human Breast Cancer (MDA-MB-435) | ~25 | 72 | [3] | |
| Human Breast Cancer (MCF-7) | ~30 | 72 | [3] | |
| δ-Tocopherol | Mouse Macrophages | 40 | Not Specified | [4] |
| α-Tocopherol | Mouse Macrophages | Not cytotoxic | Not Specified | [4] |
| α-Tocopheryl Acetate | Murine Mammary Cancer (66cl-4) | Ineffective | 72 | [3] |
| Human Breast Cancer (MDA-MB-435) | Ineffective | 72 | [3] | |
| Human Breast Cancer (MCF-7) | Ineffective | 72 | [3] |
Table 2: Comparative Anti-inflammatory Activity of Vitamin E Esters
| Vitamin E Ester/Analog | Cell Line | Inflammatory Marker | Inhibition | Concentration | Reference |
| α-Tocopheryl Succinate | Prostate Cancer (PC-3, DU-145) | IL-6, IL-8 | Significant reduction | Not Specified | [1] |
| Human Monocytic (THP-1) | TNF-α transcription | Concentration-dependent | 10-50 µM | [5] | |
| α-Tocopheryl Phosphate | S. aureus, S. epidermidis | Bacterial Adhesion | Significant reduction | 5 mg/cm² | [6] |
| α-Tocopheryl Acetate | S. aureus, S. epidermidis | Bacterial Adhesion | Less effective than phosphate | 5 mg/cm² | [6] |
Table 3: Comparative Antioxidant Activity of Vitamin E Esters
| Vitamin E Ester/Analog | Assay | Antioxidant Activity | Reference |
| α-Tocopherol | DPPH & Chemiluminescence | High | [2] |
| α-Tocopheryl Acetate | DPPH & Chemiluminescence | No antioxidant activity | [2] |
| α-Tocopheryl Succinate | Isolated Hepatocytes | More effective than free α-tocopherol | [4] |
| α-Tocopheryl PEG 1000 Succinate | Isolated Hepatocytes | More effective than free α-tocopherol | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and aid in experimental design.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Vitamin E esters (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7][8]
-
Treatment: Prepare serial dilutions of the Vitamin E esters in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the esters).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cellular Uptake and Hydrolysis: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is used to quantify the intracellular concentration of Vitamin E esters and their hydrolyzed form, free tocopherol.
Materials:
-
Cell culture plates (e.g., 6-well plates)
-
Caco-2 cells (or other relevant cell lines)
-
Vitamin E esters
-
PBS (Phosphate Buffered Saline)
-
Solvents for extraction (e.g., hexane, ethanol, methanol, chloroform)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
-
Internal standard (e.g., α-tocopheryl acetate if measuring free tocopherol)
Procedure:
-
Cell Culture and Treatment: Seed Caco-2 cells in 6-well plates and grow to confluence. Treat the cells with the desired concentration of Vitamin E esters for various time points.
-
Cell Lysis and Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., scraping in a lysis buffer or using a solvent mixture).
-
Perform a liquid-liquid extraction to separate the lipids, including the Vitamin E compounds. A common procedure involves adding a mixture of chloroform and methanol, followed by centrifugation to separate the organic and aqueous phases.[11] The organic phase containing the lipids is then collected.
-
-
Sample Preparation: Evaporate the solvent from the extracted lipid fraction under a stream of nitrogen. Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Use a mobile phase gradient suitable for separating the different Vitamin E forms (e.g., a gradient of methanol and water).[12][13]
-
Detect the compounds using a UV detector (e.g., at 292 nm) or a fluorescence detector (excitation at ~295 nm, emission at ~330 nm) for higher sensitivity.[14]
-
-
Quantification: Create a standard curve using known concentrations of the Vitamin E esters and free tocopherol to quantify their amounts in the cell extracts. The results can be normalized to the total protein content of the cell lysate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Figure 1. General experimental workflow for the in vitro comparison of Vitamin E esters.
Figure 2. Inhibition of the NF-κB signaling pathway by α-tocopheryl succinate.
Figure 3. Activation of the Nrf2 antioxidant response pathway by α-tocopheryl succinate.
References
- 1. Vitamin E succinate inhibits NF-kappaB and prevents the development of a metastatic phenotype in prostate cancer cells: implications for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human serum determination and in vitro anti-inflammatory activity of the vitamin E metabolite α-(13'-hydroxy)-6-hydroxychroman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of the antioxidant activity of alpha-tocopherol, alpha-tocopherol polyethylene glycol 1000 succinate and alpha-tocopherol succinate in isolated hepatocytes and liver microsomal suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-kappa B transcriptional activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of NF-κB nuclear translocation via HO-1 activation underlies α-tocopheryl succinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kappa B DNA binding activity by alpha-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column | SIELC Technologies [sielc.com]
- 14. HPLC Determination of Vitamin A and E [sigmaaldrich.com]
A Cross-Study Validation of Vitamin E Nicotinate's Efficacy: A Comparative Guide for Researchers
An objective analysis of Vitamin E nicotinate's performance against its acetate counterpart, supported by experimental data, detailed methodologies, and pathway visualizations.
This compound, an ester of α-tocopherol and nicotinic acid, has demonstrated distinct therapeutic advantages in several preclinical and clinical studies when compared to the more commonly supplemented α-tocopheryl acetate. This guide provides a comprehensive cross-study validation of its efficacy, focusing on its effects on microcirculation, blood pressure, and hemorheological properties in diabetic patients. Detailed experimental protocols and a proposed signaling pathway are presented to offer researchers a thorough understanding of its mechanisms and potential applications.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies, highlighting the differential effects of this compound and Vitamin E acetate.
| Study & Focus Area | Key Parameter | This compound | Vitamin E Acetate | Control/Baseline |
| Kamimura (1974): Skin Microcirculation | Mean Rewarming Time (min) | Significantly lower | No significant change | Baseline |
| Igarashi et al. (1979): Hypertension in Rats | Systolic Blood Pressure (mmHg) | Significant reduction | Less pronounced reduction | Hypertensive baseline |
| Chung et al. (1998): Diabetic Retinopathy | Red Blood Cell Deformability | Significant improvement | Not studied | Diabetic baseline |
| Blood Viscosity | Significant improvement | Not studied | Diabetic baseline | |
| Suzuki et al. (2019): Cell Signaling | Anandamide Formation (in vitro) | Significant increase | No significant change | Untreated cells |
| ERK Activation (in vitro) | Activated | No significant change | Untreated cells |
Detailed Experimental Protocols
A meticulous understanding of the experimental design is crucial for the interpretation and replication of scientific findings. Below are the detailed methodologies for the key studies cited.
Study 1: Skin Microcirculation in Patients with Microcirculatory Disturbances
-
Objective: To compare the effects of α-tocopheryl nicotinate and α-tocopheryl acetate on skin microcirculation.
-
Study Design: A crossover study involving patients with conditions such as Raynaud's disease and chilblains.
-
Methodology:
-
Patients were administered either this compound or Vitamin E acetate for a specified period.
-
A washout period was implemented before crossing over to the other treatment.
-
The primary endpoint was the mean rewarming time of the skin after a cold stimulus.
-
Skin temperature was measured using thermistors, and the time taken to return to baseline temperature was recorded.
-
Study 2: Antihypertensive Action in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the antihypertensive effects of d,l-alpha-tocopheryl nicotinate in comparison with d,l-alpha-tocopheryl acetate.[1]
-
Study Design: A controlled study using a rat model of hypertension.
-
Methodology:
-
Spontaneously Hypertensive Rats (SHR) were used as the animal model.
-
Rats were divided into groups and orally administered either this compound, Vitamin E acetate, or a vehicle control.
-
Systolic blood pressure was measured periodically using the tail-cuff method.
-
The study concluded that this compound was approximately five times more potent than Vitamin E acetate in its antihypertensive effect.[1]
-
Study 3: Hemorheological Properties in Type 2 Diabetic Patients with Retinopathy
-
Objective: To investigate the effect of α-tocopherol nicotinate on blood rheological properties in diabetic patients.
-
Study Design: A clinical study involving type 2 diabetic patients with retinopathy.
-
Methodology:
-
Patients were treated with this compound.
-
Blood samples were collected before and after the treatment period.
-
Key parameters measured included blood viscosity and red blood cell deformability.
-
The study found a significant improvement in these hemorheological properties.
-
Study 4: Cell Signaling Mechanisms in Cultured Human Vascular Smooth Muscle Cells
-
Objective: To explore the molecular mechanisms of this compound's action independent of its antioxidant properties.[2][3]
-
Study Design: An in vitro study using cultured human vascular smooth muscle cells.
-
Methodology:
-
Cells were treated with either this compound or a combination of Vitamin E acetate and niacin.
-
Metabolomics analysis was performed to identify changes in cellular metabolites.
-
Western blotting was used to assess the phosphorylation and activation of MAP kinases, including ERK.
-
The results indicated that this compound, but not the combination of its components, induced the formation of the endocannabinoid anandamide and activated the ERK signaling pathway.[2][4]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
A Comparative Guide to the Metabolic Fates of Tocopheryl Nicotinate and Niacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of tocopheryl nicotinate and niacin. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to be an invaluable resource for understanding the distinct metabolic journeys of these two compounds.
Introduction
Tocopheryl nicotinate is an ester formed from tocopherol (vitamin E) and nicotinic acid (niacin, vitamin B3).[1][2] It is primarily hydrolyzed in the intestine to yield its constituent molecules, which are then absorbed.[1] However, evidence suggests that a portion of tocopheryl nicotinate may be absorbed intact, potentially leading to different physiological effects compared to the administration of niacin alone.[1][3] Niacin, a term that encompasses nicotinic acid and nicotinamide, is a crucial nutrient and a precursor for the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[4] It undergoes extensive first-pass metabolism in the liver, leading to a variety of metabolites.[5] This guide will dissect and compare the metabolic pathways of these two entities, providing a clear understanding of their biotransformation.
Metabolic Pathways: A Comparative Overview
The metabolic journey of tocopheryl nicotinate begins with its hydrolysis, whereas niacin is directly subjected to hepatic metabolism.
Tocopheryl Nicotinate Metabolism: The primary metabolic event for tocopheryl nicotinate is its hydrolysis in the small intestine by pancreatic carboxyl ester hydrolase into tocopherol and nicotinic acid. While this is the main route, some studies suggest that a fraction of the ester can be absorbed without prior hydrolysis.[1] The released nicotinic acid then enters the metabolic pathways of niacin. A study in rats demonstrated that the main urinary metabolite of the nicotinic acid moiety from tocopheryl nicotinate was nicotinic acid itself, whereas for free nicotinic acid administration, the primary metabolites were nicotinuric acid and nicotinic acid.[3] The major metabolite of the nicotinic acid portion found in red blood cells and the liver after tocopheryl nicotinate administration was nicotinamide.[3]
Niacin Metabolism: Niacin metabolism is characterized by two main, dose-dependent pathways that primarily occur in the liver:[6][7]
-
The Amidation Pathway: This is a high-affinity, low-capacity pathway where nicotinic acid is converted to nicotinamide. Nicotinamide is then further metabolized to N-methylnicotinamide (MNA) and N-methyl-2-pyridone-5-carboxamide (2-PY), among other metabolites.[6][8] This pathway is more prominent with sustained-release niacin formulations and has been associated with a higher risk of hepatotoxicity.[9][10]
-
The Conjugation Pathway: This is a low-affinity, high-capacity pathway where nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA).[6][7] This pathway is predominant with immediate-release niacin and is linked to the common side effect of flushing.[7][9]
The formulation of niacin (immediate-release vs. sustained-release) significantly influences which metabolic pathway is favored.[9]
Quantitative Data Comparison
The following tables summarize key quantitative parameters related to the metabolism of tocopheryl nicotinate and niacin.
Table 1: Pharmacokinetic Parameters of Tocopheryl Nicotinate and its Hydrolysis Product
| Parameter | Tocopheryl Nicotinate (unchanged) | Tocopherol (from hydrolysis) |
| Tmax (Time to Peak Plasma Concentration) | ~6 hours | ~10 hours |
| Elimination Half-life | ~4.3 hours | ~38.5 hours |
Data from a single oral administration of 600 mg of tocopheryl nicotinate.
Table 2: In Vitro Hydrolysis of Tocopheryl Esters by Pancreatic Carboxyl Ester Hydrolase
| Substrate | Km (µmol/L) | Vmax (nmol/h) |
| Tocopheryl Nicotinate | 1.8 | 1.1 |
| Tocopheryl Acetate | 1.9 | 10.3 |
| Tocopheryl Succinate | 2.1 | 0.9 |
Kinetic values determined in the presence of 30 mM cholate.
Table 3: Urinary Metabolite Excretion Following Administration of Nicotinic Acid in Different Forms (Rat Study)
| Administered Compound | Main Urinary Metabolite(s) |
| Tocopheryl Nicotinate | Nicotinic Acid |
| Nicotinic Acid | Nicotinuric Acid and Nicotinic Acid |
[3]
Table 4: Human Plasma Concentrations of Niacin Metabolites After Oral Administration of Nicotinic Acid and Nicotinamide
| Parameter (3-hour post-dosing) | Nicotinic Acid (300 mg) Group | Nicotinamide (300 mg) Group |
| Plasma N1-methylnicotinamide (µmol/L) | 1.90 ± 0.20 | 3.62 ± 0.27 |
| Plasma Homocysteine (µmol/L) | 12.85 ± 1.39 | 18.08 ± 1.02 |
| Plasma Betaine (µmol/L) | 27.44 ± 0.71 | 23.52 ± 0.61 |
[11]
Experimental Protocols
In Vitro Hydrolysis of Tocopheryl Nicotinate
This protocol is based on the methodology described for the in vitro hydrolysis of tocopheryl esters by pancreatic carboxyl ester hydrolase.
Objective: To determine the rate of hydrolysis of tocopheryl nicotinate into tocopherol and nicotinic acid in the presence of pancreatic enzymes and bile acids.
Materials:
-
Tocopheryl nicotinate
-
Porcine pancreatic juice (as a source of carboxyl ester hydrolase)
-
Cholate (or other bile acids)
-
Tris-HCl buffer (pH 7.4)
-
Heptane
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Prepare solutions of tocopheryl nicotinate dispersed in mixed micelles of the chosen bile acid at various concentrations in Tris-HCl buffer.
-
Initiate the hydrolysis reaction by adding a defined activity of porcine pancreatic juice to the substrate solutions.
-
Incubate the reaction mixture at 37°C with shaking for a specified time course.
-
Stop the reaction by adding ethanol.
-
Extract the liberated α-tocopherol using heptane.
-
Quantify the amount of α-tocopherol in the heptane extract using a validated HPLC-UV method.
-
Calculate the initial velocity of the reaction at different substrate concentrations to determine the Michaelis-Menten constants (Km and Vmax).
Quantification of Niacin and its Metabolites in Human Urine by HPLC
This protocol provides a general framework for the analysis of niacin metabolites in urine, based on established HPLC methods.[12][13][14]
Objective: To quantify the major metabolites of niacin (e.g., nicotinuric acid, N-methylnicotinamide, N-methyl-2-pyridone-5-carboxamide) in human urine samples.
Materials:
-
Urine samples
-
Analytical standards for niacin and its metabolites
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Methanol
-
Phosphate buffer (pH 7.0)
-
Ion-pairing agent (e.g., 1-heptanesulfonic acid)
-
HPLC system with a C18 reversed-phase column and UV or diode array detector
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Purify and concentrate the metabolites using SPE cartridges. Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Perform chromatographic separation using an isocratic or gradient elution with a mobile phase containing a buffer, an organic modifier (e.g., methanol), and an ion-pairing agent.
-
Detect the metabolites at their respective maximum absorbance wavelengths using a UV or diode array detector.
-
-
Quantification:
-
Prepare a calibration curve using the analytical standards of the metabolites.
-
Quantify the concentration of each metabolite in the urine samples by comparing their peak areas to the calibration curve.
-
Normalize the metabolite concentrations to the creatinine concentration in the urine to account for variations in urine dilution.
-
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways of tocopheryl nicotinate and niacin.
Conclusion
The metabolic pathways of tocopheryl nicotinate and niacin, while interconnected, exhibit significant differences. Tocopheryl nicotinate primarily acts as a pro-drug, delivering tocopherol and nicotinic acid following intestinal hydrolysis, although a portion may be absorbed intact. The slower hydrolysis of tocopheryl nicotinate compared to other tocopheryl esters and the altered urinary metabolite profile of its nicotinic acid moiety suggest a distinct pharmacokinetic profile.[1][3] In contrast, the metabolism of niacin is heavily influenced by the dose and formulation, which dictates the balance between the amidation and conjugation pathways in the liver, leading to different metabolite profiles and associated physiological effects.[9] For researchers and drug development professionals, understanding these metabolic nuances is critical for the design of effective therapeutic strategies and the interpretation of clinical outcomes.
References
- 1. Vitamin E Nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the nicotinic acid moiety of d,l-alpha-tocopheryl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 11. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of urinary niacin metabolites by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Examination of Vitamin E Nicotinate and its Constituents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vitamin E nicotinate and its individual components, α-tocopherol (a form of Vitamin E) and nicotinic acid (niacin). The following sections present a detailed analysis of their comparative efficacy in key physiological processes, supported by available experimental data. This document summarizes quantitative findings in structured tables, outlines experimental methodologies for pivotal studies, and visualizes the underlying biochemical pathways.
Comparative Efficacy: Quantitative and Qualitative Data
This compound, an ester of α-tocopherol and nicotinic acid, has been investigated for physiological effects that may differ from or surpass those of its individual constituents or other forms of Vitamin E.[1][2] The following tables summarize the comparative data from key studies in the areas of antihypertensive effects, microcirculation, and platelet aggregation.
Antihypertensive Effects
A study in rat models of hypertension suggests a significantly greater potency of this compound compared to Vitamin E acetate.[3][4]
| Compound | Animal Model | Dosage | Key Finding | Reference |
| This compound | Spontaneously Hypertensive Rats (SHR) and DOCA-salt hypertensive rats | 20 or 100 mg/kg/day (oral) | Delayed the progress of hypertension in young SHR and reduced advanced hypertension in old SHR. | Igarashi et al., 1979[3] |
| Vitamin E Acetate | Spontaneously Hypertensive Rats (SHR) and DOCA-salt hypertensive rats | 88 mg/kg/day (oral) | Showed an antihypertensive effect, but was found to be approximately 5 times less potent than this compound on a molecular basis. | Igarashi et al., 1979[3] |
Effects on Microcirculation
Studies on skin microcirculation, assessed by rewarming time after a cold stimulus, indicate a superior effect of this compound over a combination of Vitamin E acetate and nicotinic acid.[3][5][6]
| Compound/Combination | Study Population | Dosage | Key Finding | Reference |
| This compound | Patients with microcirculation disturbances | 400 mg/day | More effective in reducing the mean rewarming time compared to the combination of Vitamin E acetate and nicotinic acid. The effect is suggested to be independent and not a synergistic effect of its components. | Kamimura, 1973[3][5] |
| Vitamin E Acetate + Nicotinic Acid | Patients with microcirculation disturbances | 400 mg/day + 80 mg/day | Had a significant effect on the mean rewarming time, but was less effective than this compound. | Kamimura, 1973[3][5] |
Inhibition of Platelet Aggregation
In vitro studies on hydrogen peroxide-induced platelet aggregation suggest that this compound possesses a unique and more potent inhibitory effect compared to its constituents or other Vitamin E esters.[3][7]
| Compound/Combination | Experimental System | Key Finding | Reference |
| This compound | In vitro hydrogen peroxide-induced platelet aggregation | More effective in suppressing platelet aggregation than Vitamin E acetate. | Higashi and Kikuchi, 1977[3][7] |
| Vitamin E Acetate | In vitro hydrogen peroxide-induced platelet aggregation | Less effective in suppressing platelet aggregation compared to this compound. | Higashi and Kikuchi, 1977[3][7] |
| Nicotinic Acid | In vitro hydrogen peroxide-induced platelet aggregation | Showed no inhibitory effect on platelet aggregation. | Higashi and Kikuchi, 1977 |
| Vitamin E + Nicotinic Acid (combination) | In vitro hydrogen peroxide-induced platelet aggregation | The effect of this compound was found to be greater than that of the simple combination, suggesting a unique property of the esterified molecule. | Higashi and Kikuchi, 1977 |
Experimental Protocols
Antihypertensive Effect in Rats (Igarashi et al., 1979)
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and DOCA-salt hypertensive rats were likely used as established models of hypertension.
-
Treatment: this compound and Vitamin E acetate were administered orally, likely via gavage, at specified doses (e.g., 20 and 100 mg/kg for this compound and a molar equivalent dose for Vitamin E acetate). A control group receiving a vehicle would have been included.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate were likely measured non-invasively using the tail-cuff method at regular intervals throughout the study period.
-
Data Analysis: The changes in blood pressure over time were compared between the treatment groups and the control group to determine the antihypertensive effects. Statistical analysis would have been used to assess the significance of the observed differences.
Skin Microcirculation Assessment (Kamimura, 1973)
-
Study Population: Patients with diagnosed microcirculation disturbances.
-
Measurement of Microcirculation: The mean rewarming time of the skin after a cold stimulus is a common method to assess microcirculatory function. This likely involved:
-
Baseline measurement of skin temperature, for example, on the dorsal aspect of the hand.
-
Application of a standardized cold stimulus (e.g., immersion in cold water for a specific duration).
-
Recording the time taken for the skin temperature to return to the baseline level after removal of the cold stimulus.
-
-
Study Design: A crossover design might have been employed, where patients received one treatment (e.g., this compound) for a period, followed by a washout period, and then the other treatment (e.g., Vitamin E acetate and nicotinic acid).
-
Data Analysis: The mean rewarming times before and after each treatment would be compared to assess the efficacy of the interventions.
In Vitro Platelet Aggregation (Higashi and Kikuchi, 1977)
-
Platelet Preparation: Platelet-rich plasma (PRP) would be prepared from blood samples of healthy human donors by centrifugation.
-
Induction of Aggregation: Platelet aggregation would be induced by adding a pro-aggregant agent, in this case, hydrogen peroxide (H₂O₂), to the PRP.
-
Treatment: The PRP would be pre-incubated with this compound, Vitamin E, nicotinic acid, or a combination of Vitamin E and nicotinic acid at various concentrations before the addition of H₂O₂. A control with no pre-treatment would be included.
-
Measurement of Aggregation: Platelet aggregation is typically measured using a platelet aggregometer, which records the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The extent and rate of platelet aggregation in the presence of the different compounds would be compared to the control to determine their inhibitory effects.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound may be attributed to its unique metabolic fate and its ability to influence cellular signaling pathways in its intact form, prior to hydrolysis.
Metabolic Fate of this compound
While this compound can be hydrolyzed in the gastrointestinal tract to release α-tocopherol and nicotinic acid, evidence suggests that a portion of the ester may be absorbed intact and circulate in the blood.[1][2] This intact molecule may then exert its own biological effects before being metabolized.
Caption: Metabolic fate of orally administered this compound.
Proposed Signaling Pathway of Intact this compound
Recent metabolomics studies suggest that intact this compound can elicit unique cellular responses that are not observed with the combination of its constituents.[1][8][9][10] In cultured human vascular smooth muscle cells, this compound was shown to upregulate primary fatty acid amides, including the endocannabinoid anandamide, and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9]
Caption: Proposed signaling pathway of intact this compound.
Summary and Conclusion
The available evidence, though limited in the number of direct head-to-head studies, consistently suggests that this compound possesses biological activities that are not merely the sum of its parts. In preclinical and clinical settings, it has demonstrated superior efficacy in improving microcirculation and exerting antihypertensive effects compared to other forms of Vitamin E or the co-administration of its constituent vitamins. Furthermore, in vitro data points to a unique and more potent inhibitory effect on platelet aggregation.
The discovery of a distinct signaling pathway for the intact this compound molecule, leading to the upregulation of anandamide and activation of the MAPK pathway, provides a potential mechanistic basis for these enhanced effects.[9] This suggests that this compound may function as a unique signaling molecule prior to its hydrolysis.
For researchers and professionals in drug development, these findings highlight this compound as a compound of interest with a potentially multifaceted mechanism of action. Further head-to-head clinical trials with robust methodologies are warranted to fully elucidate its therapeutic potential and to confirm these promising preliminary findings. The unique properties of the ester linkage appear to confer a biological advantage that merits deeper investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Acrocyanosis: The Flying Dutchman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210145945A1 - Radioprotection, Radiomitigation and Radiorecovery - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Vitamin E Nicotinate: A Comparative Guide to Experimental Reproducibility and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vitamin E nicotinate's performance against other alternatives, supported by available experimental data. It aims to shed light on the current state of research, including the reproducibility of key findings, to aid in future study design and drug development.
Executive Summary
This compound, an ester of α-tocopherol and nicotinic acid, has been investigated for various therapeutic effects, including improved microcirculation, modulation of lipid profiles, and inhibition of platelet aggregation. While some studies suggest potential advantages over other forms of Vitamin E, such as α-tocopheryl acetate, the overall body of research is limited, and direct reproducibility studies are scarce. Recent metabolomics research has opened new avenues by identifying endogenous this compound and its potential role in cell signaling, independent of its antioxidant properties. This guide summarizes the key experimental findings, compares them with alternatives, and provides detailed methodologies where available, highlighting the need for further research to confirm and expand upon these results.
Comparative Analysis of Experimental Findings
The following tables summarize the quantitative data from key studies on this compound and its alternatives.
Table 1: Effects on Microcirculation
| Parameter | This compound | α-Tocopheryl Acetate | Study Details | Reproducibility Notes |
| Mean Rewarming Time | Significantly greater decrease compared to α-tocopheryl acetate.[1] | Less effective in reducing rewarming time.[1] | Cross-administration studies in patients with circulatory disorders.[1] | The findings are from older studies, and no recent studies have attempted to reproduce these specific results. The consistency across the described patient groups suggests a potential for reproducibility. |
Table 2: Effects on Lipid Profiles
| Parameter | This compound | α-Tocopheryl Acetate | Study Details | Reproducibility Notes |
| Lipoprotein(a) | Significant decline in patients with initial levels ≥18 mg/dL after 2 months of 600 mg/day.[2][3] | Not reported in the same study. | 28 hyperlipidemic patients.[2][3] | This is a single study from 1990. No subsequent studies were found that attempted to reproduce this specific finding. |
| Other Lipids (Total Cholesterol, etc.) | Tended to increase.[2][3] | The ASAP study showed that combined with Vitamin C, it slowed the progression of atherosclerosis in hypercholesterolemic patients.[1] | Noma et al., 1990.[2][3] | The observed increase in other lipids with this compound is a critical point that requires further investigation and has not been replicated in other published studies. |
Table 3: Effects on Platelet Aggregation (In Vitro)
| Inducing Agent | This compound | α-Tocopheryl Acetate | Study Details | Reproducibility Notes |
| Hydrogen Peroxide | More effective in suppressing aggregation.[1][2] | Less effective.[1][2] | In vitro comparative study.[1][2] | The in vitro nature of this experiment makes it more readily reproducible. However, no recent studies have been published that confirm these findings. |
| ADP | Suppressive effect.[1][2] | Not suppressive.[1][2] | In vitro comparative study.[1][2] | Similar to the hydrogen peroxide findings, this has not been recently replicated. |
| Arachidonic Acid & Collagen | More effective inhibitor than free α-tocopherol.[1] | More effective inhibitor than free α-tocopherol.[1] | In vitro study by Svensson and Oki.[1] | This study suggests both esters are more potent than the unesterified form, but a direct comparison of the potency between the nicotinate and acetate esters was not detailed in the available summary. |
Table 4: Effects on Erythrocyte Membrane
| Parameter | This compound | α-Tocopheryl Acetate | Study Details | Reproducibility Notes |
| Membrane Viscosity | Significantly decreased from 1.015 ± 0.137 to 0.888 ± 0.133 mPa.s after 1 month of 400 mg/day.[4] | Not included in this study. | 7 healthy subjects.[4] | A single study from 1988. The methodology using a nanosecond time-resolved fluorometer is specific and would require specialized equipment to reproduce. No other studies were found that attempted to replicate this. |
Experimental Protocols
Metabolomics Analysis of Human Vascular Smooth Muscle Cells
This protocol is based on the study by Marcocci and Suzuki (2019), which investigated the cell signaling functions of this compound.[5]
-
Cell Culture: Human vascular smooth muscle cells were cultured under standard conditions.
-
Treatment: Cells were treated with either 100 µM of this compound (TN) or a combination of 100 µM α-tocopheryl acetate (TA) and 100 µM niacin (N) for 10 minutes.[5]
-
Metabolite Extraction: Intracellular metabolites were extracted from the cells. The dried metabolite mixtures were resuspended in 100 μL of 50% methanol for mass spectrometry analysis.[5]
-
UPLC-MS Analysis:
-
Instrumentation: An ACQUITY ultra-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.[5]
-
Column: Reverse-phase 50 × 2.1 mm ACQUITY 1.7-μm C18 column.[5]
-
Mobile Phase: A gradient of 2% acetonitrile in water with 0.1% formic acid and 2% water in acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Run Time: 10 minutes.[5]
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Anandamide Formation
Recent studies suggest that this compound may exert its effects through novel signaling pathways, independent of its antioxidant properties. One proposed mechanism involves the upregulation of the endocannabinoid anandamide.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reduction of serum lipoprotein(a) levels in hyperlipidaemic patients with alpha-tocopheryl nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alpha-tocopherol-nicotinate administration on the microdynamics of phospholipids of erythrocyte membranes in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics Studies to Assess Biological Functions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Tocopherol and Nicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3) are well-established bioactive compounds with significant roles in cellular metabolism and antioxidant defense. While their individual therapeutic benefits are extensively documented, emerging evidence suggests a potential synergistic relationship when used in combination, particularly in the management of dyslipidemia and oxidative stress-related conditions. This guide provides a comprehensive comparison of the effects of tocopherol and nicotinic acid, both individually and in combination, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Effects on Biomarkers
The following tables summarize the quantitative data from clinical and preclinical studies on the effects of tocopherol, nicotinic acid, and their combination on key biomarkers of lipid metabolism and oxidative stress.
Table 1: Effects on Lipid Profile
| Treatment | Total Cholesterol | LDL-Cholesterol | HDL-Cholesterol | Triglycerides | Reference |
| Nicotinic Acid (600 mg/day) | ↓ | ↓ | ↑ (small) | Variable | [1] |
| Nicotinic Acid (300 mg/day) + Tocopherols (140 mg/day) + Retinol (60,000 U/day) | ↓ | ↓ | ↑ (small) | Variable | [1] |
| Nicotinic Acid (extended-release, 1500 mg/day) | ↓ | ↓ | ↑ | ↓ | [2] |
| Nicotinic Acid (immediate-release, 3000 mg/day) | ↓ | ↓ | ↑ | ↓ | [2] |
| Nicotinic Acid + Statin | ↓ (augmented) | ↓ (augmented) | ↑ (favorable) | ↓ (favorable) | [3] |
Note: "↓" indicates a decrease, "↑" indicates an increase. The combination of nicotinic acid with tocopherol and retinol appeared to be more effective than nicotinic acid alone, even at a lower dose of nicotinic acid[1].
Table 2: Effects on Oxidative Stress Markers
| Treatment | Biomarker | Effect | Species/Model | Reference |
| α-Tocopherol | Malondialdehyde (MDA) | ↓ | Rat tissue homogenates | [4] |
| Nicotinic Acid | MDA | ↓ | Rats | [5][6] |
| Nicotinic Acid | Glutathione (GSH) & Vitamin E | ↑ | In vitro (red cells) | [5] |
| Nicotinamide Deficiency | Vitamin E & GSH | ↓ | Rats | [7] |
Note: MDA is a key indicator of lipid peroxidation. The data suggests both tocopherol and nicotinic acid possess antioxidant properties that can reduce markers of oxidative stress.
Experimental Protocols
Measurement of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), an end product of lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader
Procedure (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume of 0.67% (w/v) TBA solution.
-
Incubate in a boiling water bath for 10 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice.
-
Measure the absorbance of the resulting pink chromogen at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.[8][9][10]
Measurement of HDL and LDL Cholesterol: Precipitation Method
This method involves the selective precipitation of lipoproteins to isolate and quantify HDL and LDL cholesterol.
HDL-Cholesterol Measurement:
-
Precipitation: Add a precipitating reagent (e.g., phosphotungstic acid and magnesium chloride) to the serum or plasma sample. This will precipitate VLDL and LDL, leaving HDL in the supernatant.[11][12]
-
Incubation: Mix and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge at a minimum of 4000 rpm for 10 minutes to pellet the precipitated lipoproteins.[11]
-
Cholesterol Assay: The cholesterol concentration in the clear supernatant (HDL fraction) is then measured using a standard enzymatic cholesterol assay (e.g., CHOD-PAP method).
LDL-Cholesterol Measurement:
-
Precipitation: Use a reagent containing polyvinyl sulfate to specifically precipitate LDL from the serum.[13]
-
Centrifugation: Sediment the LDL precipitate by centrifugation.
-
Supernatant Cholesterol: Measure the cholesterol content in the supernatant, which contains HDL and VLDL.
-
Calculation: LDL-cholesterol is calculated by subtracting the supernatant cholesterol from the total cholesterol of the sample.[13]
Signaling Pathways and Mechanisms of Action
The synergistic potential of tocopherol and nicotinic acid may stem from their distinct yet complementary mechanisms of action.
Tocopherol Signaling Pathway
α-Tocopherol is known to modulate cellular signaling pathways, notably by inhibiting the activity of Protein Kinase C (PKC).[14][15] This inhibition is not related to its antioxidant properties and can influence a variety of downstream processes, including cell proliferation and inflammation.[14]
References
- 1. Effect of nicotinic acid associated with retinol and tocopherols on plasma lipids in hyperlipoproteinaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of hyperlipidemia with combined niacin-statin regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alpha-tocopherol on the production of malondialdehyde in rat tissue homogenates after hypobaric exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. medichem-me.com [medichem-me.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. linear.es [linear.es]
- 14. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Differential Effects of Tocopheryl Nicotinate on Cell Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of tocopheryl nicotinate (TN) on key cell signaling pathways, contrasted with its constituent components, α-tocopherol (a form of Vitamin E) and nicotinic acid (niacin). Emerging research indicates that tocopheryl nicotinate is not merely a prodrug for its components but possesses unique biological activities as an intact molecule, particularly in the realms of MAPK/ERK signaling and endocannabinoid production.
Comparative Analysis of Signaling Pathway Modulation
Tocopheryl nicotinate has been shown to elicit distinct intracellular signaling events compared to the separate administration of α-tocopherol and nicotinic acid. The primary differences lie in the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the modulation of endocannabinoid levels.
Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Studies have demonstrated that tocopheryl nicotinate uniquely activates this pathway.
Key Findings:
-
Treatment of human vascular smooth muscle cells with tocopheryl nicotinate leads to the activation of ERK.[1]
-
In contrast, the administration of α-tocopheryl acetate (a stable form of Vitamin E) combined with nicotinic acid does not result in ERK activation.[1]
This differential effect strongly suggests that the ester linkage of tocopherol and nicotinic acid in the TN molecule is critical for its interaction with upstream components of the MAPK/ERK cascade.
Table 1: Comparative Effects on MAPK/ERK Pathway Activation
| Compound | Target Cell Line | Treatment Conditions | Effect on ERK Phosphorylation | Reference |
| Tocopheryl Nicotinate (TN) | Human Vascular Smooth Muscle Cells | 100 µM for 10 min | Activation | [1] |
| α-Tocopheryl Acetate + Nicotinic Acid | Human Vascular Smooth Muscle Cells | 100 µM each for 10 min | No Activation | [1] |
Endocannabinoid System: Anandamide Production
Anandamide (arachidonoylethanolamine) is an endocannabinoid that plays a significant role in neurotransmission and inflammation. Tocopheryl nicotinate has been found to be a potent modulator of anandamide levels.
Key Findings:
-
Tocopheryl nicotinate treatment in human vascular smooth muscle cells leads to a significant increase in the levels of arachidonoylethanolamines, including anandamide.[1]
-
Tocopheryl nicotinate is reported to be approximately three times more efficient at increasing arachidonoylethanolamine levels compared to the combined administration of α-tocopheryl acetate and nicotinic acid.[1]
This suggests that the intact TN molecule may interact with enzymes involved in the synthesis or degradation of anandamide, a property not shared by its individual components.
Table 2: Comparative Effects on Anandamide Production
| Compound | Target Cell Line | Treatment Conditions | Effect on Anandamide Levels | Reference |
| Tocopheryl Nicotinate (TN) | Human Vascular Smooth Muscle Cells | 100 µM for 10 min | Significant Increase | [1] |
| α-Tocopheryl Acetate + Nicotinic Acid | Human Vascular Smooth Muscle Cells | 100 µM each for 10 min | Minimal Increase | [1] |
Distinct Signaling Mechanisms of α-Tocopherol and Nicotinic Acid
While tocopheryl nicotinate exhibits unique signaling properties, its constituent molecules, α-tocopherol and nicotinic acid, have their own well-characterized signaling pathways.
α-Tocopherol and Protein Kinase C (PKC)
α-Tocopherol is known to modulate the activity of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.
Key Findings:
-
α-Tocopherol has been shown to inhibit PKC activity in various cell types, including vascular smooth muscle cells.
-
This inhibition of PKC by α-tocopherol is independent of its antioxidant properties.
Nicotinic Acid and GPR109A
Nicotinic acid primarily exerts its effects through the G-protein coupled receptor 109A (GPR109A).
Key Findings:
-
Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Downstream of GPR109A activation, nicotinic acid can influence various signaling pathways, including the Akt/mTOR pathway.
Visualizing the Differential Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by tocopheryl nicotinate, α-tocopherol, and nicotinic acid.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Vitamin E Nicotinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Vitamin E nicotinate, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), observing good industrial hygiene practices is crucial.[1][2] The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | Personal Protective Equipment | Recommendations and Remarks |
| Eyes | Safety glasses or chemical goggles with side splash protection. | Should be worn to prevent eye contact.[1][2] An eyewash station should be accessible in the work area.[2] |
| Hands | Chemical resistant gloves (e.g., rubber or neoprene). | Protective gloves should be worn to avoid skin contact.[1] |
| Body | Lab coat or suitable protective clothing. | Should be worn to protect skin and clothing.[1][2] |
| Respiratory | None required under normal use. A dust respirator is recommended if visible dust is generated. | Local exhaust or adequate ventilation should be provided.[1][3] |
Procedural Guidance for Handling
A systematic approach to handling this compound minimizes risks and ensures the integrity of your work. The following workflow outlines the key steps from preparation to disposal.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
Eyes: Rinse thoroughly with water for several minutes. Seek medical attention if irritation persists.[1]
-
Skin: Wipe off any excess material and wash the affected area with soap and water.[1]
-
Ingestion: If swallowed, induce vomiting by putting fingers in the mouth and seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]
Accidental Release Measures
In case of a spill, keep unnecessary personnel away and isolate the hazard area.[1][2] For a small spill, use appropriate tools to place the spilled solid into a convenient waste disposal container.[3] For larger spills, sweep up the material and place it in suitable, closed containers for disposal.[1] Clean the contaminated surfaces thoroughly with water to remove any residual contamination.[1][3]
Storage and Disposal
Storage: Store this compound in a cool, dry, and well-ventilated area in a closed container.[1][2] Keep it away from heat and incompatible materials.[1]
Disposal: All waste and cleanup materials should be disposed of in accordance with local, state, and federal regulations.[1][2] One recommended at-home disposal method for vitamins and supplements, which can be adapted for laboratory waste, involves mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed, leak-proof container, and then discarding it in the trash.[4] For larger quantities or institutional settings, utilizing a designated drug take-back program or a hazardous waste collection site is the most reliable method of disposal.[4] Always remove or scratch out any personal or identifying information from labels before disposal.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
